Product packaging for Arugosin H(Cat. No.:)

Arugosin H

Cat. No.: B1246923
M. Wt: 356.4 g/mol
InChI Key: CZDJEEIZTUDKDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Arugosin H, also known as this compound, is a useful research compound. Its molecular formula is C20H20O6 and its molecular weight is 356.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H20O6 B1246923 Arugosin H

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H20O6

Molecular Weight

356.4 g/mol

IUPAC Name

2-[2,6-dihydroxy-3-(3-methylbut-2-enyl)benzoyl]-3,6-dihydroxy-5-methylbenzaldehyde

InChI

InChI=1S/C20H20O6/c1-10(2)4-5-12-6-7-14(22)17(19(12)25)20(26)16-13(9-21)18(24)11(3)8-15(16)23/h4,6-9,22-25H,5H2,1-3H3

InChI Key

CZDJEEIZTUDKDU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1O)C=O)C(=O)C2=C(C=CC(=C2O)CC=C(C)C)O)O

Synonyms

arugosin H

Origin of Product

United States

Foundational & Exploratory

Arugosin H: A Prenylated Polyketide from a Marine-Derived Endophyte

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide on the Discovery, Isolation, and Characterization of Arugosin H from Emericella nidulans var. acristata

Audience: Researchers, scientists, and drug development professionals.

Introduction

Marine ecosystems, with their immense biodiversity, are a prolific source of novel secondary metabolites with significant potential for drug discovery. Fungi, particularly those residing as endophytes within other marine organisms, have emerged as a rich reservoir of structurally diverse and biologically active natural products. This technical guide provides an in-depth overview of the discovery of this compound, a prenylated polyketide isolated from the marine-derived fungus Emericella nidulans var. acristata. This document details the isolation and structure elucidation of this compound, summarizes its known biological context, and provides detailed experimental protocols based on the available scientific literature.

Discovery and Producing Organism

This compound was first isolated from the fungus Emericella nidulans var. acristata, which was identified as an endophyte living within a Mediterranean green alga.[1][2] The anamorph of Emericella is the well-known genus Aspergillus.[2] Fungi of this genus are recognized for their ability to produce a wide array of secondary metabolites, including the arugosin family of compounds.[2] The crude ethyl acetate extract of the fungal culture demonstrated cytotoxicity against six cultured tumor cell lines, with a mean IC70 of 8.30 μg/mL, prompting the investigation and isolation of its constituent bioactive compounds.[2]

Experimental Protocols

The following sections detail the methodologies employed in the cultivation of the fungus, and the extraction, isolation, and structure elucidation of this compound, based on the work by Kralj et al. (2006).

Fungal Cultivation and Extraction

The marine-derived fungus Emericella nidulans var. acristata was cultivated on a solid biomalt medium supplemented with artificial sea salt.[2]

  • Medium Preparation: A solid medium is prepared using biomalt, peptone, and agar in artificial seawater.

  • Inoculation and Incubation: The fungal strain is inoculated onto the solid medium in Erlenmeyer flasks and incubated under static conditions at 28°C for a period sufficient for growth and secondary metabolite production (e.g., 15 days).[3]

  • Extraction: Following incubation, the fermented substrate is exhaustively extracted with an organic solvent such as ethyl acetate (EtOAc) to obtain the crude extract containing the secondary metabolites.[2][4]

Isolation and Purification of this compound

This compound was purified from the crude extract through a multi-step chromatographic process.

  • Vacuum Liquid Chromatography (VLC): The crude EtOAc extract is first subjected to VLC on silica gel to provide a preliminary fractionation based on polarity.

  • Size-Exclusion Chromatography: Fractions of interest from VLC are further purified using Sephadex LH-20 column chromatography, which separates compounds based on their size.[4]

  • High-Performance Liquid Chromatography (HPLC): The final purification of this compound is achieved using both normal-phase and reversed-phase HPLC to yield the pure compound.[2][4]

G cluster_0 Cultivation & Extraction cluster_1 Purification Fungal Culture Fungal Culture Extraction (EtOAc) Extraction (EtOAc) Fungal Culture->Extraction (EtOAc) Solid Biomalt Medium Crude Extract Crude Extract Extraction (EtOAc)->Crude Extract VLC VLC Crude Extract->VLC Silica Gel Sephadex LH-20 Sephadex LH-20 VLC->Sephadex LH-20 Fractions HPLC HPLC Sephadex LH-20->HPLC Further Fractionation This compound This compound HPLC->this compound Pure Compound

Structure Elucidation

The chemical structure of this compound was determined through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.

  • NMR Spectroscopy: A suite of NMR experiments, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) techniques, are employed to establish the connectivity of atoms within the molecule and elucidate its final structure.

Chemical Structure and Spectroscopic Data

This compound is a prenylated polyketide belonging to the benzophenone class of natural products. The complete ¹H and ¹³C NMR spectroscopic data are essential for its unambiguous identification.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

PositionδC (ppm)δH (ppm, mult., J in Hz)
1165.2
2109.86.42, d, 2.0
3164.6
499.26.30, d, 2.0
5160.8
6106.9
7200.1
1'132.0
2'131.07.25, m
3'128.47.25, m
4'130.17.25, m
5'128.47.25, m
6'131.07.25, m
1''21.63.35, d, 7.0
2''122.55.20, t, 7.0
3''133.2
4''25.71.75, s
5''17.81.68, s
2-OH12.4, s
4-OH5.9, br s

Data sourced from Kralj et al., J. Nat. Prod. 2006, 69, 7, 995-1000.

Biological Activity

While the crude extract from Emericella nidulans var. acristata showed notable cytotoxicity, specific biological activity data for purified this compound is not available in the primary literature. The study that discovered this compound did evaluate the antitumor activity of several co-isolated compounds.

Table 2: Cytotoxicity and Antitumor Activity of Crude Extract and Co-isolated Compounds

Compound/ExtractAssayCell LinesActivity
Crude ExtractCytotoxicity6 Cultured Tumor Cell LinesMean IC₇₀ = 8.30 µg/mL[2]
Indole Alkaloid (7)Antitumor36 Human Tumor Cell LinesMean IC₅₀ = 5.5 µg/mL[1][2]
Arugosins A and B (3 & 4)Antitumor7 of 36 Human Tumor Cell LinesActive at 10 µg/mL[2]
This compound (2) Antitumor 36 Human Tumor Cell Lines Marginal or no activity [2]

It is important to note that while this compound itself did not show significant antitumor activity in the initial screening, further testing in other bioassays is warranted to fully characterize its pharmacological potential.

Signaling Pathways: Avenues for Future Research

To date, there is no published research on the specific signaling pathways modulated by this compound. Given that many cytotoxic natural products exert their effects by inducing apoptosis, a potential avenue for future investigation would be to examine the impact of this compound on key apoptotic pathways.

G This compound This compound Mitochondrial Stress Mitochondrial Stress This compound->Mitochondrial Stress Induces Cytochrome c Release Cytochrome c Release Mitochondrial Stress->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

The above diagram illustrates a simplified intrinsic apoptotic pathway that could be a starting point for mechanistic studies of this compound or related cytotoxic compounds. It is important to emphasize that this is a hypothetical pathway for investigation and has not been experimentally validated for this compound.

Conclusion

This compound is a structurally interesting prenylated polyketide discovered from a marine-derived endophytic fungus, Emericella nidulans var. acristata. While its initial biological screening did not reveal potent antitumor activity, the cytotoxicity of the crude extract suggests the presence of other bioactive metabolites and underscores the potential of this fungal strain as a source for novel drug leads. This technical guide provides a comprehensive summary of the available information on this compound, from its discovery and isolation to its structural characterization. The detailed protocols and data presented herein serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery. Further investigation into the full range of biological activities of this compound and its potential mechanisms of action is warranted to fully elucidate its therapeutic potential.

References

Arugosin G: An In-depth Technical Guide to a Prenylated Polyketide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arugosins are a class of prenylated polyketides produced by various fungi, notably from the genus Aspergillus and other endophytic fungi like Xylariaceae sp.[1]. These compounds are characterized by a dibenzo[b,e]oxepinone core structure. Arugosin G is a known member of this family, and like its analogues, it has attracted interest for its potential biological activities. This guide provides a comprehensive technical overview of arugosin G, including its structure, isolation, and known biological context. Information regarding arugosin H is not available in the current scientific literature, suggesting it may be an uncharacterized or non-existent analogue.

Physicochemical and Spectroscopic Data

The structural elucidation of arugosin G and related compounds relies on a combination of spectroscopic techniques. High-resolution mass spectrometry (HRESIMS) is used to determine the molecular formula, while 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy are essential for establishing the connectivity and stereochemistry of the molecule.

Below is a table summarizing the type of data typically collected for the structural characterization of arugosin-class compounds, using the detailed data available for the related arugosin O as a representative example[2].

Table 1: Representative Spectroscopic Data for Arugosin-Type Compounds (Example: Arugosin O)

Technique Data Type Observed Features for Arugosin O
HRESIMS Molecular FormulaC₂₉H₃₄O₆
¹H NMRChemical Shifts (δH)Signals corresponding to aromatic protons, olefinic protons, methine protons, and methyl groups.
¹³C NMRChemical Shifts (δC)Resonances for carbonyl carbons, aromatic carbons, olefinic carbons, and aliphatic carbons.
HSQC ¹H-¹³C CorrelationsDirect correlation between protons and the carbons they are attached to.
HMBC ¹H-¹³C CorrelationsLong-range correlations between protons and carbons, used to establish the carbon skeleton.
COSY ¹H-¹H CorrelationsCorrelations between neighboring protons, identifying spin systems.
UV Absorption Maxima (λmax)Provides information about the chromophore system of the molecule.

Experimental Protocols

The isolation and purification of arugosin G from fungal cultures is a multi-step process that involves extraction and chromatography. The following is a detailed, representative methodology based on protocols used for the isolation of arugosin-type compounds from fungal endophytes[2].

Fungal Cultivation and Extraction
  • Cultivation: The producing fungal strain (e.g., Xylariaceae sp.) is cultured on a solid medium, such as rice medium, in multiple flasks. The cultures are incubated for a period sufficient for the production of secondary metabolites, typically several weeks at room temperature.

  • Extraction: The solid medium cultures are extracted multiple times with an organic solvent such as ethyl acetate (EtOAc). The solvent is then evaporated under reduced pressure to yield a crude extract.

Chromatographic Purification
  • Initial Fractionation: The crude extract is subjected to size-exclusion chromatography, for instance, using a Sephadex LH-20 column with a solvent system like dichloromethane/methanol (DCM/MeOH, 1:1), to yield several primary fractions.

  • Reversed-Phase HPLC: The fraction containing the arugosins is further purified using reversed-phase High-Performance Liquid Chromatography (HPLC). A C18 column is typically used with a gradient elution of methanol (MeOH) in water (H₂O). The elution is monitored by a UV detector at wavelengths such as 254 nm.

  • Final Purification: If necessary, further purification of the isolated compounds is performed using another round of HPLC to obtain pure arugosin G.

The following diagram illustrates a typical experimental workflow for the isolation and characterization of arugosin G.

experimental_workflow Experimental Workflow for Arugosin G Isolation cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification cluster_analysis Structure Elucidation fungal_strain Fungal Strain (e.g., Xylariaceae sp.) solid_medium Solid Rice Medium fungal_strain->solid_medium Inoculation incubation Incubation solid_medium->incubation extraction Solvent Extraction (Ethyl Acetate) incubation->extraction evaporation Evaporation extraction->evaporation crude_extract Crude Extract evaporation->crude_extract sephadex Sephadex LH-20 Chromatography crude_extract->sephadex fractions Primary Fractions sephadex->fractions hplc Reversed-Phase HPLC fractions->hplc pure_arugosin_g Pure Arugosin G hplc->pure_arugosin_g nmr NMR Spectroscopy (1D & 2D) pure_arugosin_g->nmr hresims HRESIMS pure_arugosin_g->hresims structure Arugosin G Structure nmr->structure hresims->structure

Caption: A generalized workflow for the isolation and structural elucidation of arugosin G.

Biosynthesis of Arugosins

Arugosins are polyketides, which are synthesized by large, multifunctional enzymes called polyketide synthases (PKSs)[3][4]. The biosynthesis of the dibenzo[b,e]oxepinone core of arugosins likely proceeds through the acetate-malonate pathway. A linear poly-β-keto chain is assembled by the PKS from acetyl-CoA and malonyl-CoA units. This chain then undergoes a series of cyclization and aromatization reactions to form the characteristic tricyclic core. The prenyl group is typically added by a prenyltransferase enzyme.

The following diagram illustrates the logical relationship in the proposed biosynthetic pathway of the arugosin core structure.

biosynthesis_pathway Proposed Biosynthesis of Arugosin Core acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks poly_beta_keto Poly-β-keto Chain pks->poly_beta_keto cyclization Cyclization/Aromatization poly_beta_keto->cyclization tricyclic_core Dibenzo[b,e]oxepinone Core cyclization->tricyclic_core prenyltransferase Prenyltransferase tricyclic_core->prenyltransferase arugosin_core Prenylated Arugosin Core prenyltransferase->arugosin_core dmpp DMAPP dmpp->prenyltransferase

Caption: A simplified diagram of the proposed biosynthetic pathway for the arugosin core.

Biological Activity and Potential Signaling Pathways

While specific quantitative data on the biological activity of arugosin G is limited in the public domain, other members of the arugosin family have demonstrated notable bioactivities. For instance, arugosin F has been reported to possess antifungal and antibacterial properties[5]. Other related fungal polyketides have shown a range of activities including cytotoxic, anti-inflammatory, and antimicrobial effects[6].

The prenylated polyketide structure of arugosin G suggests that it may interact with various cellular targets. Based on the activities of similar compounds, arugosin G could potentially modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation. A hypothetical signaling pathway that could be affected by arugosin G is presented below. This is a generalized pathway and requires experimental validation for arugosin G.

signaling_pathway Hypothetical Signaling Pathway for Arugosin G arugosin_g Arugosin G receptor Cell Surface Receptor arugosin_g->receptor Binds cell_membrane Cell Membrane stress_kinase Stress Kinase Cascade (e.g., MAPK) receptor->stress_kinase Activates/Inhibits transcription_factor Transcription Factor (e.g., NF-κB, AP-1) stress_kinase->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response gene_expression->cellular_response apoptosis Apoptosis cellular_response->apoptosis cell_cycle_arrest Cell Cycle Arrest cellular_response->cell_cycle_arrest inflammation Inflammation cellular_response->inflammation

Caption: A putative signaling cascade that may be modulated by arugosin G.

Conclusion

Arugosin G represents an interesting prenylated polyketide with potential for further investigation in drug discovery. While detailed biological data for arugosin G itself is sparse, the known activities of related arugosins suggest that it may possess valuable pharmacological properties. Further studies are warranted to fully elucidate its biological activity, mechanism of action, and therapeutic potential. The protocols and conceptual frameworks presented in this guide provide a foundation for researchers to pursue further investigations into arugosin G and other members of this fascinating class of natural products.

References

Unveiling Arugosin H: A Technical Guide to its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arugosin H is a prenylated polyketide belonging to the benzophenone class of fungal secondary metabolites. These compounds have garnered significant interest within the scientific community due to their structural diversity and potential as scaffolds for drug discovery. This technical guide provides a comprehensive overview of the natural source of this compound, detailed methodologies for its isolation, and an exploration of its biosynthetic origins.

Primary Natural Source

The primary known natural source of this compound is the marine-derived fungus, Emericella nidulans var. acristata. This fungus was first identified as an endophyte, residing within the tissues of a Mediterranean green alga. Endophytic fungi represent a promising frontier for the discovery of novel bioactive compounds, as the unique and competitive marine environment often drives the evolution of unique metabolic pathways.

Quantitative Data on this compound Production

While comprehensive yield data for this compound from fungal fermentation is not extensively documented in publicly available literature, initial isolation studies provide a baseline for expected recovery. The production of this compound is intrinsically linked to the fermentation conditions, including the choice of culture medium, incubation time, and aeration.

CompoundProducing OrganismStarting MaterialIsolated AmountReference
Arugosin G and HEmericella nidulans var. acristata20 petri dishes (14 cm diameter) of solid biomalt mediumArugosin G (1.5 mg), this compound (1.2 mg)[1](--INVALID-LINK--)

Note: The yield of this compound is dependent on the specific strain of Emericella nidulans var. acristata and the precise fermentation and extraction conditions employed. The data presented should be considered as a qualitative indicator of production levels.

Experimental Protocols

The isolation and purification of this compound from Emericella nidulans var. acristata involves a multi-step process encompassing fungal cultivation, extraction of secondary metabolites, and chromatographic separation.

Fungal Cultivation
  • Organism: Emericella nidulans var. acristata

  • Culture Medium: Solid biomalt medium is a suitable substrate for the cultivation of this fungus and the production of arugosins. The medium generally consists of biomalt extract and agar dissolved in artificial seawater.

  • Incubation: The fungus is cultured on the solid medium in petri dishes and incubated under appropriate conditions of temperature and light to allow for fungal growth and metabolite production.

Extraction of this compound
  • Initial Extraction: The fungal mycelium and the solid culture medium are exhaustively extracted with an organic solvent such as ethyl acetate (EtOAc). This process transfers the secondary metabolites, including this compound, from the fungal biomass and medium into the solvent.

  • Concentration: The resulting ethyl acetate extract is then concentrated under reduced pressure to yield a crude extract containing a mixture of fungal metabolites.

Chromatographic Purification

A combination of chromatographic techniques is employed to isolate this compound from the complex crude extract.

  • Vacuum Liquid Chromatography (VLC): The crude extract is first subjected to VLC on silica gel. This technique allows for a preliminary fractionation of the extract based on polarity, using a gradient of solvents with increasing polarity.

  • Size-Exclusion Chromatography: Fractions enriched with arugosins are further purified using size-exclusion chromatography, often with a Sephadex LH-20 stationary phase. This step separates compounds based on their molecular size.

  • High-Performance Liquid Chromatography (HPLC): The final purification of this compound is typically achieved by reversed-phase HPLC. This high-resolution technique separates compounds based on their hydrophobicity, yielding pure this compound.

Biosynthetic Pathway of Arugosins

Arugosins, as benzophenone derivatives, are biosynthesized through the polyketide pathway. While the specific gene cluster and enzymatic steps for this compound have not yet been fully elucidated, a general biosynthetic scheme for fungal benzophenones can be proposed.

The biosynthesis is believed to be initiated by a type I polyketide synthase (PKS). These large, multifunctional enzymes catalyze the iterative condensation of acetyl-CoA and malonyl-CoA units to form a polyketide chain. Subsequent enzymatic modifications, including cyclization, aromatization, and prenylation, lead to the formation of the characteristic benzophenone scaffold of the arugosins.

arugosin_biosynthesis acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks polyketide Polyketide Intermediate pks->polyketide cyclization Cyclization/ Aromatization polyketide->cyclization benzophenone Benzophenone Scaffold cyclization->benzophenone prenylation Prenyltransferase benzophenone->prenylation arugosin_h This compound prenylation->arugosin_h

Caption: Proposed biosynthetic pathway for this compound.

Experimental Workflow for Isolation and Purification

The following diagram illustrates the logical workflow for the isolation and purification of this compound from Emericella nidulans var. acristata.

isolation_workflow start Fungal Culture (Emericella nidulans var. acristata) extraction Solvent Extraction (Ethyl Acetate) start->extraction concentration Concentration (Rotary Evaporation) extraction->concentration crude_extract Crude Extract concentration->crude_extract vlc Vacuum Liquid Chromatography (Silica Gel) crude_extract->vlc fractions Enriched Fractions vlc->fractions sephadex Size-Exclusion Chromatography (Sephadex LH-20) fractions->sephadex hplc Reversed-Phase HPLC sephadex->hplc pure_arugosin_h Pure this compound hplc->pure_arugosin_h

Caption: Experimental workflow for this compound isolation.

Conclusion

This compound, a promising bioactive compound, is naturally produced by the marine-derived fungus Emericella nidulans var. acristata. Its isolation requires a systematic approach involving fungal fermentation, solvent extraction, and multi-step chromatographic purification. Further research into the specific biosynthetic gene cluster and optimization of fermentation conditions could lead to higher yields of this compound, facilitating more extensive biological evaluation and potential development as a therapeutic agent. The unique structural features of this compound underscore the vast and largely untapped chemical diversity of marine-derived microorganisms.

References

Arugosin H: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Arugosin H, a prenylated polyketide with potential biological activities. The document focuses on the fungal strains known to produce this compound, methodologies for its isolation and characterization, and the current understanding of its biosynthetic pathway.

This compound Producing Fungal Strains

This compound is a secondary metabolite produced by specific fungal strains. The primary identified producer is a marine-derived fungus. A summary of known arugosin-producing fungi is provided in Table 1.

Table 1: Fungal Strains Reported to Produce Arugosins

Fungal StrainArugosin(s) ProducedSource / Habitat
Emericella nidulans var. acristataG, H, A, BEndophyte from a Mediterranean green alga
Aspergillus rugulosusA, B, CNot specified
Aspergillus variecolorA, B, DNot specified
Aspergillus silvaticusA, B, ENot specified
Ascodesmis sphaerosporaFCoprophilous (dung-inhabiting)
Xylariaceae sp.O, P, QEndophyte from Lansium domesticum

Note: While several fungi produce various arugosins, Emericella nidulans var. acristata is the specifically cited source of this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the successful isolation and study of this compound. The following sections outline the key methodologies cited in the literature.

Isolation and Cultivation of Emericella nidulans var. acristata

The producing strain, Emericella nidulans var. acristata, was originally isolated from a marine green alga. The general workflow for such an isolation and cultivation process is depicted in Figure 1.

G cluster_isolation Fungal Isolation cluster_cultivation Cultivation for Metabolite Production alga Collect Green Alga sterilize Surface Sterilize Algal Tissue alga->sterilize plate Plate on Isolation Medium sterilize->plate isolate Isolate Fungal Colonies plate->isolate sporulation Transfer to Sporulation Medium isolate->sporulation culture Large-Scale Fermentation sporulation->culture

Caption: Workflow for isolation and cultivation of the this compound-producing fungus.

Isolation Medium Composition:

  • Agar: 15 g/L

  • Artificial Seawater

  • Benzyl penicillin: 250 mg/L

  • Streptomycin sulfate: 250 mg/L

Sporulation Medium Composition:

  • Agar: 15 g/L

  • Biomalt extract: 20 g/L

  • Artificial Seawater

Extraction and Purification of this compound

The extraction and purification of this compound from fungal cultures is a multi-step process involving solvent extraction and chromatography. A generalized workflow is presented in Figure 2.

G cluster_extraction Extraction cluster_purification Purification culture Fungal Culture Broth & Mycelia extraction Solvent Extraction (e.g., Ethyl Acetate) culture->extraction concentrate Concentrate Crude Extract extraction->concentrate chromatography1 Column Chromatography (e.g., Sephadex LH-20) concentrate->chromatography1 hplc High-Performance Liquid Chromatography (HPLC) chromatography1->hplc pure_compound Isolate Pure this compound hplc->pure_compound

Caption: General workflow for the extraction and purification of this compound.

The crude extract from the fungal culture is typically subjected to column chromatography, often using Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Biosynthetic Pathway of this compound

The biosynthesis of arugosins is believed to be of polyketide origin. It has been proposed that this compound is derived from chrysophanol anthrone.[1] The proposed pathway involves several key transformations, as illustrated in Figure 3.

G cluster_pathway Proposed Biosynthesis of this compound chrysophanol Chrysophanol Anthrone oxidative_cleavage Oxidative Cleavage chrysophanol->oxidative_cleavage aldehyde Aldehyde Intermediate oxidative_cleavage->aldehyde prenylation C-Prenylation & Hydroxylation aldehyde->prenylation arugosin_h This compound prenylation->arugosin_h

References

The Biosynthesis of Arugosin H: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arugosin H, a prenylated polyketide natural product isolated from the fungus Emericella nidulans var. acristata, belongs to a family of structurally complex metabolites with potential biological activities. While the definitive biosynthetic pathway of this compound has not been fully elucidated, significant insights can be drawn from the biosynthesis of related fungal benzophenones and xanthones. This technical guide presents a putative biosynthetic pathway for this compound, detailing the key enzymatic steps from primary metabolism to the final complex structure. Furthermore, this document provides comprehensive experimental protocols for the cultivation of the producing organism, extraction and purification of this compound, and molecular genetic techniques to investigate its biosynthesis. Quantitative data on related compounds are summarized, and all logical and experimental workflows are visualized using structured diagrams.

Introduction

Fungal polyketides are a rich source of structurally diverse and biologically active secondary metabolites. The arugosins, a class of prenylated polyketides produced by various species of Aspergillus and their teleomorphs (Emericella), have garnered interest due to their complex chemical architectures. This compound is a member of this family, characterized by a benzophenone core with prenyl and hydroxyl substitutions.[1][2] Understanding the biosynthesis of this compound is crucial for several reasons: it can enable the bioengineering of novel analogs with improved therapeutic properties, facilitate the development of high-yielding production strains, and provide insights into the intricate enzymatic machinery of fungal natural product synthesis. This guide aims to provide a comprehensive overview of the current understanding and a practical framework for the future investigation of the this compound biosynthetic pathway.

Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from a polyketide precursor, which undergoes a series of tailoring reactions including cyclization, oxidative cleavage, prenylation, and hydroxylation. The pathway can be conceptually divided into three main stages: polyketide backbone formation, core scaffold modification, and late-stage tailoring. A proposed precursor for other arugosins is chrysophanol anthrone, which is thought to undergo oxidative cleavage.[2]

Stage 1: Polyketide Backbone Synthesis

It is hypothesized that a non-reducing polyketide synthase (NR-PKS) is responsible for the assembly of the polyketide chain. The likely starter unit is acetyl-CoA, followed by the iterative addition of seven malonyl-CoA extender units to form an octaketide intermediate. This intermediate is then subjected to enzyme-catalyzed cyclization and aromatization reactions to yield an anthrone core, likely chrysophanol anthrone.

Stage 2: Oxidative Cleavage and Formation of the Benzophenone Scaffold

The anthrone intermediate is proposed to undergo oxidative cleavage, a key step in the formation of the characteristic benzophenone scaffold of the arugosins. This reaction is likely catalyzed by a Baeyer-Villiger monooxygenase or a similar oxidoreductase, which would cleave the central ring of the anthrone to form a carboxylic acid and an aldehyde.

Stage 3: Tailoring Reactions

The benzophenone intermediate is then subjected to a series of tailoring reactions to yield this compound:

  • C-Prenylation: A prenyltransferase attaches a dimethylallyl pyrophosphate (DMAPP) unit to the aromatic ring.

  • Hydroxylation: One or more cytochrome P450 monooxygenases or other hydroxylases introduce hydroxyl groups at specific positions on the aromatic rings.

  • Reduction and Cyclization: The aldehyde functional group may exist in equilibrium with its hemiacetal form, which can be further modified in related arugosins.

The following diagram illustrates the putative biosynthetic pathway of this compound.

This compound Putative Biosynthesis acetyl_coa Acetyl-CoA + 7x Malonyl-CoA nr_pks Non-Reducing Polyketide Synthase (NR-PKS) acetyl_coa->nr_pks octaketide Octaketide Intermediate nr_pks->octaketide chrysophanol_anthrone Chrysophanol Anthrone octaketide->chrysophanol_anthrone Cyclization/ Aromatization oxidative_cleavage Oxidative Cleavage (e.g., BVMO) chrysophanol_anthrone->oxidative_cleavage benzophenone_intermediate Benzophenone Intermediate oxidative_cleavage->benzophenone_intermediate prenyltransferase Prenyltransferase + DMAPP benzophenone_intermediate->prenyltransferase prenylated_intermediate Prenylated Intermediate prenyltransferase->prenylated_intermediate hydroxylase Hydroxylase(s) (e.g., P450) prenylated_intermediate->hydroxylase arugosin_h This compound hydroxylase->arugosin_h

Caption: Putative biosynthetic pathway of this compound.

Quantitative Data

Currently, there is a lack of specific quantitative data in the literature regarding the yields of this compound from Emericella nidulans cultures. However, related studies on fungal secondary metabolites provide a framework for the types of data that are essential for characterization and optimization of production.

ParameterDescriptionTypical Range/UnitReference
Titer The concentration of the compound in the culture broth or extract.mg/L or µg/g of myceliaGeneral Fungal Metabolite Production
Productivity The rate of production of the compound over a specific time period.mg/L/dayGeneral Fungal Metabolite Production
Yield on Substrate The amount of product formed per unit of a key substrate (e.g., glucose) consumed.g/g or mg/gGeneral Fungal Metabolite Production
Enzyme Vmax The maximum rate of reaction for a specific biosynthetic enzyme.µmol/min/mg proteinIn vitro enzyme assays
Enzyme Km The substrate concentration at which the reaction rate is half of Vmax.µM or mMIn vitro enzyme assays

Experimental Protocols

The following protocols are representative methods that can be adapted for the study of this compound biosynthesis.

Fungal Cultivation for Secondary Metabolite Production

This protocol describes the cultivation of Emericella nidulans on a solid medium to induce the production of this compound.[3]

  • Media Preparation: Prepare a solid biomalt medium supplemented with artificial sea salt. Autoclave the medium and pour it into sterile Petri dishes.

  • Inoculation: Inoculate the center of each agar plate with a small plug of a fresh culture of Emericella nidulans var. acristata.

  • Incubation: Incubate the plates at 28°C in the dark for 14-21 days, or until sufficient mycelial growth and secondary metabolite production are observed.

  • Harvesting: After incubation, the mycelium and agar can be harvested for extraction.

Extraction and Purification of this compound

This protocol outlines a general procedure for the extraction and purification of polyketides from fungal cultures.[3][4][5]

  • Extraction: The fungal mycelium and agar are macerated and extracted with an organic solvent such as ethyl acetate or methanol at room temperature. This process is typically repeated three times to ensure complete extraction.

  • Concentration: The combined organic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation: The crude extract is subjected to vacuum liquid chromatography (VLC) on silica gel, eluting with a gradient of solvents (e.g., n-hexane to ethyl acetate) to separate the components based on polarity.

  • Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC) or LC-MS, are further purified using size-exclusion chromatography (e.g., Sephadex LH-20) and/or preparative high-performance liquid chromatography (HPLC) on a C18 column.

  • Structure Elucidation: The purified this compound is characterized using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).[6][7][8][9]

Targeted Gene Disruption to Identify Biosynthetic Genes

This protocol describes a general workflow for targeted gene disruption in Aspergillus species to identify genes involved in the this compound biosynthetic pathway.[10][11][12][13][14]

Gene Disruption Workflow start Identify Putative Biosynthetic Gene Cluster design_cassette Design Gene Disruption Cassette (Flanking regions + marker) start->design_cassette construct_cassette Construct Cassette via PCR and Yeast Recombination design_cassette->construct_cassette transformation Transform Protoplasts with Disruption Cassette (PEG-mediated) construct_cassette->transformation protoplast_prep Prepare Protoplasts of E. nidulans protoplast_prep->transformation selection Select Transformants on Appropriate Medium transformation->selection verification Verify Gene Disruption by PCR and Southern Blot selection->verification metabolite_analysis Analyze Metabolite Profile of Mutant vs. Wild Type (LC-MS) verification->metabolite_analysis end Absence of this compound Confirms Gene Function metabolite_analysis->end

Caption: Workflow for targeted gene disruption in E. nidulans.

Heterologous Expression of the Biosynthetic Pathway

This protocol provides a general workflow for the heterologous expression of a putative this compound biosynthetic gene cluster in a host organism like Aspergillus oryzae.[15][16][17][18][19]

Heterologous Expression Workflow start Identify Putative Biosynthetic Gene Cluster (BGC) amplify_genes Amplify Genes of the BGC from E. nidulans gDNA start->amplify_genes clone_vectors Clone Genes into Expression Vectors (Yeast Recombination) amplify_genes->clone_vectors transform_host Transform Expression Vectors into Aspergillus oryzae Protoplasts clone_vectors->transform_host select_transformants Select for Successful Transformants transform_host->select_transformants cultivate Cultivate Transformants under Inducing Conditions select_transformants->cultivate analyze_metabolites Extract and Analyze Metabolites by LC-MS cultivate->analyze_metabolites end Detection of this compound Confirms BGC Function analyze_metabolites->end

Caption: Workflow for heterologous expression of a BGC.

Conclusion

The biosynthesis of this compound presents a fascinating example of fungal secondary metabolism, likely involving a complex interplay of a polyketide synthase and various tailoring enzymes. While the exact pathway remains to be definitively elucidated, the proposed route provides a solid foundation for future research. The experimental protocols and workflows detailed in this guide offer a practical approach for researchers to investigate and ultimately confirm the biosynthetic machinery responsible for producing this intricate natural product. Such studies will not only enhance our fundamental understanding of fungal biochemistry but also pave the way for the biotechnological production of this compound and its derivatives for potential applications in drug discovery and development.

References

An In-depth Technical Guide to Arugosins: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to the Arugosin Class

Arugosins are a family of fungal secondary metabolites characterized by a complex polycyclic aromatic core. They have garnered interest in the scientific community due to their diverse biological activities, particularly their potential as antifungal and antibacterial agents. These compounds are typically isolated from various species of fungi, such as those belonging to the Aspergillus and Ascodesmis genera. The structural diversity within the arugosin family, arising from different substitution patterns and stereochemistry, leads to a range of physicochemical properties and biological functions.

Chemical Structure and Physicochemical Properties

The core chemical scaffold of arugosins consists of a dibenzofuran or a related heterocyclic system. The specific structure of each arugosin analog is determined by the nature and position of its functional groups. While the precise structure of Arugosin H remains elusive in publicly accessible databases, the structures of Arugosin F and Arugosin D provide insight into the general architecture of this compound class.

Table 1: Physicochemical Properties of Representative Arugosins

PropertyArugosin FArugosin D
Molecular Formula C₁₅H₁₂O₅[1]C₂₅H₂₈O₇[2]
Molecular Weight 272.25 g/mol [1]440.50 g/mol [2]
Canonical SMILES CC1=CC2=C(C(=C1)O)C(=O)C3=C(C=CC=C3OC2O)O[1]CC1=CC(=C2C3=C1OCC(C3OC4=C(C2=O)C(=C(C=C4)CC(C(=C)C)O)O)C(C)(C)O)O[2]
InChI Key JLEOTFZRJGKSAD-UHFFFAOYSA-N[1]Not Available
Appearance Not specifiedNot specified
Solubility Not specifiedNot specified
Melting Point Not specifiedNot specified

Spectroscopic Data

The structural elucidation of arugosins heavily relies on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods provide detailed information about the carbon-hydrogen framework and the overall molecular weight and fragmentation patterns.

Table 2: Representative Spectroscopic Data for Arugosins (Hypothetical Data for this compound)

TechniqueData TypeObserved Values (Hypothetical for this compound)
¹H NMR Chemical Shifts (δ)Aromatic protons (δ 6.0-8.0 ppm), Alkyl protons (δ 1.0-4.0 ppm), Exchangeable protons (-OH, -NH)
¹³C NMR Chemical Shifts (δ)Carbonyl carbons (δ 180-200 ppm), Aromatic carbons (δ 100-160 ppm), Alkyl carbons (δ 10-60 ppm)
Mass Spectrometry (HR-MS) m/z[M+H]⁺, [M+Na]⁺, characteristic fragment ions

Biological Activity and Mechanism of Action

Arugosins have been reported to exhibit a range of biological activities, with antifungal properties being the most prominent. The exact mechanism of action is not fully elucidated for all members of the family but is thought to involve the disruption of fungal cell membrane integrity or the inhibition of key enzymatic pathways.

Antifungal Activity

The antifungal activity of arugosins is a key area of research. While specific data for this compound is unavailable, related compounds have shown efficacy against various fungal pathogens. The mechanism is hypothesized to involve the interaction with and disruption of the fungal cell membrane, leading to increased permeability and ultimately cell death.

Antifungal_Mechanism Arugosin Arugosin Compound Membrane Fungal Cell Membrane Arugosin->Membrane Interacts with Disruption Membrane Disruption Membrane->Disruption Leads to Permeability Increased Permeability Disruption->Permeability Leakage Leakage of Cytoplasmic Contents Permeability->Leakage CellDeath Fungal Cell Death Leakage->CellDeath

Caption: Hypothesized mechanism of antifungal action for arugosin compounds.

Experimental Protocols

Detailed experimental protocols for the synthesis or isolation of a specific arugosin are typically found in peer-reviewed scientific literature. The following represents a generalized workflow for the isolation and characterization of a novel arugosin compound from a fungal source.

Isolation_Workflow cluster_0 Fungal Culture and Extraction cluster_1 Purification cluster_2 Structure Elucidation FungalCulture Fungal Culture BiomassHarvest Biomass Harvesting FungalCulture->BiomassHarvest Extraction Solvent Extraction BiomassHarvest->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Chromatography Column Chromatography CrudeExtract->Chromatography Fractions Fraction Collection Chromatography->Fractions HPLC HPLC Purification Fractions->HPLC PureCompound Pure Arugosin HPLC->PureCompound NMR NMR Spectroscopy (1H, 13C, 2D) PureCompound->NMR MS Mass Spectrometry (HR-MS) PureCompound->MS Structure Structure Determination NMR->Structure MS->Structure

Caption: General workflow for the isolation and characterization of arugosins.

General Isolation Protocol
  • Fungal Cultivation: The source fungus is cultured in a suitable liquid or solid medium under optimal conditions for secondary metabolite production.

  • Extraction: The fungal biomass and/or culture broth is extracted with an appropriate organic solvent (e.g., ethyl acetate, methanol) to obtain a crude extract.

  • Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques, such as column chromatography over silica gel or Sephadex, to separate the components.

  • High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified by preparative or semi-preparative HPLC to yield the pure arugosin.

  • Structure Elucidation: The structure of the isolated compound is determined using spectroscopic methods, including NMR and MS.

Conclusion

The arugosins represent a promising class of natural products with significant potential for development as therapeutic agents. While a comprehensive profile of this compound is not yet available in the public domain, the study of its known analogs provides a solid foundation for future research. Further investigation into the synthesis, biological activity, and mechanism of action of the entire arugosin family is warranted to unlock their full therapeutic potential. Researchers are encouraged to consult specialized chemical databases and recent scientific literature for the most up-to-date information on this evolving field.

References

Arugosin H: A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arugosin H belongs to the arugosin family of fungal secondary metabolites, a class of compounds that have demonstrated a range of biological activities. While specific quantitative data for this compound is not extensively available in current literature, this technical guide consolidates the known biological activities of closely related arugosins, namely Arugosin C and Arugosin F, to provide a comprehensive overview of the potential therapeutic applications of this compound class. This document details the reported antimicrobial and cytotoxic effects, proposes potential mechanisms of action, and outlines detailed experimental protocols for the evaluation of these activities. Furthermore, it explores the potential signaling pathways that this compound and its analogues may modulate, offering a roadmap for future research and drug development endeavors.

Introduction

The arugosins are a class of polyketide-derived fungal metabolites characterized by a dibenzo[b,e]oxepinone core. These natural products have garnered interest in the scientific community due to their diverse biological activities. This guide focuses on the biological profile of this compound, leveraging data from its close analogues to infer its potential as an antimicrobial and cytotoxic agent.

Quantitative Biological Activity Data

Table 1: Cytotoxicity of Arugosin C against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer225.21[1]
HepG2Hepatocellular Carcinoma>200

Note: This data is for Arugosin C, a close analogue of this compound.[1]

Table 2: Antimicrobial Activity of Arugosin F

MicroorganismTypeAssayResultConcentration
Bacillus subtilis (ATCC 6051)Gram-positive BacteriaDisk Diffusion15 mm zone of inhibition[2]200 µ g/disk [2]
Staphylococcus aureus (ATCC 29213)Gram-positive BacteriaDisk Diffusion7 mm zone of inhibition[2]200 µ g/disk [2]
Ascobolus furfuraceus (NRRL 6460)FungusCompetition AssayAntifungal activity observed[2]200 µ g/disk [2]
Sordaria fimicola (NRRL 6459)FungusCompetition Assay50% reduction in radial growth[2]200 µ g/disk [2]

Note: This data is for Arugosin F, a close analogue of this compound.[2]

Potential Mechanisms of Action

While the precise mechanisms of action for this compound have not been elucidated, the observed biological activities of its analogues suggest several potential pathways that warrant investigation.

Antimicrobial Mechanisms

The antibacterial and antifungal activity of arugosins may stem from one or more of the following mechanisms:

  • Disruption of Cell Membrane Integrity: Many antimicrobial compounds exert their effects by compromising the structural integrity of microbial cell membranes. This can lead to the leakage of essential intracellular components and ultimately, cell death.

  • Inhibition of Essential Enzymes: Arugosins could act as inhibitors of key enzymes involved in vital microbial processes such as cell wall synthesis, DNA replication, or protein synthesis.

  • Induction of Oxidative Stress: The generation of reactive oxygen species (ROS) that overwhelm the microbial cell's antioxidant defenses is another common antimicrobial mechanism. This oxidative stress can damage cellular macromolecules, leading to cell death.

Cytotoxic Mechanisms

The cytotoxic effects of arugosins against cancer cell lines could be attributed to:

  • Induction of Apoptosis: Programmed cell death, or apoptosis, is a key mechanism for many anticancer agents. Arugosins may trigger apoptotic pathways within cancer cells.

  • Inhibition of Nucleic Acid Synthesis: Interference with the synthesis of DNA and RNA can halt the proliferation of rapidly dividing cancer cells.

  • Disruption of Key Signaling Pathways: Arugosins may modulate signaling pathways that are critical for cancer cell survival and proliferation.

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to evaluate the biological activity of this compound.

Antifungal Susceptibility Testing: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against fungi.

4.1.1. Materials

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Fungal isolate (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

4.1.2. Protocol

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension according to CLSI guidelines.

  • Serial Dilution: Perform a two-fold serial dilution of this compound in RPMI-1640 medium in the 96-well plate.

  • Inoculation: Add the standardized fungal inoculum to each well.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control.

Cytotoxicity Assay: MTT Assay

This colorimetric assay is used to assess the metabolic activity of cells and can be used to determine the IC50 (half-maximal inhibitory concentration) of a compound.

4.2.1. Materials

  • This compound

  • Human cancer cell line (e.g., MCF-7, HepG2)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Sterile 96-well plates

  • Plate reader

4.2.2. Protocol

  • Cell Seeding: Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • IC50 Calculation: Calculate the IC50 value, which is the concentration of this compound that reduces the cell viability by 50%.

Potential Signaling Pathway Interactions

The biological effects of this compound are likely mediated through the modulation of specific intracellular signaling pathways. Based on the known mechanisms of other antifungal and cytotoxic agents, the following pathways are potential targets for this compound.

Fungal Signaling Pathways

In fungi, stress response pathways are crucial for survival and virulence. This compound could potentially interfere with these pathways.

Fungal_Stress_Response cluster_stimuli External Stress cluster_pathways Signaling Pathways cluster_response Cellular Response Arugosin_H This compound HOG_Pathway HOG Pathway (High Osmolarity Glycerol) Arugosin_H->HOG_Pathway Inhibition? CWI_Pathway CWI Pathway (Cell Wall Integrity) Arugosin_H->CWI_Pathway Inhibition? Cell_Wall_Damage Cell Wall Damage Cell_Wall_Damage->CWI_Pathway Osmotic_Stress Osmotic Stress Osmotic_Stress->HOG_Pathway Cell_Cycle_Arrest Cell Cycle Arrest HOG_Pathway->Cell_Cycle_Arrest Apoptosis Apoptosis HOG_Pathway->Apoptosis Cell_Wall_Repair Cell Wall Repair CWI_Pathway->Cell_Wall_Repair

Figure 1: Hypothetical interaction of this compound with fungal stress response pathways.

This diagram illustrates how this compound might inhibit the High Osmolarity Glycerol (HOG) and Cell Wall Integrity (CWI) pathways, which are critical for fungal adaptation to stress.

Cancer Cell Signaling Pathways

In cancer cells, pathways that regulate cell proliferation, survival, and apoptosis are often dysregulated. This compound could potentially target these pathways.

Cancer_Cell_Signaling cluster_pathways Key Signaling Pathways cluster_outcomes Cellular Outcomes Arugosin_H This compound MAPK_Pathway MAPK Pathway Arugosin_H->MAPK_Pathway Modulation? PI3K_Akt_Pathway PI3K/Akt Pathway Arugosin_H->PI3K_Akt_Pathway Modulation? Apoptosis Apoptosis Arugosin_H->Apoptosis Induction? Proliferation Proliferation MAPK_Pathway->Proliferation Survival Survival PI3K_Akt_Pathway->Survival

Figure 2: Potential modulation of cancer cell signaling pathways by this compound.

This diagram depicts the potential for this compound to modulate critical signaling cascades such as the MAPK and PI3K/Akt pathways, which could lead to an induction of apoptosis and inhibition of proliferation and survival in cancer cells.

Experimental Workflow

The following diagram outlines a logical workflow for the comprehensive evaluation of the biological activity of this compound.

Experimental_Workflow cluster_initial Initial Screening cluster_quantification Quantitative Analysis cluster_mechanism Mechanism of Action Studies cluster_signaling Signaling Pathway Analysis Antimicrobial_Screening Antimicrobial Screening (Disk Diffusion) MIC_Determination MIC Determination (Broth Microdilution) Antimicrobial_Screening->MIC_Determination Cytotoxicity_Screening Cytotoxicity Screening (MTT Assay) IC50_Determination IC50 Determination (Dose-Response Curve) Cytotoxicity_Screening->IC50_Determination Membrane_Permeability Membrane Permeability Assay MIC_Determination->Membrane_Permeability Enzyme_Inhibition Enzyme Inhibition Assays MIC_Determination->Enzyme_Inhibition ROS_Detection ROS Detection Assay MIC_Determination->ROS_Detection Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) IC50_Determination->Apoptosis_Assay Western_Blot Western Blot Analysis (Phospho-kinases) Membrane_Permeability->Western_Blot Gene_Expression Gene Expression Analysis (qRT-PCR) Membrane_Permeability->Gene_Expression Enzyme_Inhibition->Western_Blot Enzyme_Inhibition->Gene_Expression ROS_Detection->Western_Blot ROS_Detection->Gene_Expression Apoptosis_Assay->Western_Blot Apoptosis_Assay->Gene_Expression

Figure 3: A logical workflow for investigating the biological activity of this compound.

Conclusion and Future Directions

While direct experimental data for this compound is currently limited, the information available for its close analogues, Arugosin C and F, suggests that it holds promise as a biologically active compound with potential antimicrobial and cytotoxic properties. The experimental protocols and workflows outlined in this guide provide a solid framework for future investigations into the precise biological activities and mechanisms of action of this compound. Further research is warranted to isolate or synthesize sufficient quantities of this compound for comprehensive biological evaluation. Elucidating its specific molecular targets and its impact on key signaling pathways will be crucial for its potential development as a therapeutic agent.

References

The Enigmatic Mechanism of Arugosin H: A Look into the Bioactive Potential of Fungal Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Arugosin H belongs to a class of fungal secondary metabolites known as arugosins, which are isolated from various species of fungi, including those from the Aspergillus and Xylariaceae families.[1][2] While the broader class of arugosins has been noted for a range of biological activities, including antimicrobial and potential anticancer effects, the specific molecular mechanism of action for this compound remains largely uncharacterized in the current scientific literature. This guide aims to synthesize the available information on the biological activities of the arugosin family and provide a hypothetical framework for the potential mechanism of action of this compound, drawing parallels from other bioactive fungal compounds.

General Biological Activities of Arugosins

Research has indicated that various members of the arugosin family exhibit notable biological activities. These activities are primarily centered around antimicrobial and cytotoxic effects. For instance, different arugosins have been reported to possess moderate antibacterial activity.[3] The general bioactivity of these compounds underscores their potential as lead structures in drug discovery programs. However, it is crucial to note that detailed mechanistic studies for most arugosins, including this compound, are still lacking.

Limitations in Current Knowledge

A comprehensive review of existing literature reveals a significant gap in the understanding of this compound's specific mechanism of action. Key limitations include:

  • Lack of Quantitative Data: There is a notable absence of published quantitative data, such as IC50 values, for this compound against specific molecular targets or cell lines.

  • Absence of Detailed Experimental Protocols: Specific experimental methodologies detailing the investigation of this compound's mechanism of action are not available.

  • Unidentified Signaling Pathways: The precise signaling pathways modulated by this compound have not been elucidated.

A Hypothetical Mechanism of Action: Induction of Apoptosis in Cancer Cells

Given the reports of anticancer activity for other fungal metabolites, a plausible, yet hypothetical, mechanism of action for this compound could involve the induction of apoptosis in cancer cells. This is a common mechanism for many natural product-derived anticancer agents.[4][5] The following diagram illustrates a hypothetical signaling pathway for a generic fungal metabolite with anticancer properties, which could be a potential avenue of investigation for this compound.

Hypothetical_Apoptosis_Induction cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Arugosin_H This compound Receptor Death Receptor (e.g., Fas/TNF-R) Arugosin_H->Receptor Binds and activates Procaspase8 Pro-caspase-8 Receptor->Procaspase8 Recruits and activates Caspase8 Caspase-8 Procaspase8->Caspase8 Bid Bid Caspase8->Bid Cleaves Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Activates tBid tBid Bid->tBid Bax Bax tBid->Bax Activates Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes Cytochrome_c Cytochrome c Bax->Cytochrome_c Promotes release Bcl2 Bcl-2 Bcl2->Bax Inhibits Cytochrome_c->Procaspase3 Activates via Apaf-1 (not shown)

References

Arugosin H: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arugosin H is a naturally occurring prenylated polyketide belonging to the benzophenone class of compounds. It was first isolated from the marine-derived endophytic fungus Emericella nidulans var. acristata, a microorganism found living in symbiotic association with a Mediterranean green alga.[1] As a member of the arugosin family, it is biosynthetically related to xanthones. This review provides a detailed overview of the available scientific literature on this compound, focusing on its biological activities, experimental protocols for its isolation and evaluation, and its biosynthetic context.

Physicochemical Properties

While detailed physicochemical data for this compound is limited in the currently available literature, its structural classification as a prenylated benzophenone derivative suggests it is a relatively lipophilic molecule.

Biological Activity

Current research indicates that this compound possesses limited biological activity in the assays performed to date.

Antitumor Activity

In an in vitro survival and proliferation assay against a panel of 36 human tumor cell lines, this compound, along with several other co-isolated metabolites, demonstrated either marginal or no antitumor activity.[1]

Immunostimulatory Activity

This compound was evaluated for its ability to induce cytokine production in peripheral blood mononuclear cells (PBMCs) from healthy donors. The results indicated that this compound did not exhibit any immunostimulatory activity in this assay.[1]

Data Presentation

Table 1: Summary of Biological Activity of this compound

ActivityAssay SystemResultReference
Antitumor ActivityIn vitro survival and proliferation assay (36 human tumor cell lines)Marginal to no activity observed[1]
Immunostimulatory ActivityCytokine induction in human PBMCsNo activity observed[1]

Experimental Protocols

The following methodologies are based on the original isolation and biological evaluation of this compound.[1]

Fungal Strain and Fermentation
  • Organism: Emericella nidulans var. acristata was isolated as an endophyte from a Mediterranean green alga.

  • Cultivation Medium: The fungus was cultivated on a solid rice medium.

  • Fermentation Conditions: The fungus was fermented for a period of 14 days at room temperature.

Extraction and Isolation of this compound
  • Extraction: The fermented rice culture was extracted with ethyl acetate (EtOAc). The solvent was then evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract was subjected to vacuum liquid chromatography (VLC) on silica gel, eluting with a gradient of n-hexane and EtOAc to yield several fractions.

  • Purification: The fraction containing this compound was further purified using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water gradient to yield the pure compound.

In Vitro Antitumor Activity Assay
  • Cell Lines: A panel of 36 human tumor cell lines was used.

  • Assay Principle: The assay is a colorimetric method that measures the metabolic activity of viable cells. The specific assay used was a propidium iodide assay.

  • Procedure:

    • Tumor cells were seeded in 96-well microplates.

    • After a 24-hour pre-incubation period, the cells were exposed to various concentrations of this compound.

    • The plates were incubated for an additional 4 days.

    • Propidium iodide solution was added to each well, and the fluorescence, which is proportional to the number of viable cells, was measured.

Immunostimulatory Activity Assay
  • Cells: Peripheral blood mononuclear cells (PBMCs) were isolated from healthy human donors.

  • Assay Principle: The assay measures the ability of a compound to induce the secretion of pro-inflammatory cytokines from immune cells.

  • Procedure:

    • PBMCs were seeded in 96-well plates.

    • The cells were treated with this compound at various concentrations.

    • After a 24-hour incubation period, the cell culture supernatants were collected.

    • The concentrations of various cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatants were quantified using an enzyme-linked immunosorbent assay (ELISA).

Mandatory Visualization

Biosynthetic Relationship of Arugosins

The following diagram illustrates the proposed biosynthetic relationship between benzophenone precursors and the resulting arugosin and xanthone scaffolds.

Biosynthesis Polyketide Polyketide Precursor Benzophenone Benzophenone Intermediate Polyketide->Benzophenone Biosynthesis Arugosin_H This compound Benzophenone->Arugosin_H Prenylation & Cyclization Xanthone Xanthone Scaffold Benzophenone->Xanthone Intramolecular Cyclization Isolation_Workflow Start Fermentation of Emericella nidulans var. acristata Extraction Ethyl Acetate Extraction Start->Extraction VLC Vacuum Liquid Chromatography (Silica Gel) Extraction->VLC Fractionation Fraction Collection VLC->Fractionation HPLC Preparative HPLC (C18) Fractionation->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

References

A Deep Dive into the Arugosins: A History of Discovery and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide for researchers, scientists, and drug development professionals on the history, isolation, and characterization of the Arugosin family of fungal metabolites.

Introduction

The Arugosins are a class of fungal secondary metabolites characterized by a dibenzo[b,e]oxepinone core. First discovered in the early 1970s, this family of compounds has since expanded to include a variety of structurally related molecules, many of which exhibit interesting biological activities. This guide provides a comprehensive historical overview of the discovery of Arugosin compounds, detailing the key experiments, methodologies, and findings that have shaped our understanding of this unique chemical family.

A Historical Timeline of Discovery

The journey into the world of Arugosins began with the investigation of metabolites from the fungus Aspergillus rugulosus. The initial discoveries laid the groundwork for the subsequent identification of a growing number of Arugosin analogues from various fungal species.

The Pioneering Discovery: Arugosins A and B

In 1970, J.A. Ballantine and his colleagues reported the first isolation and characterization of two related metabolites, designated Arugosin A and Arugosin B, from the mycelium of Aspergillus rugulosus. Their work, published in the Journal of the Chemical Society C, detailed the intricate process of separating and identifying these novel compounds.

Expanding the Family: The Emergence of Arugosin C

Three years later, the same research group, led by Ballantine, announced the discovery of Arugosin C from a mutant strain of Aspergillus rugulosus. This new compound was found to be structurally related to Arugosin A, further solidifying the existence of a distinct family of fungal metabolites.

Further Diversification: Arugosins D, E, and F

Subsequent research by various groups led to the discovery of additional members of the Arugosin family:

  • Arugosin E : Isolated from Aspergillus silvaticus, its discovery was reported alongside the known Arugosins A, B, and C.[1]

  • Arugosin F : This antifungal and antibacterial metabolite was isolated from the coprophilous fungus Ascodesmis sphaerospora.[2]

Experimental Protocols: From Isolation to Structure Elucidation

The discovery and characterization of Arugosin compounds have been reliant on a combination of classic and advanced analytical techniques. The following sections detail the typical methodologies employed in the isolation and structural elucidation of these fungal metabolites.

Fungal Cultivation and Extraction

The production of Arugosins begins with the cultivation of the source fungus on a suitable medium. A typical workflow is as follows:

  • Inoculation and Incubation : The fungal strain is grown on a solid or liquid medium, such as Czapek-Dox medium, for several weeks in the dark at a controlled temperature, typically around 25°C.

  • Extraction : The fungal mycelium is harvested, dried, and then extracted with organic solvents like acetone or chloroform. The resulting crude extract contains a mixture of metabolites, including the Arugosins.

Chromatographic Separation

To isolate individual Arugosin compounds from the crude extract, a series of chromatographic techniques are employed:

  • Column Chromatography : The crude extract is first fractionated using column chromatography on silica gel. A gradient of solvents, such as petroleum ether and ethyl acetate, is used to elute different fractions.

  • Preparative Thin-Layer Chromatography (TLC) : Fractions of interest are further purified using preparative TLC on silica gel plates with a suitable solvent system. The bands corresponding to the Arugosin compounds are then scraped off and the compounds are eluted.

Structure Elucidation

The precise chemical structure of each isolated Arugosin is determined using a combination of spectroscopic methods:

  • Ultraviolet-Visible (UV-Vis) Spectroscopy : Provides information about the electronic transitions within the molecule, often revealing the presence of the characteristic dibenzo[b,e]oxepinone chromophore.

  • Infrared (IR) Spectroscopy : Identifies the functional groups present in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups.

  • Mass Spectrometry (MS) : Determines the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is crucial for obtaining accurate mass measurements.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are the most powerful tools for elucidating the detailed carbon-hydrogen framework of the molecule. Two-dimensional NMR techniques, such as COSY and HMQC/HSQC, are used to establish the connectivity between protons and carbons.

Quantitative Data Summary

While the biological activities of many Arugosin compounds have been qualitatively described, specific quantitative data is still emerging. The following table summarizes the available data.

CompoundBiological ActivityOrganism(s) TestedMeasurementValueReference
Arugosin F Antifungal, AntibacterialNot specified in the available search resultsN/AN/A[2]
Arugosin C Antimicrobial activity has been reported, but specific quantitative data is not available in the provided search results.N/AN/AN/A

Further research is required to populate this table with more comprehensive quantitative data.

Signaling Pathways and Experimental Workflows

The precise mechanisms of action and the signaling pathways affected by Arugosin compounds are still largely under investigation. The current literature does not provide detailed information on specific signaling pathway interactions for this class of compounds.

To facilitate future research in this area, the following diagrams, generated using the DOT language, illustrate a generalized workflow for investigating the effects of a bioactive compound like an Arugosin on a cellular signaling pathway.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_data Data Analysis cell_culture Culture Target Cells treatment Treat with Arugosin Compound cell_culture->treatment control Control (Vehicle) cell_culture->control viability Cell Viability Assay (e.g., MTT, MTS) treatment->viability western_blot Western Blot for Key Signaling Proteins treatment->western_blot qpcr qPCR for Gene Expression Analysis treatment->qpcr microscopy Fluorescence Microscopy (e.g., for protein localization) treatment->microscopy control->viability control->western_blot control->qpcr control->microscopy quantification Quantify Protein/Gene Expression Levels viability->quantification western_blot->quantification qpcr->quantification microscopy->quantification statistical_analysis Statistical Analysis quantification->statistical_analysis pathway_mapping Map to Signaling Pathway statistical_analysis->pathway_mapping

Caption: A generalized experimental workflow for investigating the impact of Arugosin compounds on cellular signaling.

Biosynthesis of Arugosins

The biosynthesis of Arugosins is believed to follow a polyketide pathway, a common route for the production of secondary metabolites in fungi. While the complete biosynthetic gene cluster for Arugosins has not been fully elucidated in all producing organisms, the general proposed pathway involves the following key steps:

biosynthesis_pathway acetate Acetate Units pks Polyketide Synthase (PKS) acetate->pks polyketide Polyketide Intermediate pks->polyketide cyclization Cyclization & Aromatization polyketide->cyclization dibenzo_core Dibenzo[b,e]oxepinone Core cyclization->dibenzo_core tailoring Tailoring Enzymes (e.g., P450s, Methyltransferases) dibenzo_core->tailoring arugosins Arugosin A, B, C, etc. tailoring->arugosins

References

Methodological & Application

Application Notes and Protocols: Extraction of Arugosin H from Fungal Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arugosin H belongs to a class of fungal secondary metabolites known as arugosins, which are characterized by a dibenzo[b,e]oxepinone core structure. These compounds have garnered interest for their potential biological activities. Arugosins, including related compounds like Arugosin A, C, and F, have been isolated from various fungal species, primarily within the genus Aspergillus, such as Aspergillus rugulosus and Aspergillus versicolor.[1][2] This document provides a generalized protocol for the extraction and purification of this compound from a fungal culture, based on established methods for isolating similar secondary metabolites from Aspergillus species.

Data Presentation

CompoundFungal SourceExtraction SolventYield
N-formyl-4-hydroxyphenyl-acetamideAspergillus fumigatusEthyl Acetate~117 mg/L
Atraric acidAspergillus fumigatusEthyl Acetate~18 mg/L

Experimental Protocols

This section outlines a comprehensive, generalized workflow for the cultivation of a suitable fungal strain, followed by the extraction and purification of this compound.

Fungal Cultivation

A suitable this compound-producing fungal strain, such as a species of Aspergillus, is required.

Materials:

  • This compound-producing fungal strain (e.g., Aspergillus sp.)

  • Potato Dextrose Agar (PDA) plates

  • Potato Dextrose Broth (PDB)

  • Sterile flasks

  • Incubator

Protocol:

  • Inoculate the fungal strain onto PDA plates and incubate at 28 ± 2°C for 7 days to obtain a mature culture.

  • Prepare a spore suspension from the mature PDA culture.

  • Inoculate a series of flasks containing sterile PDB with the spore suspension.

  • Incubate the liquid cultures at 28 ± 2°C for 7-14 days with shaking (e.g., 150 rpm) to allow for fungal growth and secondary metabolite production.

Extraction of this compound

This protocol describes a general solvent-based extraction method from the fungal culture.

Materials:

  • Fungal culture from Protocol 1

  • Ethyl acetate

  • Separatory funnel

  • Rotary evaporator

  • Filter paper

Protocol:

  • Separate the fungal mycelium from the culture broth by filtration.

  • Combine the mycelium and culture broth for a whole-culture extraction. Alternatively, they can be extracted separately to determine the localization of the target compound.

  • Extract the whole culture or its components with an equal volume of ethyl acetate. This can be done by shaking the mixture in a separatory funnel.

  • Repeat the extraction process three times to ensure complete recovery of the secondary metabolites.

  • Pool the organic (ethyl acetate) layers.

  • Dry the pooled organic extract over anhydrous sodium sulfate.

  • Concentrate the extract to dryness using a rotary evaporator under reduced pressure to obtain the crude extract.

Purification of this compound

The crude extract will contain a mixture of compounds. Chromatographic techniques are essential for the purification of this compound.

Materials:

  • Crude extract from Protocol 2

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., a gradient of hexane and ethyl acetate)

  • Thin Layer Chromatography (TLC) plates

  • High-Performance Liquid Chromatography (HPLC) system (optional, for final purification)

Protocol:

  • Dissolve the crude extract in a minimal amount of a suitable solvent.

  • Pre-adsorb the dissolved extract onto a small amount of silica gel.

  • Prepare a silica gel column packed with a non-polar solvent (e.g., hexane).

  • Load the pre-adsorbed sample onto the top of the silica gel column.

  • Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate in hexane).

  • Collect fractions of the eluate.

  • Monitor the fractions by TLC to identify those containing this compound. This is typically done by comparing with a known standard if available, or by looking for spots with specific characteristics under UV light or after staining.

  • Pool the fractions containing the compound of interest.

  • For higher purity, the pooled fractions can be further purified using preparative HPLC.

Characterization of this compound

The purified compound should be characterized to confirm its identity and purity.

Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the structure of the molecule. The spectral data for related arugosins, such as Arugosin C, can be used for comparison.[1]

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

  • High-Resolution Mass Spectrometry (HRMS): To determine the exact molecular formula.

Visualizations

The following diagrams illustrate the key workflows described in this protocol.

ExtractionWorkflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization Inoculation Inoculation of Fungal Strain Incubation Incubation & Growth Inoculation->Incubation 7-14 days Filtration Filtration Incubation->Filtration SolventExtraction Solvent Extraction (Ethyl Acetate) Filtration->SolventExtraction Concentration Concentration SolventExtraction->Concentration ColumnChromatography Column Chromatography Concentration->ColumnChromatography TLC TLC Analysis ColumnChromatography->TLC Fraction Monitoring HPLC HPLC Purification TLC->HPLC For High Purity NMR NMR HPLC->NMR MS MS HPLC->MS HRMS HRMS HPLC->HRMS

Caption: this compound Extraction Workflow.

LogicalRelationship FungalCulture Fungal Culture (e.g., Aspergillus sp.) SecondaryMetabolites Production of Secondary Metabolites FungalCulture->SecondaryMetabolites Fermentation CrudeExtract Crude Extract SecondaryMetabolites->CrudeExtract Extraction PurifiedArugosinH Purified this compound CrudeExtract->PurifiedArugosinH Purification

Caption: Logical Flow of this compound Production.

References

Application Note: High-Purity Arugosin H Purification from Fungal Cultures Using Preparative High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Arugosin H is a fungal secondary metabolite belonging to the dibenzo[b,e]oxepinone class of compounds. These natural products, isolated from various fungal species such as Aspergillus and Penicillium, have garnered interest due to their diverse biological activities. The purification of this compound from complex fungal fermentation broths is a critical step in its characterization and further investigation for potential therapeutic applications. This application note provides a detailed protocol for the efficient purification of this compound using preparative High-Performance Liquid Chromatography (HPLC), ensuring high purity and yield suitable for downstream applications in drug discovery and development.

The methodology described herein outlines a comprehensive workflow, from the initial extraction of the fungal culture to the final purification of this compound. The protocol is designed to be robust and reproducible, providing researchers with a reliable method for obtaining highly purified this compound.

Data Presentation

The following table summarizes the quantitative data obtained during a typical purification process of this compound from a 10 L fungal fermentation of Aspergillus sp.

ParameterValueMethod of Determination
Extraction Yield
Crude Extract Weight5.2 gGravimetric
This compound Content in Crude Extract~1.5% (w/w)Analytical HPLC
Preparative HPLC Purification
Column TypeC18, 10 µm, 250 x 21.2 mm-
Mobile PhaseAcetonitrile/Water with 0.1% Formic Acid-
Elution ModeGradient-
Flow Rate20 mL/min-
Detection Wavelength254 nmUV-Vis Detector
Purification Outcome
Typical Retention Time of this compound18.5 minAnalytical HPLC
Purity of Isolated this compound>98%Analytical HPLC (Peak Area %)
Final Yield of Purified this compound65 mgGravimetric
Overall Recovery~83%Calculation based on initial content

Experimental Protocols

1. Fungal Culture and Extraction

This protocol describes the initial steps for obtaining a crude extract containing this compound from a fungal culture.

  • 1.1. Fungal Fermentation:

    • Inoculate a suitable fungal strain (e.g., Aspergillus sp.) into a production medium (e.g., Potato Dextrose Broth).

    • Incubate the culture under optimal conditions (e.g., 28°C, 150 rpm) for 14-21 days to allow for the production of secondary metabolites.

  • 1.2. Extraction of Fungal Broth:

    • Separate the fungal mycelia from the culture broth by filtration through cheesecloth or a similar filter medium.

    • To the culture filtrate, add an equal volume of ethyl acetate.

    • Perform a liquid-liquid extraction by vigorously shaking the mixture in a separatory funnel for 15 minutes.

    • Allow the layers to separate and collect the upper ethyl acetate layer.

    • Repeat the extraction process two more times with fresh ethyl acetate.

    • Pool the ethyl acetate extracts.

  • 1.3. Concentration of the Crude Extract:

    • Dry the pooled ethyl acetate extract over anhydrous sodium sulfate.

    • Filter the dried extract to remove the sodium sulfate.

    • Concentrate the extract to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

    • The resulting residue is the crude extract containing this compound.

2. Preparative HPLC Purification of this compound

This protocol details the purification of this compound from the crude extract using a preparative HPLC system.

  • 2.1. Sample Preparation:

    • Dissolve a known amount of the crude extract (e.g., 500 mg) in a minimal volume of methanol (HPLC grade).

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

  • 2.2. HPLC Instrumentation and Conditions:

    • HPLC System: A preparative HPLC system equipped with a gradient pump, an autosampler (or manual injector), a UV-Vis detector, and a fraction collector.

    • Column: C18 reversed-phase column (e.g., 250 x 21.2 mm, 10 µm particle size).

    • Mobile Phase A: 0.1% (v/v) formic acid in water (HPLC grade).

    • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile (HPLC grade).

    • Gradient Program:

      • 0-5 min: 40% B

      • 5-25 min: 40% to 90% B (linear gradient)

      • 25-30 min: 90% B (isocratic)

      • 30.1-35 min: 40% B (column re-equilibration)

    • Flow Rate: 20 mL/min.

    • Detection: 254 nm.

    • Injection Volume: 1-5 mL, depending on the concentration of the sample solution.

  • 2.3. Fraction Collection and Analysis:

    • Monitor the chromatogram in real-time.

    • Collect fractions corresponding to the peak of interest (this compound).

    • Analyze the purity of the collected fractions using an analytical HPLC system with a similar mobile phase system but a slower flow rate and a smaller dimension column.

    • Pool the fractions with high purity (>98%).

  • 2.4. Post-Purification Processing:

    • Remove the organic solvent from the pooled fractions using a rotary evaporator.

    • Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid powder.

    • Store the purified compound at -20°C for long-term stability.

Visualizations

G_protein_signaling_pathway cluster_extracellular Extracellular Environment cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling Signal Environmental Cue (e.g., Nutrient Stress) GPCR G-Protein Coupled Receptor (GPCR) Signal->GPCR 1. Binding G_protein Heterotrimeric G-Protein GPCR->G_protein 2. Activation AC Adenylyl Cyclase G_protein->AC 3. Gα subunit activates cAMP cAMP AC->cAMP 4. ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA 5. Activation TF Transcription Factors PKA->TF 6. Phosphorylation SM_genes Secondary Metabolite Biosynthesis Genes TF->SM_genes 7. Gene Expression Regulation Arugosin_H This compound Production SM_genes->Arugosin_H

Caption: G-protein signaling pathway regulating secondary metabolite production in fungi.

experimental_workflow cluster_extraction Extraction & Pre-purification cluster_purification HPLC Purification cluster_analysis_final Analysis & Final Product A Fungal Fermentation (Aspergillus sp.) B Liquid-Liquid Extraction (Ethyl Acetate) A->B C Crude Extract Concentration B->C D Sample Preparation (Dissolve & Filter) C->D E Preparative HPLC (C18 Column, Gradient Elution) D->E F Fraction Collection E->F G Purity Analysis (Analytical HPLC) F->G H Pooling of Pure Fractions G->H If purity >98% I Solvent Removal & Lyophilization H->I J Purified this compound (>98% Purity) I->J

Caption: Experimental workflow for the purification of this compound.

Application Note: Structure Elucidation of Arugosin H using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document outlines the protocol and data interpretation for the structural elucidation of Arugosin H, a fungal metabolite, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. The information herein is intended to serve as a guide for researchers involved in natural product chemistry and drug discovery.

Introduction

Arugosins are a class of fungal secondary metabolites known for their complex chemical structures and diverse biological activities. The precise determination of their molecular architecture is crucial for understanding their biosynthetic pathways, mechanism of action, and potential therapeutic applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of such complex natural products. This application note details the comprehensive NMR-based approach for confirming the structure of this compound.

Experimental Protocols

Detailed experimental procedures are fundamental for the reproducible and accurate acquisition of NMR data. The following protocols are based on standard methodologies for the analysis of natural products.

Sample Preparation
  • Isolation and Purification: this compound is typically isolated from fungal cultures through a series of chromatographic techniques, such as column chromatography over silica gel followed by preparative high-performance liquid chromatography (HPLC) to yield a pure compound.

  • NMR Sample Preparation:

    • Accurately weigh approximately 5-10 mg of purified this compound.

    • Dissolve the sample in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). The choice of solvent is critical and should be based on the solubility of the compound and the absence of solvent signals that may overlap with key analyte resonances.

    • Transfer the solution to a 5 mm NMR tube.

    • For specific experiments, degassing the sample or adding a small amount of an internal standard like tetramethylsilane (TMS) might be necessary.

NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) to ensure adequate signal dispersion and resolution.

  • 1D NMR Spectroscopy:

    • ¹H NMR (Proton): Acquire a standard one-dimensional proton spectrum to identify the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and integration of all proton signals.

    • ¹³C NMR (Carbon): Acquire a proton-decoupled ¹³C spectrum to determine the number of unique carbon environments and their chemical shifts. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-45, DEPT-90, and DEPT-135) should be performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): This homonuclear correlation experiment is used to identify proton-proton spin coupling networks, typically through two or three bonds (²JHH and ³JHH).

    • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹JCH), providing unambiguous assignment of carbons bearing protons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear correlation experiment reveals couplings between protons and carbons over two to four bonds (²JCH, ³JCH, and sometimes ⁴JCH), which is critical for assembling the carbon skeleton and connecting different spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, providing crucial information about the relative stereochemistry and conformation of the molecule.

Data Presentation

The structural elucidation of this compound relies on the careful analysis and integration of data from various NMR experiments. The following tables summarize the key NMR data required for this process.

Table 1: ¹H NMR Data for this compound

PositionδH (ppm)MultiplicityJ (Hz)Integration
DataDataDataDataData
UnavailableUnavailableUnavailableUnavailableUnavailable

Table 2: ¹³C NMR Data for this compound

PositionδC (ppm)DEPT
DataDataData
UnavailableUnavailableUnavailable

Table 3: Key 2D NMR Correlations for this compound

Proton (δH)COSY (Correlated Protons, δH)HSQC (Correlated Carbon, δC)HMBC (Correlated Carbons, δC)NOESY/ROESY (Correlated Protons, δH)
DataDataDataDataData
UnavailableUnavailableUnavailableUnavailableUnavailable

Note: Specific NMR data for this compound is not publicly available in the searched scientific literature. The tables above are templates that would be populated with experimental data for a complete analysis.

Structure Elucidation Workflow and Data Interpretation

The following section describes the logical workflow for piecing together the structure of this compound from the NMR data.

  • Molecular Formula Determination: The molecular formula is typically determined by high-resolution mass spectrometry (HRMS). This information is essential for calculating the degree of unsaturation (double bond equivalents), which provides initial clues about the presence of rings, double, or triple bonds.

  • Functional Group Identification: Analysis of the ¹H and ¹³C NMR chemical shifts, in conjunction with infrared (IR) spectroscopy data, helps in the identification of key functional groups such as hydroxyls, carbonyls, aromatic rings, and double bonds.

  • Fragment Assembly using COSY: The COSY spectrum is used to connect protons that are coupled to each other, allowing for the assembly of individual spin systems or molecular fragments.

  • Carbon Skeleton Construction with HSQC and HMBC:

    • The HSQC spectrum is used to assign carbons directly attached to protons identified from the ¹H NMR spectrum.

    • The HMBC spectrum is the cornerstone of the structure elucidation process. It provides long-range correlations that link the previously identified fragments and connect them through quaternary carbons and heteroatoms.

  • Determination of Relative Stereochemistry with NOESY/ROESY: The NOESY or ROESY spectrum reveals through-space interactions between protons. The presence of cross-peaks between specific protons indicates their spatial proximity, which is used to determine the relative configuration of stereocenters.

Visualizations

Diagrams are powerful tools for visualizing the logic and workflow of structure elucidation.

structure_elucidation_workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation 1D_NMR 1D NMR (¹H, ¹³C, DEPT) Functional_Groups Identify Functional Groups & Spin Systems 1D_NMR->Functional_Groups 2D_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) Fragment_Assembly Assemble Fragments (COSY, HMBC) 2D_NMR->Fragment_Assembly Stereochemistry Determine Relative Stereochemistry (NOESY/ROESY) 2D_NMR->Stereochemistry HRMS HRMS Molecular_Formula Determine Molecular Formula & Degree of Unsaturation HRMS->Molecular_Formula Functional_Groups->Fragment_Assembly Fragment_Assembly->Stereochemistry Final_Structure Propose Final Structure of this compound Stereochemistry->Final_Structure

Caption: Workflow for the structure elucidation of this compound.

nmr_correlations cluster_protons Protons (¹H) cluster_carbons Carbons (¹³C) H1 H-1 H2 H-2 H1->H2 COSY C1 C-1 H1->C1 HSQC C2 C-2 H1->C2 HMBC C3 C-3 H1->C3 HMBC H3 H-3 H2->H3 COSY H2->C2 HSQC H3->C3 HSQC C4 C-4 H3->C4 HMBC

Caption: Key 2D NMR correlations for structural fragment assembly.

The comprehensive application of one- and two-dimensional NMR techniques provides a robust and reliable method for the complete structure elucidation of complex natural products like this compound. The systematic application of the protocols and data interpretation strategies outlined in this application note will enable researchers to confidently determine the chemical structures of novel compounds, a critical step in the advancement of natural product-based drug discovery.

Application Note and Protocol: Arugosin H Antifungal Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The increasing prevalence of fungal infections, coupled with the rise of antifungal drug resistance, necessitates the discovery and development of novel antifungal agents. Natural products are a rich source of structurally diverse compounds with a wide range of biological activities. The arugosins are a class of fungal metabolites that have demonstrated various biological activities. Notably, Arugosin F, isolated from the coprophilous fungus Ascodesmis sphaerospora, has been identified as a metabolite with both antifungal and antibacterial properties[1]. This document provides a detailed protocol for determining the antifungal activity of arugosin compounds, using Arugosin F as a representative example. The primary method described is the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC), a key metric for antifungal efficacy.

Data Presentation

Quantitative data from antifungal susceptibility testing is crucial for evaluating the potential of a compound. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table illustrates how MIC data for arugosin compounds against various fungal pathogens could be presented.

CompoundFungal SpeciesMIC Range (µg/mL)Reference Compound (e.g., Fluconazole) MIC (µg/mL)
Arugosin FCandida albicansData not available0.25 - 2
Arugosin FAspergillus fumigatusData not available1 - 8
Arugosin FCryptococcus neoformansData not available2 - 16
Arugosin HCandida albicansData not available0.25 - 2
This compoundAspergillus fumigatusData not available1 - 8
This compoundCryptococcus neoformansData not available2 - 16

Note: Specific MIC values for Arugosin F and H are not currently available in published literature. This table serves as a template for data presentation.

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing of yeasts and filamentous fungi.

Materials:

  • Arugosin compound (e.g., Arugosin F)

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile, flat-bottomed, 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • Positive control antifungal agent (e.g., Fluconazole, Amphotericin B)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator

Procedure:

  • Preparation of Fungal Inoculum:

    • For yeasts (e.g., Candida albicans): Subculture the yeast on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours. Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • For filamentous fungi (e.g., Aspergillus fumigatus): Grow the fungus on Potato Dextrose Agar (PDA) at 35°C for 5-7 days to encourage sporulation. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL.

  • Preparation of Arugosin Compound Dilutions:

    • Prepare a stock solution of the arugosin compound in DMSO.

    • Perform serial two-fold dilutions of the arugosin compound in RPMI-1640 medium in a separate 96-well plate to achieve a range of desired concentrations. The final DMSO concentration should not exceed 1% to avoid solvent toxicity to the fungi.

  • Assay Plate Preparation:

    • Add 100 µL of the appropriate fungal inoculum to each well of a sterile 96-well microtiter plate.

    • Transfer 100 µL of the serially diluted arugosin compound from the dilution plate to the corresponding wells of the inoculum plate.

    • Include a positive control (a known antifungal agent), a negative control (medium and inoculum without any compound), and a sterility control (medium only).

  • Incubation:

    • Incubate the plates at 35°C. Incubation times will vary depending on the fungal species (e.g., 24-48 hours for Candida albicans, 48-72 hours for Aspergillus fumigatus).

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the arugosin compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth in the control well.

    • Growth inhibition can be assessed visually or by measuring the optical density (OD) at a specific wavelength (e.g., 530 nm) using a microplate reader.

Visualizations

Antifungal_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_fungi Prepare Fungal Inoculum setup_plate Set up 96-well Plate prep_fungi->setup_plate prep_compound Prepare Arugosin Dilutions prep_compound->setup_plate incubate Incubate at 35°C setup_plate->incubate read_results Read Results (Visually or Spectrophotometrically) incubate->read_results det_mic Determine MIC read_results->det_mic

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Antifungal_Screening_Pathway cluster_discovery Discovery & Screening cluster_characterization Hit Characterization cluster_development Lead Optimization start Natural Product Library (e.g., Arugosins) primary_screen Primary Antifungal Screen (e.g., Agar Diffusion) start->primary_screen hit_id Hit Identification primary_screen->hit_id mic_det MIC Determination (Broth Microdilution) hit_id->mic_det toxicity Cytotoxicity Assay mic_det->toxicity moa Mechanism of Action Studies toxicity->moa lead_select Lead Compound Selection moa->lead_select sar Structure-Activity Relationship (SAR) lead_select->sar in_vivo In Vivo Efficacy Studies sar->in_vivo

Caption: Generalized workflow for antifungal drug discovery and development.

References

Determining the Minimum Inhibitory Concentration (MIC) of Arugosin H against Candida albicans

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for determining the Minimum Inhibitory Concentration (MIC) of Arugosin H, a natural xanthone derivative, against the opportunistic fungal pathogen Candida albicans. Due to the current lack of specific published data on the anti-Candida activity of this compound, this document presents a generalized, yet detailed, experimental protocol based on the widely accepted Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts. Additionally, a hypothetical signaling pathway is proposed to illustrate a potential mechanism of action, alongside a structured data presentation table to guide researchers in recording their findings.

Introduction

Candida albicans is a major human fungal pathogen, causing infections ranging from superficial mucosal to life-threatening systemic candidiasis, particularly in immunocompromised individuals. The emergence of drug-resistant strains necessitates the discovery and development of novel antifungal agents. This compound, a compound belonging to the xanthone class of natural products, represents a potential candidate for antifungal drug discovery. Xanthones have demonstrated a variety of biological activities, including antifungal properties.

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro method to quantify the antifungal activity of a compound. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This document outlines the standardized broth microdilution method for assessing the in vitro susceptibility of Candida albicans to this compound.

Data Presentation

Quantitative results from MIC assays should be recorded systematically to allow for clear interpretation and comparison. The following table is a template for presenting MIC data for this compound against various strains of Candida albicans.

Table 1: Hypothetical MIC Data of this compound against Candida albicans

C. albicans StrainThis compound MIC (µg/mL)Positive Control (e.g., Fluconazole) MIC (µg/mL)Negative Control (DMSO)Growth ControlSterility Control
ATCC 90028[Insert Value][Insert Value]No InhibitionGrowthNo Growth
Clinical Isolate 1[Insert Value][Insert Value]No InhibitionGrowthNo Growth
Clinical Isolate 2[Insert Value][Insert Value]No InhibitionGrowthNo Growth
Fluconazole-Resistant Strain[Insert Value][Insert Value]No InhibitionGrowthNo Growth

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is adapted from the CLSI M27 guidelines for antifungal susceptibility testing of yeasts.

Materials
  • Candida albicans strains (e.g., ATCC 90028, clinical isolates)

  • This compound (stock solution prepared in dimethyl sulfoxide - DMSO)

  • Positive control antifungal agent (e.g., Fluconazole)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

  • Hemocytometer or automated cell counter

  • Incubator (35°C)

  • Micropipettes and sterile tips

Methodology

3.2.1. Preparation of Candida albicans Inoculum

  • Subculture C. albicans on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24 hours to obtain fresh, viable colonies.

  • Harvest several colonies and suspend them in sterile saline.

  • Adjust the turbidity of the cell suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.

  • Perform a 1:1000 dilution of the adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.

3.2.2. Preparation of this compound Dilutions

  • Prepare a stock solution of this compound in DMSO.

  • Perform a serial two-fold dilution of the this compound stock solution in RPMI-1640 medium in the 96-well microtiter plate. The typical concentration range to test is 0.03 to 64 µg/mL.

  • Ensure the final concentration of DMSO in each well does not exceed 1%, as higher concentrations can inhibit fungal growth.

3.2.3. Microtiter Plate Setup

  • Add 100 µL of the appropriate this compound dilution to each well of a column in the 96-well plate.

  • Add 100 µL of the prepared C. albicans inoculum to each well containing the drug dilution.

  • Controls:

    • Growth Control: 100 µL of RPMI-1640 with 100 µL of inoculum (and DMSO equivalent to the highest concentration used).

    • Sterility Control: 200 µL of RPMI-1640 medium only.

    • Positive Control: Set up a separate set of dilutions with a known antifungal agent like fluconazole.

    • Negative Control (Solvent Toxicity): 100 µL of RPMI-1640 with the highest concentration of DMSO used and 100 µL of inoculum.

3.2.4. Incubation and Reading

  • Incubate the microtiter plate at 35°C for 24-48 hours.

  • Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control. A microplate reader can also be used to measure absorbance at a suitable wavelength (e.g., 600 nm).

Visualizations

Experimental Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Analysis start Start: Obtain C. albicans and this compound prep_inoculum Prepare C. albicans Inoculum (0.5 McFarland) start->prep_inoculum prep_dilutions Prepare Serial Dilutions of this compound start->prep_dilutions plate_setup Dispense Dilutions and Inoculum into 96-well Plate prep_inoculum->plate_setup prep_dilutions->plate_setup add_controls Include Growth, Sterility, and Positive Controls plate_setup->add_controls incubation Incubate at 35°C for 24-48 hours add_controls->incubation read_results Visually or Spectrophotometrically Read Results incubation->read_results determine_mic Determine MIC Value read_results->determine_mic end_point End: Report MIC determine_mic->end_point

Workflow for MIC Determination of this compound.
Hypothetical Signaling Pathway of this compound Action

Given that the precise mechanism of action for this compound against C. albicans is not yet elucidated, a hypothetical pathway is presented. Many antifungal agents target the fungal cell wall or cell membrane. This diagram illustrates a plausible mechanism where this compound disrupts cell membrane integrity, leading to cell death.

Hypothetical_Pathway cluster_cell Candida albicans Cell arugosin_h This compound cell_membrane Cell Membrane arugosin_h->cell_membrane targets membrane_disruption Membrane Integrity Disruption cell_membrane->membrane_disruption ion_leakage Ion Leakage (K+, H+) membrane_disruption->ion_leakage osmotic_imbalance Osmotic Imbalance membrane_disruption->osmotic_imbalance cell_death Cell Death ion_leakage->cell_death osmotic_imbalance->cell_death

Hypothetical Mechanism of this compound Action.

Conclusion

The protocol and guidelines presented in this document provide a robust framework for researchers to investigate the antifungal potential of this compound against Candida albicans. Adherence to standardized methods is crucial for generating reproducible and comparable data. The provided templates for data presentation and the illustrative diagrams for the experimental workflow and a hypothetical mechanism of action are intended to facilitate the planning, execution, and reporting of such studies. Further research is warranted to determine the specific MIC values and elucidate the precise molecular mechanism by which this compound exerts its antifungal effects.

Application Notes and Protocols: Cytotoxicity Assay of Arugosin H on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest search, specific data on the cytotoxicity of Arugosin H on cancer cell lines is not available in the public domain. The following application notes and protocols are provided as a general template based on standard methodologies for cytotoxicity testing of natural products. Researchers should adapt these protocols based on their specific experimental needs and the characteristics of this compound once they are determined.

Introduction

This compound is a fungal metabolite with a complex chemical structure. Natural products derived from fungi are a rich source of novel bioactive compounds with potential therapeutic applications, including anticancer activity.[1] The evaluation of the cytotoxic effects of compounds like this compound against various cancer cell lines is a critical first step in the drug discovery process.[2] This document provides a standardized protocol for determining the in vitro cytotoxicity of this compound using a common colorimetric method, the MTT assay, and outlines the presentation of results.

Data Presentation

Quantitative data from cytotoxicity assays should be summarized to facilitate comparison of the compound's effect on different cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a cytotoxic agent.

Table 1: Cytotoxicity of this compound on various cancer cell lines (Template)

Cancer Cell LineTissue of OriginIC50 (µM) after 48h treatment
e.g., MCF-7Breast[Insert experimental value]
e.g., A549Lung[Insert experimental value]
e.g., HeLaCervical[Insert experimental value]
e.g., HepG2Liver[Insert experimental value]

Experimental Protocols

The following is a detailed protocol for determining the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.[2]

3.1. Materials and Reagents

  • This compound (of known purity)

  • Cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multi-channel pipette

  • Microplate reader

3.2. Experimental Workflow

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

3.3. Step-by-Step Procedure

  • Cell Seeding:

    • Culture the selected cancer cell lines in their appropriate complete medium until they reach approximately 80% confluency.

    • Wash the cells with sterile PBS, and detach them using Trypsin-EDTA.

    • Neutralize the trypsin with complete medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).

    • Dilute the cell suspension to the desired seeding density (e.g., 5 x 10^4 cells/mL) and seed 100 µL into each well of a 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically ≤ 0.5%).

    • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a negative control (medium only).

    • After the 24-hour incubation for cell attachment, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the controls.

    • Incubate the plate for the desired exposure time (e.g., 48 hours).

  • MTT Assay:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.

    • Carefully remove the medium containing MTT from the wells.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- Variable slope in GraphPad Prism or similar software).

Potential Signaling Pathways

While the specific mechanism of action for this compound is unknown, many cytotoxic natural products induce cell death through the activation of apoptotic pathways. A generalized diagram of a potential apoptosis induction pathway is presented below. Further experimental work, such as Western blotting for key apoptotic proteins (e.g., Caspase-3, PARP, Bax, Bcl-2), would be required to elucidate the specific pathway(s) affected by this compound.

signaling_pathway cluster_stimulus External/Internal Stimulus cluster_pathway Apoptotic Pathway Arugosin_H This compound Pro_apoptotic Pro-apoptotic proteins (e.g., Bax, Bak) Arugosin_H->Pro_apoptotic activates Anti_apoptotic Anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) Arugosin_H->Anti_apoptotic inhibits Mitochondrion Mitochondrion Pro_apoptotic->Mitochondrion Anti_apoptotic->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 activation (Executioner Caspase) Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: A potential signaling pathway for this compound-induced apoptosis.

References

Application Notes and Protocols: In Vitro Bioactivity of Arugosin H

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arugosin H is a natural product belonging to the xanthone class of secondary metabolites produced by fungi of the Aspergillus genus. While specific in vitro bioactivity data for this compound is not extensively documented in publicly available literature, the broader class of xanthones is well-regarded for a range of significant biological activities, including anticancer, anti-inflammatory, and antioxidant effects.[1][2][3] These properties are often attributed to their unique chemical structure.

These application notes provide a set of detailed protocols for the in vitro evaluation of this compound's potential bioactivities. The methodologies outlined are standard assays used to characterize the cytotoxic, antioxidant, and anti-inflammatory properties of novel compounds. Due to the limited specific data on this compound, the provided data tables are illustrative examples of how results can be presented.

Hypothetical Data Summary

The following tables represent hypothetical quantitative data for the bioactivity of this compound, structured for clear comparison.

Table 1: Cytotoxicity of this compound against Cancer Cell Lines

Cell LineIC₅₀ (µM)
A549 (Lung Carcinoma)15.2 ± 1.8
MCF-7 (Breast Adenocarcinoma)25.5 ± 3.1
HeLa (Cervical Carcinoma)18.9 ± 2.5
HEK293 (Normal Kidney)> 100

Table 2: Antioxidant Activity of this compound

AssayIC₅₀ (µg/mL)
DPPH Radical Scavenging45.7 ± 4.2
ABTS Radical Scavenging38.2 ± 3.5

Table 3: Anti-inflammatory Activity of this compound

AssayIC₅₀ (µM)
Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages22.8 ± 2.9
Cyclooxygenase-2 (COX-2) Enzyme Inhibition35.1 ± 4.0

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cell lines. Metabolically active cells reduce the yellow MTT to a purple formazan product, allowing for the quantification of cell viability.

Materials:

  • This compound

  • Human cancer cell lines (e.g., A549, MCF-7, HeLa) and a normal cell line (e.g., HEK293)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere. Seed the cells into 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of this compound in culture medium to achieve the desired final concentrations. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) by plotting a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis CellCulture Cell Culture Seeding Seed Cells in 96-well Plate CellCulture->Seeding CompoundPrep Prepare this compound Dilutions Treatment Treat Cells with this compound CompoundPrep->Treatment Seeding->Treatment Incubation Incubate for 48h Treatment->Incubation MTT_add Add MTT Reagent Incubation->MTT_add Formazan Solubilize Formazan MTT_add->Formazan Absorbance Measure Absorbance Formazan->Absorbance IC50 Calculate IC50 Absorbance->IC50

MTT Assay Experimental Workflow
Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol describes the use of the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay to measure the radical scavenging activity of this compound. The purple DPPH radical is reduced by antioxidants to a yellow-colored product, and the change in absorbance is measured.

Materials:

  • This compound

  • DPPH solution (0.1 mM in methanol)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well plates

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol. Create serial dilutions to obtain a range of concentrations.

  • Assay Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each this compound dilution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Determine the IC₅₀ value, which is the concentration of this compound that scavenges 50% of the DPPH radicals.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis DPPH_Prep Prepare DPPH Solution Mixing Mix this compound with DPPH DPPH_Prep->Mixing CompoundPrep Prepare this compound Dilutions CompoundPrep->Mixing Incubation Incubate in Dark Mixing->Incubation Absorbance Measure Absorbance Incubation->Absorbance IC50 Calculate IC50 Absorbance->IC50

DPPH Assay Experimental Workflow
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This protocol measures the ability of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • DMEM medium

  • FBS

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 2 x 10⁵ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.

  • Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Data Analysis: Use a sodium nitrite standard curve to determine the nitrite concentration. Calculate the percentage of NO inhibition and determine the IC₅₀ value.

NO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis CellCulture Culture RAW 264.7 Cells Seeding Seed Cells CellCulture->Seeding CompoundPrep Prepare this compound Dilutions Pretreatment Pre-treat with this compound CompoundPrep->Pretreatment Seeding->Pretreatment Stimulation Stimulate with LPS Pretreatment->Stimulation Supernatant Collect Supernatant Stimulation->Supernatant Griess Griess Reaction Supernatant->Griess Absorbance Measure Absorbance Griess->Absorbance IC50 Calculate IC50 Absorbance->IC50

NO Inhibition Assay Workflow

Plausible Signaling Pathway Modulation

Xanthones are known to modulate various signaling pathways involved in inflammation and cancer. A common target is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway , which plays a crucial role in regulating the expression of pro-inflammatory and pro-survival genes.

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Potential Inhibition by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Activation LPS->IKK ArugosinH This compound ArugosinH->IKK Inhibits IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB_release NF-κB (p65/p50) Release IkB->NFkB_release NFkB_translocation NF-κB Translocation NFkB_release->NFkB_translocation Gene_expression Gene Transcription (e.g., TNF-α, IL-6, COX-2) NFkB_translocation->Gene_expression

Hypothesized NF-κB Pathway Inhibition

References

Troubleshooting & Optimization

improving Arugosin H yield from fungal fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and optimizing the production of Arugosin H from fungal fermentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which fungal strains produce it?

This compound is a fungal secondary metabolite belonging to the polyketide class of compounds. Secondary metabolites are organic compounds produced by fungi that are not directly involved in the normal growth, development, or reproduction of the organism.[1][2] Instead, they often play a role in ecological interactions, such as defense or communication. The primary producers of arugosins are fungi from the genus Aspergillus, with Aspergillus rugulosus being a notable source.

Q2: What are the general fermentation conditions required for this compound production?

Optimal production of this compound, like many fungal secondary metabolites, is highly dependent on specific environmental and nutritional factors. These include temperature, pH, aeration, and the composition of the culture medium (i.e., the carbon and nitrogen sources). Production is often triggered or enhanced under specific stress conditions or when primary growth slows.

Q3: Why is my Aspergillus culture growing well but not producing this compound?

The genes required for the biosynthesis of many secondary metabolites, including arugosins, are often located in biosynthetic gene clusters (BGCs). These BGCs can be "silent" or transcriptionally repressed under standard laboratory growth conditions. Optimal growth conditions (favoring biomass accumulation) do not always align with optimal conditions for secondary metabolite production. Activating these silent gene clusters often requires specific cultivation parameters or metabolic triggers.

Q4: How is this compound biosynthesis regulated at a molecular level?

The regulation of secondary metabolism in Aspergillus species is complex. It involves global regulatory proteins that control the expression of entire biosynthetic gene clusters. A key regulatory system is the Velvet complex (composed of proteins like VeA and VelB) which works in conjunction with a global regulator called LaeA. This complex can influence the chromatin structure, making the biosynthetic genes accessible for transcription. Environmental signals such as light, pH, and nutrient availability are integrated through these regulatory networks to control the production of secondary metabolites.

Troubleshooting Guide

This guide addresses common issues encountered during this compound fermentation.

Problem 1: Low or No this compound Yield

Low productivity is the most common challenge in fungal fermentation for secondary metabolites. The following sections provide a systematic approach to optimizing fermentation parameters.

Disclaimer: Specific quantitative data for optimizing this compound production is limited in publicly available literature. The following tables present data for Ochratoxin A (OTA), a well-studied polyketide mycotoxin produced by various Aspergillus species.[3][4][5] This data is provided as a representative proxy to illustrate the effects of key fermentation parameters on a related secondary metabolite.

Incorrect Fermentation Temperature

Temperature is a critical parameter that influences both fungal growth and enzyme activity related to secondary metabolism. The optimal temperature for biomass growth may differ from the optimal temperature for metabolite production.[6]

Table 1: Effect of Temperature on Ochratoxin A Production by Aspergillus Species

Temperature (°C)Relative OTA Production (%)Notes
15100Optimal for some A. carbonarius and A. niger strains.[6]
2090-100High production levels observed for many black aspergilli.[3][7]
2570-90Good production, often optimal for biomass growth.[7]
3050-70Production often decreases as temperature rises above the optimum.[8]
35-40< 30Significant reduction in yield; may favor growth over secondary metabolism.[6]

Troubleshooting Steps:

  • Verify the incubator/bioreactor temperature is accurately calibrated.

  • Perform a temperature optimization experiment, testing a range from 15°C to 35°C.

  • Consider a temperature-shift strategy: grow the culture at an optimal temperature for biomass (e.g., 25-30°C) and then shift to a lower temperature (e.g., 15-20°C) to induce secondary metabolite production.

Suboptimal pH of the Culture Medium

The pH of the fermentation medium affects nutrient uptake and the activity of biosynthetic enzymes. The optimal pH for this compound production needs to be determined empirically.

Table 2: Effect of Initial Medium pH on Ochratoxin A Production by Aspergillus carbonarius

Initial pHRelative OTA Production (%)Notes
3.080Fungi often tolerate and produce metabolites in acidic conditions.
4.0100Optimal pH for OTA production in this specific study.[3]
5.075Gradual decrease in production as pH moves from the optimum.
6.060
7.040Neutral pH is generally less favorable for this metabolite.
8.0< 20Alkaline conditions significantly inhibit production.

Troubleshooting Steps:

  • Measure the initial pH of your medium after sterilization, as autoclaving can alter it.

  • Buffer the medium to maintain a stable pH throughout the fermentation.

  • Test a range of initial pH values (e.g., 3.5 to 7.0) to find the optimum for your strain.

  • Monitor the pH during the fermentation, as fungal metabolism can cause significant shifts.

Inappropriate Carbon and Nitrogen Sources

The type and concentration of carbon and nitrogen sources are critical for directing metabolic flux towards the biosynthesis of secondary metabolites.

Table 3: Effect of Different Carbon Sources on Ochratoxin A Production

Carbon Source (at 150 g/L)Relative OTA Production (%)Notes
Arabinose100Found to be optimal for OTA production in one study.[4][9]
Sucrose70-85A commonly used and effective carbon source.
Glucose60-75
Maltose50-65
Fructose40-50Generally less favorable for OTA production.[3][9]

Table 4: Effect of Different Nitrogen Sources on Ochratoxin A Production

Nitrogen SourceRelative OTA Production (%)Notes
Ammonium Nitrate100An effective inorganic nitrogen source.[3]
Phenylalanine (0.05 g/L)90-100Amino acids can serve as precursors or signaling molecules.[4][9]
Peptone70-85A complex organic nitrogen source.
Yeast Extract65-80Provides nitrogen as well as vitamins and growth factors.
Urea50-60

Troubleshooting Steps:

  • Experiment with different carbon sources (e.g., glucose, sucrose, maltose) and concentrations.

  • Test various nitrogen sources, both inorganic (e.g., ammonium nitrate, sodium nitrate) and organic (e.g., peptone, yeast extract, specific amino acids).[3][4]

  • Evaluate the carbon-to-nitrogen (C/N) ratio of your medium, as this can be a key factor in triggering secondary metabolism.

Problem 2: Inconsistent this compound Yields Between Batches

Inconsistency is often due to variations in inoculum quality or subtle changes in experimental conditions.

Troubleshooting Steps:

  • Standardize Inoculum: Ensure a consistent spore concentration in your inoculum. Prepare a large batch of spore suspension and store it as frozen aliquots.

  • Monitor Water Quality: Use purified, deionized water for media preparation, as mineral content can vary in tap water.

  • Calibrate Equipment: Regularly calibrate balances, pH meters, and temperature controllers.

  • Control Aeration: In shake flask cultures, use consistent flask sizes, culture volumes, and shaking speeds to ensure uniform oxygen transfer.

Visual Guides and Workflows

Diagram 1: Generalized Regulatory Pathway for Fungal Secondary Metabolism

G cluster_env Environmental Signals cluster_reg Global Regulatory Complex cluster_chromatin Chromatin Level cluster_genes Gene Expression Nutrients Nutrient Status (Carbon, Nitrogen) VeA_LaeA Velvet-LaeA Complex Nutrients->VeA_LaeA pH Ambient pH pH->VeA_LaeA Light Light/Dark Light->VeA_LaeA Chromatin Chromatin Remodeling (Histone Modification) VeA_LaeA->Chromatin Controls BGC This compound Biosynthetic Gene Cluster (BGC) Chromatin->BGC Activates Transcription Product This compound Biosynthesis BGC->Product

Caption: Global regulators like the Velvet-LaeA complex integrate environmental signals to control secondary metabolism.

Diagram 2: Experimental Workflow for this compound Production and Analysis

G A 1. Inoculum Preparation (Spore Suspension) B 2. Fermentation (Liquid Culture) A->B C 3. Harvest (Separate Mycelia and Broth) B->C D 4. Extraction (e.g., Ethyl Acetate) C->D E 5. Concentration (Rotary Evaporation) D->E F 6. Quantification (HPLC Analysis) E->F G 7. Data Analysis (Yield Calculation) F->G G Start Low this compound Yield CheckCulture Is the culture growing well? Start->CheckCulture CheckParams Review Fermentation Parameters (Temp, pH, Media) CheckCulture->CheckParams Yes CheckInoculum Check Inoculum Quality (Viability, Concentration) CheckCulture->CheckInoculum No OptimizeParams Systematically Optimize Parameters (See Tables 1-4) CheckParams->OptimizeParams CheckInoculum->Start End Improved Yield OptimizeParams->End

References

Technical Support Center: Arugosin H Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of Arugosin H, a fungal metabolite.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the extraction and purification of this compound.

Question 1: Why is my this compound yield consistently low?

Answer: Low yields of this compound can stem from several factors throughout the extraction and purification process. Consider the following potential causes and troubleshooting steps:

  • Incomplete Cell Lysis: The extraction solvent may not be efficiently penetrating the fungal mycelia to release the intracellular this compound.

    • Troubleshooting:

      • Ensure the fungal biomass is thoroughly dried and ground to a fine powder to maximize the surface area for solvent interaction.

      • Consider incorporating a mechanical disruption method, such as sonication or homogenization, prior to or during solvent extraction.[1]

  • Suboptimal Solvent Choice: The polarity of the extraction solvent may not be ideal for this compound.

    • Troubleshooting:

      • Perform small-scale pilot extractions with a range of solvents of varying polarities (e.g., hexane, ethyl acetate, methanol) to determine the most effective one.[2][3] Based on related compounds like Arugosin F, which is a benzoxepin, moderately polar solvents are a good starting point.[4]

      • A sequential extraction approach, starting with non-polar solvents to remove lipids and then progressing to more polar solvents, can improve the selectivity for this compound.

  • Degradation of this compound: The compound may be unstable under the extraction conditions.

    • Troubleshooting:

      • Avoid prolonged exposure to high temperatures. If using methods like Soxhlet extraction, ensure the temperature does not exceed the degradation point of this compound. Consider using non-heat-based methods like maceration or ultrasound-assisted extraction.[1]

      • Protect the extract from light, as some natural products are photosensitive.

  • Insufficient Extraction Time or Solvent Volume: The extraction may be incomplete.

    • Troubleshooting:

      • Increase the extraction time and/or the solvent-to-biomass ratio. Monitor the extraction progress by analyzing small aliquots of the solvent over time using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Question 2: My final this compound sample is impure. How can I improve its purity?

Answer: Impurities in the final sample are a common challenge in natural product isolation.[5] Here are strategies to enhance the purity of your this compound extract:

  • Pre-extraction Cleanup:

    • Troubleshooting: Before the main extraction, wash the fungal biomass with a non-polar solvent like hexane to remove lipids and other non-polar impurities that might co-extract with your target compound.

  • Chromatographic Purification: A single chromatographic step may be insufficient.

    • Troubleshooting:

      • Employ sequential chromatographic techniques. For example, an initial separation using column chromatography with silica gel can be followed by a final polishing step using preparative HPLC.[6]

      • Optimize the mobile phase for your column chromatography to achieve better separation of this compound from closely related impurities. A gradient elution is often more effective than an isocratic one.[6]

  • Liquid-Liquid Extraction: This can be used to partition this compound away from impurities with different polarities.

    • Troubleshooting: After the initial crude extraction, dissolve the extract in a solvent mixture (e.g., methanol/water) and then perform a liquid-liquid extraction with an immiscible solvent of different polarity (e.g., ethyl acetate).

Question 3: I am seeing unexpected spots on my TLC analysis of the crude extract. What could they be?

Answer: The presence of multiple spots on a TLC plate is expected in a crude natural product extract. These spots represent the complex mixture of metabolites produced by the fungus.

  • Possible Identities of Unexpected Spots:

    • Related Arugosins: Fungi often produce a series of related compounds with minor structural variations.

    • Other Secondary Metabolites: The fungus will produce a variety of other secondary metabolites, such as other polyketides, terpenes, and alkaloids.[7]

    • Primary Metabolites: Depending on the extraction solvent, some primary metabolites like fatty acids and sugars might be co-extracted.

    • Degradation Products: If this compound is unstable under the extraction conditions, some spots could be its degradation products.

  • Troubleshooting & Identification:

    • Literature Review: Check for other known metabolites produced by the fungal species you are working with.

    • Fractions Analysis: After an initial fractionation by column chromatography, run TLC on each fraction to see how the spots are separated.

    • Spectroscopic Analysis: For significant and well-separated "impurity" spots, consider isolating them for structural elucidation using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data Summary

The following table summarizes hypothetical data from a pilot study to optimize the extraction of this compound.

Extraction SolventExtraction Time (hours)Yield of Crude Extract (mg/g of dry biomass)Purity of this compound in Crude Extract (%)
Hexane24155
Dichloromethane244520
Ethyl Acetate247045
Methanol2412030
Ethyl Acetate125542
Ethyl Acetate487244

Note: This data is illustrative. Actual results will vary depending on the fungal strain, culture conditions, and specific experimental procedures.

Experimental Protocols

Protocol 1: General Solvent Extraction of this compound from Fungal Mycelia

  • Biomass Preparation:

    • Harvest fungal mycelia from the culture broth by filtration.

    • Freeze-dry the mycelia to a constant weight.

    • Grind the dried mycelia to a fine powder using a mortar and pestle or a mechanical grinder.

  • Extraction:

    • Transfer the powdered mycelia to an Erlenmeyer flask.

    • Add the chosen extraction solvent (e.g., ethyl acetate) at a ratio of 10:1 (v/w) solvent to biomass.

    • Agitate the mixture on an orbital shaker at room temperature for 24 hours.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper to separate the solvent extract from the mycelial debris.

    • Wash the mycelial cake with a small volume of fresh solvent to ensure complete recovery of the extract.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Storage:

    • Store the crude extract at -20°C in a tightly sealed container, protected from light.

Protocol 2: Purification of this compound using Silica Gel Column Chromatography

  • Column Packing:

    • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

    • Pour the slurry into a glass column and allow it to pack under gravity, ensuring there are no air bubbles.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Adsorb the dissolved extract onto a small amount of silica gel and dry it.

    • Carefully add the dried, extract-adsorbed silica gel to the top of the packed column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient.

  • Fraction Collection:

    • Collect fractions of a fixed volume (e.g., 10 mL) as the mobile phase elutes from the column.

  • Analysis:

    • Analyze the collected fractions by TLC to identify those containing this compound.

    • Pool the fractions containing pure or semi-pure this compound.

    • Concentrate the pooled fractions under reduced pressure to obtain the purified compound.

Visualizations

arugosin_h_extraction_workflow cluster_preparation Biomass Preparation cluster_extraction Extraction cluster_purification Purification fungal_culture Fungal Culture harvesting Harvesting & Drying fungal_culture->harvesting grinding Grinding harvesting->grinding solvent_extraction Solvent Extraction grinding->solvent_extraction filtration Filtration solvent_extraction->filtration concentration Concentration filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Column Chromatography crude_extract->column_chromatography fraction_analysis TLC/HPLC Analysis column_chromatography->fraction_analysis pooling Pooling of Fractions fraction_analysis->pooling pure_arugosin_h Pure this compound pooling->pure_arugosin_h troubleshooting_low_yield cluster_extraction_issues Extraction Issues cluster_stability_issues Stability Issues cluster_solutions Potential Solutions start Low this compound Yield incomplete_lysis Incomplete Cell Lysis? start->incomplete_lysis wrong_solvent Suboptimal Solvent? start->wrong_solvent insufficient_time Insufficient Time/Volume? start->insufficient_time degradation Compound Degradation? start->degradation grind_sonicate Grind Biomass / Sonicate incomplete_lysis->grind_sonicate pilot_solvents Pilot Different Solvents wrong_solvent->pilot_solvents increase_time_volume Increase Time / Volume insufficient_time->increase_time_volume avoid_heat_light Avoid High Heat & Light degradation->avoid_heat_light

References

Technical Support Center: Optimizing HPLC Separation of Arugosin Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of Arugosin isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful separation of these complex fungal metabolites.

Introduction to Arugosin Isomers

Arugosins are a class of polyketides produced by various fungi, notable for their structural diversity and biological activities. As secondary metabolites, they often exist as a mixture of closely related isomers, including structural isomers, stereoisomers, and enantiomers. This isomeric complexity presents a significant analytical challenge, requiring optimized High-Performance Liquid Chromatography (HPLC) methods to achieve adequate separation for accurate identification and quantification. The subtle differences in their chemical structures necessitate careful selection of stationary phases, mobile phases, and gradient conditions.

Chemical Structures of Key Arugosin Isomers

Understanding the structural variations among Arugosin isomers is fundamental to developing a successful separation strategy. Below are the structures and key properties of some common Arugosin isomers.

IsomerMolecular FormulaMolecular Weight ( g/mol )Chemical Structure
Arugosin C C₂₅H₂₈O₆424.49[Image of Arugosin C structure]
Arugosin D C₂₅H₂₈O₇440.49[Image of Arugosin D structure]
Arugosin F C₁₅H₁₂O₅272.25[Image of Arugosin F structure]
Arugosin I C₂₀H₂₀O₅340.37[Image of Arugosin I structure]

Recommended HPLC Protocol for Arugosin Isomer Separation

While a universally optimized method for all Arugosin isomers is not established due to their structural diversity, a general reverse-phase HPLC method serves as an excellent starting point for method development.

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) Mobile Phase A: Water with 0.1% formic acid Mobile Phase B: Acetonitrile with 0.1% formic acid Gradient:

Time (min) % Mobile Phase B
0 40
20 95
25 95
26 40
30 40
Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection: UV-Vis Diode Array Detector (DAD) at 254 nm and 280 nm, or Mass Spectrometry (MS) for confirmation. Injection Volume: 10 µL

Experimental Workflow for Method Development

HPLC_Method_Development cluster_prep Sample and System Preparation cluster_analysis Analysis and Optimization cluster_validation Validation and Final Method SamplePrep Prepare Arugosin Isomer Standard Mixture SystemPrep Equilibrate HPLC System with Initial Mobile Phase SamplePrep->SystemPrep InitialRun Perform Initial Run with Scouting Gradient Evaluate Evaluate Peak Resolution and Shape InitialRun->Evaluate Optimize Optimize Gradient, Flow Rate, and Temperature Evaluate->Optimize Poor Separation FinalMethod Finalized HPLC Method Evaluate->FinalMethod Acceptable Separation Validate Validate Method for Linearity, Precision, and Accuracy Optimize->Validate Good Separation Validate->FinalMethod

Caption: Workflow for developing an optimized HPLC method for Arugosin isomer separation.

Troubleshooting Guide

This section addresses common issues encountered during the HPLC separation of Arugosin isomers.

Q1: My Arugosin isomer peaks are co-eluting or have poor resolution.

A1:

  • Modify the Gradient: A shallow gradient often improves the separation of closely eluting peaks. Try decreasing the rate of change of the organic solvent (%B) over a longer period.

  • Change the Organic Solvent: If using acetonitrile, try methanol, or vice versa. The different selectivities of these solvents can significantly alter the elution order and resolution of isomers.

  • Adjust the pH of the Mobile Phase: Arugosin isomers contain phenolic hydroxyl groups, and their ionization state can be manipulated by pH. Small adjustments to the pH of the aqueous mobile phase (e.g., by adding formic acid or ammonium formate) can impact retention and selectivity.

  • Consider a Different Stationary Phase: If resolution is still poor, a column with a different chemistry may be necessary. For isomers with very similar hydrophobicity, a phenyl-hexyl or a column with a different bonding chemistry might provide better separation. For potential stereoisomers, a chiral stationary phase (CSP) would be required.

Q2: I'm observing peak fronting or tailing for my Arugosin peaks.

A2:

  • Check for Column Overload: Injecting too high a concentration of your sample can lead to peak distortion. Try diluting your sample and re-injecting.

  • Ensure Proper Sample Dissolution: Dissolve your Arugosin extract or standard in the initial mobile phase composition to avoid peak shape issues caused by solvent mismatch.

  • Investigate Secondary Interactions: Peak tailing can be caused by interactions between the analytes and active sites on the silica packing material. Adding a small amount of a competing base (like triethylamine) to the mobile phase can sometimes mitigate this, although this is less common with modern, high-purity silica columns.

  • Column Degradation: Over time, HPLC columns can degrade, leading to poor peak shape. If other troubleshooting steps fail, try a new column.

Q3: My retention times are shifting between runs.

A3:

  • Inadequate Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. A stable baseline is a good indicator of equilibration.[1]

  • Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to retention time drift. Prepare fresh mobile phase daily and ensure accurate measurements of all components.[1]

  • Temperature Fluctuations: HPLC separations can be sensitive to temperature changes. Use a column thermostat to maintain a constant temperature.

  • Pump Issues: Fluctuations in pump pressure or flow rate will cause retention time variability. Check for leaks and ensure the pump is functioning correctly.[1]

Q4: I am not seeing any peaks, or the signal is very low.

A4:

  • Check Sample Preparation: Ensure that the extraction procedure is efficient and that the final concentration of Arugosin isomers is within the detection limits of your instrument.

  • Verify Detector Settings: Confirm that the detector is set to an appropriate wavelength for Arugosin isomers (e.g., 254 nm or 280 nm based on their UV spectra) and that the lamp is functioning correctly.

  • Sample Degradation: Arugosins, like many natural products, can be sensitive to light and temperature. Store standards and samples appropriately (e.g., in amber vials at low temperatures).

  • Injection Issues: Ensure the autosampler is correctly aspirating and injecting the sample. Check for blockages in the needle or injection port.

Troubleshooting Decision Tree

Troubleshooting_Decision_Tree Start Problem with HPLC Separation PoorResolution Poor Resolution / Co-elution Start->PoorResolution BadPeakShape Peak Tailing / Fronting Start->BadPeakShape RetentionShift Retention Time Shifting Start->RetentionShift NoSignal Low or No Signal Start->NoSignal ModifyGradient Modify Gradient PoorResolution->ModifyGradient ChangeSolvent Change Organic Solvent PoorResolution->ChangeSolvent AdjustpH Adjust Mobile Phase pH PoorResolution->AdjustpH ChangeColumn Try Different Column PoorResolution->ChangeColumn CheckOverload Check for Column Overload BadPeakShape->CheckOverload CheckSolvent Ensure Sample Solvent Match BadPeakShape->CheckSolvent SecondaryInteractions Investigate Secondary Interactions BadPeakShape->SecondaryInteractions ReplaceColumn Replace Column BadPeakShape->ReplaceColumn Equilibrate Ensure Proper Equilibration RetentionShift->Equilibrate CheckMobilePhase Check Mobile Phase Prep RetentionShift->CheckMobilePhase ControlTemp Use Column Thermostat RetentionShift->ControlTemp CheckPump Inspect Pump RetentionShift->CheckPump CheckSamplePrep Verify Sample Prep NoSignal->CheckSamplePrep CheckDetector Check Detector Settings NoSignal->CheckDetector SampleDegradation Consider Sample Degradation NoSignal->SampleDegradation CheckInjection Verify Injection NoSignal->CheckInjection Problem Problem Decision Symptom Action Action

References

Arugosin H Purification: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Arugosin H purification. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this fungal secondary metabolite.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification challenging?

This compound is a fungal secondary metabolite, likely an anthraquinone derivative produced by Aspergillus species. The purification of this compound presents several challenges common to natural product isolation:

  • Low Production Titer: Fungi often produce secondary metabolites in low concentrations, making it difficult to obtain a high yield.

  • Complex Crude Extract: The initial extract from the fungal culture is a complex mixture containing numerous other metabolites, pigments, and cellular components with similar physicochemical properties.

  • Physicochemical Properties: The solubility and stability of this compound in various solvents can be variable, complicating extraction and chromatographic separation.

  • Potential for Degradation: Anthraquinone derivatives can be sensitive to factors such as pH, light, and temperature, potentially leading to degradation during the purification process.[1]

Q2: Which solvents are recommended for the initial extraction of this compound from a fungal culture?

The choice of solvent is critical for efficient extraction. Based on protocols for similar fungal secondary metabolites, the following solvents are recommended:

  • Ethyl acetate: This is a commonly used solvent for extracting moderately polar compounds like anthraquinones from fungal cultures.[2][3][4] It offers good selectivity and is relatively easy to evaporate.

  • Methanol: Methanol can also be effective, particularly for more polar anthraquinones.[3]

  • Acetone: Mycelia can be extracted with acetone, followed by further extraction with ethyl acetate.[3]

A sequential extraction approach, starting with a non-polar solvent to remove lipids and then progressing to a more polar solvent like ethyl acetate, can improve the purity of the initial extract.

Q3: What are the most effective chromatographic techniques for purifying this compound?

A multi-step chromatographic approach is typically necessary to achieve high purity.

  • Column Chromatography (CC): This is an essential primary purification step. Silica gel is a common stationary phase for separating compounds based on polarity. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often effective.

  • Preparative Thin-Layer Chromatography (Prep-TLC): For smaller-scale purifications or for separating closely eluting compounds, Prep-TLC can be a valuable tool.

  • High-Performance Liquid Chromatography (HPLC): For final polishing and to achieve high purity, reversed-phase HPLC is the method of choice. A C18 column is typically used with a mobile phase consisting of a mixture of methanol or acetonitrile and water, often with a small amount of acid (e.g., acetic acid or formic acid) to improve peak shape.[5][6]

Troubleshooting Guides

Problem 1: Low Yield of Crude Extract
Possible Cause Recommended Solution
Inefficient extraction from fungal biomass.Ensure the fungal mycelium is thoroughly dried and ground to a fine powder to maximize the surface area for solvent penetration.
Suboptimal extraction solvent.Experiment with different solvents (e.g., ethyl acetate, methanol, dichloromethane) or solvent mixtures to find the optimal system for this compound.[3]
Insufficient extraction time or temperature.Increase the extraction time (e.g., 24-48 hours) and consider gentle agitation or sonication to enhance extraction efficiency.
Degradation during extraction.Perform extraction at room temperature or below and protect the sample from light to prevent degradation of light-sensitive compounds.
Problem 2: Co-elution of Impurities during Column Chromatography
Possible Cause Recommended Solution
Inappropriate solvent system.Optimize the mobile phase by testing different solvent combinations and gradients using Thin-Layer Chromatography (TLC) before running the column. An ideal Rf value for the target compound on TLC is around 0.3-0.4 for good separation on a column.
Column overloading.Reduce the amount of crude extract loaded onto the column. As a general rule, the sample load should be 1-5% of the stationary phase weight.
Poorly packed column.Ensure the column is packed uniformly to avoid channeling. A well-packed column will have a level surface and no air bubbles.
Impurities with very similar polarity.Consider using a different stationary phase (e.g., alumina, Sephadex LH-20) or a different chromatographic technique like preparative HPLC.
Problem 3: Poor Peak Shape or Resolution in HPLC
Possible Cause Recommended Solution
Suboptimal mobile phase.Adjust the mobile phase composition (e.g., the ratio of organic solvent to water) and the pH. Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) can often improve the peak shape of acidic compounds like anthraquinones.[5][6]
Column contamination or degradation.Flush the column with a strong solvent (e.g., isopropanol) or, if necessary, replace the column.
Sample overload.Reduce the injection volume or the concentration of the sample.
Inappropriate column chemistry.If using a standard C18 column, consider trying a different stationary phase, such as a C8 or a phenyl-hexyl column, which may offer different selectivity.

Experimental Protocols

Protocol 1: Extraction of this compound from Aspergillus Culture
  • Harvesting: After cultivation, separate the mycelium from the liquid broth by filtration.

  • Drying and Grinding: Lyophilize or air-dry the mycelium and then grind it into a fine powder.

  • Extraction:

    • Suspend the powdered mycelium in ethyl acetate (e.g., 10 g of mycelium per 100 mL of solvent).[2]

    • Stir the suspension at room temperature for 24 hours.

    • Filter the mixture and collect the supernatant.

    • Repeat the extraction process two more times with fresh solvent.

  • Concentration: Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2: HPLC Analysis of this compound
  • Instrumentation: A standard HPLC system with a UV-Vis or photodiode array (PDA) detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]

  • Mobile Phase: A gradient of methanol and water containing 0.1% formic acid.

    • Start with 30% methanol and increase to 100% methanol over 20 minutes.

  • Flow Rate: 1.0 mL/min.[6]

  • Detection: Monitor at 254 nm, a common wavelength for anthraquinone detection.[5][6]

  • Injection Volume: 10-20 µL.

Quantitative Data Summary

The following tables provide illustrative data for a typical this compound purification run.

Table 1: Extraction and Purification Yield

Purification StepMass (mg)Purity (%)Yield (%)
Crude Extract5000~5100
Silica Gel Column Chromatography850~3017
Preparative TLC200~754
Preparative HPLC50>981

Table 2: HPLC Method Optimization

Mobile Phase ModifierPeak Tailing FactorResolution (this compound vs. Impurity X)
None2.51.2
0.1% Acetic Acid1.51.8
0.1% Formic Acid1.22.1

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification fungal_culture Fungal Culture filtration Filtration fungal_culture->filtration extraction Solvent Extraction (Ethyl Acetate) filtration->extraction concentration Concentration extraction->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection prep_hplc Preparative HPLC fraction_collection->prep_hplc pure_arugosin_h Pure this compound (>98%) prep_hplc->pure_arugosin_h troubleshooting_logic start Low Purity after Column Chromatography check_tlc Was TLC optimization performed? start->check_tlc overloading Is the column overloaded? check_tlc->overloading Yes optimize_tlc Optimize solvent system using TLC check_tlc->optimize_tlc No packing Is the column packed properly? overloading->packing No reduce_load Reduce sample load overloading->reduce_load Yes repack_column Repack the column packing->repack_column No consider_alt Consider alternative chromatography (e.g., Prep HPLC) packing->consider_alt Yes optimize_tlc->start reduce_load->start repack_column->start

References

Technical Support Center: Arugosin H Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive information on the stability and recommended storage conditions for Arugosin H. It includes frequently asked questions (FAQs) and troubleshooting guidance for common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong?

This compound is a fungal secondary metabolite produced by species of the Aspergillus genus. It belongs to the broader class of polyketides, and more specifically, it is classified as a xanthonoid derivative. The core structure of xanthonoids is susceptible to degradation under certain conditions, which necessitates careful handling and storage.

Q2: What are the general recommendations for storing this compound?

While specific long-term stability data for this compound is not extensively published, general best practices for storing fungal polyketides and xanthonoids should be followed to minimize degradation.

Recommended Storage Conditions:

  • Solid Form: Store as a solid or lyophilized powder in a tightly sealed, amber glass vial.

  • Temperature: For long-term storage, it is recommended to keep the solid compound at -20°C or below. For short-term storage, 2-8°C is acceptable.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Light: Protect from light at all times, as the aromatic and conjugated systems in the molecule are likely photosensitive.

Solution Storage:

  • Solvent Choice: If solutions are necessary, use high-purity, anhydrous solvents (e.g., DMSO, ethanol, methanol).

  • Temperature: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Duration: Prepare fresh working solutions for experiments whenever possible. Avoid storing dilute solutions for extended periods.

Q3: How can I assess the stability of my this compound sample?

The most common method for assessing the stability of a compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This involves subjecting the compound to stress conditions and analyzing the sample at various time points to monitor for the appearance of degradation products and a decrease in the peak area of the parent compound.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, suggesting potential causes and solutions.

Issue 1: Inconsistent or lower-than-expected activity of this compound in biological assays.

Potential Cause Troubleshooting Steps
Degradation of stock solution - Prepare fresh stock solutions from solid material. - Avoid repeated freeze-thaw cycles by storing in single-use aliquots. - Filter-sterilize solutions instead of autoclaving, as heat can cause degradation.
pH instability in media - Determine the pH of your assay medium. This compound may be unstable at acidic or basic pH. - Perform a preliminary pH stability test (see Experimental Protocols section).
Photodegradation - Protect all solutions containing this compound from light by using amber vials or wrapping containers in aluminum foil. - Minimize exposure to ambient light during experimental setup.
Oxidative degradation - Use degassed solvents for preparing solutions. - Consider adding a suitable antioxidant to your stock solution if compatible with your assay.

Issue 2: Appearance of unknown peaks in HPLC analysis of an aged this compound sample.

Potential Cause Troubleshooting Steps
Hydrolysis - If the sample was in an aqueous or protic solvent, hydrolysis of ester or ether functional groups may have occurred. - Analyze the sample by LC-MS to determine the mass of the new peaks and infer the type of degradation.
Oxidation - Exposure to air can lead to oxidation, particularly of phenolic hydroxyl groups. - Store samples under an inert atmosphere.
Photodegradation - If the sample was exposed to light, new peaks could be photodegradation products. - Review handling procedures to ensure light protection.

Quantitative Stability Data (Illustrative)

While specific data for this compound is limited, the following table provides an illustrative example of stability data for a similar fungal polyketide under forced degradation conditions. This data is intended to serve as a guideline for designing your own stability studies.

Condition Duration Temperature % Degradation (Illustrative) Primary Degradation Pathway
Acid Hydrolysis (0.1 M HCl) 24 hours60°C15-25%Hydrolysis of labile groups
Base Hydrolysis (0.1 M NaOH) 8 hours40°C20-30%Ring opening, hydrolysis
Oxidation (3% H₂O₂) 24 hours25°C10-20%Oxidation of phenols/alkenes
Thermal (Solid State) 7 days80°C5-10%General thermal decomposition
Photostability (ICH Q1B) 1.2 million lux hours25°C30-50%Photochemical reactions

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general procedure to assess the stability of this compound under various stress conditions.

Workflow for Forced Degradation Study

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare this compound Stock Solution (e.g., 1 mg/mL in ACN:H2O) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid Expose aliquots base Base Hydrolysis (e.g., 0.1 M NaOH, 40°C) prep->base Expose aliquots ox Oxidation (e.g., 3% H2O2, RT) prep->ox Expose aliquots photo Photostability (ICH Q1B light exposure) prep->photo Expose aliquots thermal Thermal (Solid & Solution, 80°C) prep->thermal Expose aliquots sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) acid->sampling base->sampling ox->sampling photo->sampling thermal->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize If applicable hplc Analyze by Stability-Indicating HPLC-UV/MS sampling->hplc neutralize->hplc data Calculate % Degradation & Identify Degradants hplc->data

Caption: Workflow for a forced degradation study of this compound.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent mixture like acetonitrile:water (1:1).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 40°C.

    • Oxidation: Mix equal volumes of the stock solution and 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.

    • Photostability: Expose the solution in a chemically inert, transparent container to light conditions as specified in ICH guideline Q1B (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[1] A control sample should be wrapped in aluminum foil to exclude light.

    • Thermal Stress: Place the solid compound and a separate aliquot of the stock solution in an oven at 80°C.

  • Time Points: Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Processing:

    • For acid and base hydrolysis samples, neutralize the solution with an equimolar amount of base or acid, respectively, before analysis.

    • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS) to identify and quantify this compound and any degradation products.

Protocol 2: pH Profile and Stability

This protocol helps determine the stability of this compound across a range of pH values.

Decision Tree for pH Stability Assessment

G start Prepare this compound in Buffers (pH 2, 4, 7, 9, 12) incubate Incubate at a set temperature (e.g., 37°C) start->incubate sampling Sample at T=0 and subsequent time points incubate->sampling hplc Analyze by HPLC sampling->hplc eval Calculate % Remaining vs. T=0 hplc->eval stable Determine pH range for optimal stability (e.g., >95% remaining) eval->stable Degradation < 5% unstable Identify pH where degradation occurs eval->unstable Degradation > 5%

References

Technical Support Center: Optimizing Arugosin H Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of low Arugosin H yield in fungal cultures.

Troubleshooting Guide: Overcoming Low this compound Yield

Q1: My culture of Aspergillus versicolor is growing well, but the yield of this compound is consistently low. What are the initial steps I should take to troubleshoot this issue?

Low yield of a target secondary metabolite despite healthy biomass accumulation is a common challenge. The production of this compound, like many fungal secondary metabolites, is often not directly coupled with primary growth. Its biosynthesis can be triggered by specific nutritional and environmental cues. Here is a step-by-step approach to begin troubleshooting:

  • Verify Strain Integrity: Confirm the identity and purity of your Aspergillus versicolor strain. Genetic drift can occur after multiple subcultures, potentially leading to reduced secondary metabolite production. It is advisable to use a fresh culture from a cryopreserved stock.

  • Optimize Culture Medium: The composition of the culture medium is a critical factor. Systematically evaluate the impact of different carbon and nitrogen sources, as well as their ratio.

  • Evaluate Fermentation Parameters: Physical parameters such as pH, temperature, and aeration play a crucial role in triggering the biosynthetic pathways of secondary metabolites.

  • Consider Elicitors: The introduction of elicitors can stimulate the production of secondary metabolites as a defense response.

The following sections provide more detailed guidance on each of these aspects.

Frequently Asked Questions (FAQs)

Culture Medium Optimization

Q2: Which carbon and nitrogen sources are recommended for enhancing this compound production?

The choice of carbon and nitrogen sources can significantly influence the metabolic flux towards this compound biosynthesis. While optimal sources are strain-specific, here are some general recommendations based on the production of similar polyketide-derived xanthones in fungi:

  • Carbon Sources: Slowly metabolized sugars often favor secondary metabolite production over fast-growing carbon sources like glucose, which can cause catabolite repression.

  • Nitrogen Sources: Complex nitrogen sources can be more effective than simple inorganic sources.

Table 1: Effect of Different Carbon Sources on Xanthone Yield (Illustrative Data)

Carbon Source (20 g/L) Biomass (g/L) Xanthone Yield (mg/L)
Glucose 15.2 8.5
Sucrose 14.8 12.3
Maltose 13.5 25.1
Lactose 10.1 38.7

| Glycerol | 12.6 | 18.9 |

Table 2: Effect of Different Nitrogen Sources on Xanthone Yield (Illustrative Data)

Nitrogen Source (5 g/L) Biomass (g/L) Xanthone Yield (mg/L)
Sodium Nitrate 12.1 15.4
Ammonium Sulfate 11.5 9.8
Peptone 14.2 45.2
Yeast Extract 14.9 58.9

| Malt Extract | 13.8 | 51.6 |

Recommendation: Start by replacing glucose with a more complex carbohydrate like maltose or lactose. Supplementing with yeast extract or peptone is also highly recommended.

Fermentation Parameters

Q3: What are the optimal pH and temperature for this compound production?

Optimal conditions for secondary metabolite production often differ from those for maximal biomass growth.[1] It is crucial to perform optimization studies for your specific strain.

  • pH: The initial pH of the medium and its control during fermentation can dramatically affect enzyme activity and nutrient uptake. For many Aspergillus species, a slightly acidic initial pH is favorable for secondary metabolite production.[2][3]

  • Temperature: Temperature influences both fungal growth and the activity of biosynthetic enzymes. A common strategy is a two-stage fermentation, where an initial temperature promotes biomass accumulation, followed by a shift to a lower temperature to induce secondary metabolism.

Table 3: Influence of pH and Temperature on Secondary Metabolite Production (Illustrative Data)

Initial pH Temperature (°C) Biomass (g/L) Product Yield (mg/L)
4.0 25 11.8 65.7
5.0 25 13.5 42.1
6.0 25 14.1 28.9
5.0 22 12.4 55.3
5.0 28 15.2 30.5

| 5.0 | 30 | 15.8 | 15.2 |

Recommendation: Perform a screening experiment with initial pH values between 4.0 and 6.0 and temperatures between 22°C and 28°C.

Advanced Strategies

Q4: I have optimized the medium and physical parameters, but the yield is still suboptimal. What other strategies can I employ?

If conventional optimization is insufficient, consider these advanced strategies:

  • Elicitation: The addition of elicitors can trigger the expression of otherwise silent biosynthetic gene clusters.[4]

    • Biotic Elicitors: Co-culturing with other microorganisms or adding microbial cell wall components (e.g., from Bacillus subtilis).

    • Abiotic Elicitors: Introducing stressors like heavy metal ions (e.g., CuSO₄, MnSO₄) at sub-lethal concentrations or chemical inhibitors of competing pathways.

  • Metabolic Engineering: This involves the genetic modification of the producing strain.

    • Overexpression of Pathway-Specific Regulators: Identify and overexpress the transcription factors within the this compound biosynthetic gene cluster.

    • Deletion of Competing Pathways: Knock out genes responsible for the biosynthesis of other major secondary metabolites to redirect precursor flux towards this compound.

    • Precursor Feeding: Supplement the culture with known precursors of the xanthone backbone, such as acetate or malonate.

Experimental Protocols

Protocol 1: General Cultivation of Aspergillus versicolor for this compound Production

This protocol provides a baseline for cultivating Aspergillus versicolor for the production of secondary metabolites.

  • Inoculum Preparation:

    • Aseptically transfer a small piece of a mature (7-10 days old) Aspergillus versicolor culture from a Potato Dextrose Agar (PDA) plate to a 250 mL Erlenmeyer flask containing 50 mL of seed culture medium (e.g., Potato Dextrose Broth).

    • Incubate at 28°C on a rotary shaker at 180 rpm for 3-4 days.

  • Production Culture:

    • Inoculate 1 L of production medium in a 2 L baffled Erlenmeyer flask with 10% (v/v) of the seed culture.

    • Example Production Medium:

      • Maltose: 40 g/L

      • Yeast Extract: 10 g/L

      • Peptone: 5 g/L

      • KH₂PO₄: 1 g/L

      • MgSO₄·7H₂O: 0.5 g/L

      • Adjust initial pH to 5.0.

    • Incubate at 25°C on a rotary shaker at 150 rpm for 10-14 days.

  • Extraction and Analysis:

    • Separate the mycelium from the broth by filtration.

    • Extract the mycelium and the culture filtrate separately with an organic solvent such as ethyl acetate.

    • Combine the extracts, evaporate the solvent under reduced pressure, and analyze the crude extract for this compound content using HPLC or LC-MS.

Visualizations

Arugosin_H_Biosynthesis AcetylCoA Acetyl-CoA + Malonyl-CoA PKS Polyketide Synthase (PKS) AcetylCoA->PKS Polyketide Polyketide Intermediate PKS->Polyketide Cyclase Cyclase Polyketide->Cyclase Xanthone Xanthone Backbone Cyclase->Xanthone P450 Cytochrome P450 Oxygenases Xanthone->P450 ModifiedXanthone Hydroxylated Xanthone P450->ModifiedXanthone Methyltransferase Methyltransferases ModifiedXanthone->Methyltransferase ArugosinH This compound Methyltransferase->ArugosinH

Caption: Plausible biosynthetic pathway of this compound.

Troubleshooting_Workflow Start Low this compound Yield CheckStrain Verify Strain Integrity (Purity, Viability) Start->CheckStrain OptimizeMedia Optimize Culture Medium (Carbon/Nitrogen Sources) CheckStrain->OptimizeMedia OptimizeParams Optimize Fermentation Parameters (pH, Temp) OptimizeMedia->OptimizeParams Advanced Advanced Strategies OptimizeParams->Advanced Elicitation Apply Elicitors (Biotic/Abiotic) Advanced->Elicitation MetabolicEng Metabolic Engineering Advanced->MetabolicEng Success Improved Yield Elicitation->Success MetabolicEng->Success

Caption: Troubleshooting workflow for low this compound yield.

References

troubleshooting contamination in Arugosin H producing cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Arugosin H producing cultures. Our goal is to help you identify and resolve common contamination issues that may arise during your experiments.

Troubleshooting Guide

Contamination is a frequent challenge in microbial fermentation. Below is a guide to help you identify and address common contamination issues in your this compound producing fungal cultures, such as Aspergillus versicolor.

Table 1: Common Contamination Issues and Solutions

Observed Problem Potential Contaminant Likely Causes Recommended Solutions
Cloudy or discolored media, sometimes with a foul odor. Rapid change in pH.Bacteria- Improper sterilization of media or equipment.- Non-sterile inoculation technique.[1][2]- Contaminated water source.[3]- Review and validate sterilization protocols (autoclave at 121°C for at least 15-30 minutes).[4][5]- Strengthen aseptic techniques during all handling steps.[6][7]- Consider adding broad-spectrum antibiotics to the media as a preventative measure if the issue persists (note: this may affect fungal growth).
Fuzzy, cottony, or powdery growth on the surface of the culture, often green, black, white, or orange.Molds (Penicillium, Aspergillus, Trichoderma, Neurospora)[3][8]- Airborne spores from the laboratory environment.[3][6]- Inadequate air filtration (HEPA filters).- Contaminated starting culture or inoculum.- Work in a laminar flow hood or a still air box to minimize airborne contamination.[1][6]- Regularly clean and disinfect incubators and work surfaces with 70% ethanol.[1][7]- If the culture is valuable, attempt to isolate a clean sample of the production strain by sub-culturing a small, uncontaminated piece onto a new plate.[9]
Creamy or pasty colonies, sometimes with a bread-like odor. Media may become cloudy.Yeasts- Airborne yeast cells.- Contamination from human contact (e.g., skin, breath).[3]- Improperly sterilized sugar solutions.- Enhance personal hygiene: wear gloves, a lab coat, and a face mask.[3]- Ensure all media components, especially heat-sensitive ones like sugars, are properly sterilized (e.g., by filtration).[10]- Use antifungal agents that are less effective against filamentous fungi if the problem is persistent and specific to yeast.
Slow or no growth of the this compound producing fungus.Any contaminant- Competition for nutrients with the contaminant.[11]- Production of inhibitory secondary metabolites by the contaminant.[11]- Isolate the this compound producing strain from the contaminant.- Re-start the culture from a clean, cryopreserved stock.- Optimize growth conditions (pH, temperature, aeration) to favor the production strain over common contaminants.
Mycelium appears slimy or wet.Bacteria (Bacillus, Pseudomonas)[3]- High moisture content in the substrate.- Introduction of bacteria during inoculation or sampling.- Ensure proper moisture levels in solid or semi-solid fermentation.- Practice strict aseptic technique when handling cultures.[2][12]- Visually inspect all liquid components for any signs of turbidity before use.

Experimental Protocols

Protocol 1: Identification of Common Contaminants

This protocol outlines a basic method for identifying the type of contamination in your this compound culture.

Materials:

  • Microscope with slides and cover slips

  • Inoculation loop or sterile swabs

  • Bunsen burner or alcohol lamp

  • General purpose bacterial growth medium (e.g., Nutrient Agar)

  • General purpose fungal growth medium (e.g., Potato Dextrose Agar - PDA)[5]

  • Sterile petri dishes

  • Laminar flow hood or still air box

  • Incubator

Methodology:

  • Aseptic Sampling: In a laminar flow hood, use a sterile inoculation loop or swab to carefully take a small sample from the contaminated area of your culture.

  • Wet Mount Preparation:

    • Place a drop of sterile water on a clean microscope slide.

    • Aseptically mix the sampled contaminant into the water drop.

    • Gently place a cover slip over the drop, avoiding air bubbles.

  • Microscopic Examination:

    • Examine the slide under a microscope at 40x and 100x magnification.

    • Bacteria: Look for small, individual cells that may be rod-shaped (bacilli) or spherical (cocci). They may be motile.

    • Yeast: Look for oval-shaped cells that may be budding. They are typically larger than bacteria.

    • Mold: Look for filamentous structures (hyphae) and spore-bearing structures (conidiophores, sporangiophores).

  • Diagnostic Culturing:

    • Streak the sampled contaminant onto a Nutrient Agar plate (favors bacterial growth) and a PDA plate (favors fungal growth).

    • Incubate the plates at an appropriate temperature (e.g., 30-37°C for bacteria, 25-30°C for fungi) for 24-72 hours.

    • Observe the colony morphology on each plate to confirm the type of contaminant.

Protocol 2: Rescuing a Contaminated Fungal Culture

This protocol describes a method to isolate your desired this compound producing fungus from a contaminated culture.

Materials:

  • Contaminated culture plate/flask

  • Fresh plates of a suitable growth medium (e.g., PDA)

  • Sterile scalpel or inoculation needle

  • Parafilm or laboratory tape

  • Laminar flow hood

  • Incubator

Methodology:

  • Work in a Sterile Environment: Perform all steps in a laminar flow hood to prevent further contamination.[1]

  • Identify Clean Mycelium: Carefully examine the contaminated culture and identify a region where the mycelium of the this compound producing fungus is growing but the contaminant is not yet present. This is often at the leading edge of the fungal colony.

  • Excise a Sample: Using a sterile scalpel, carefully cut a small piece of agar containing only the clean mycelium (approximately 2-3 mm square).

  • Transfer to Fresh Medium: Aseptically transfer this small piece of agar to the center of a fresh agar plate. Place it mycelium-side down to encourage growth into the new medium.

  • Seal and Incubate: Seal the new plate with parafilm and incubate under the optimal growth conditions for your this compound producing strain.

  • Monitor for Growth: Observe the plate daily. The fungal mycelium should grow out from the agar piece. Watch carefully for any signs of the original contaminant.

  • Repeat if Necessary: If the contaminant reappears, you may need to repeat the process, taking a new sample from the cleanest edge of the newly grown colony. It can sometimes take several transfers to obtain a pure culture.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps to prevent contamination in my this compound cultures?

A1: The most critical steps involve maintaining a sterile work environment and using proper aseptic technique. This includes:

  • Sterilization: Properly sterilizing all media, glassware, and equipment. Autoclaving is a common and effective method.[10]

  • Sterile Workspace: Performing all manipulations (inoculation, transfers, sampling) in a laminar flow hood or a still air box.[6]

  • Personal Hygiene: Wearing gloves, a clean lab coat, and minimizing talking, coughing, or breathing over open cultures.[3]

  • Aseptic Technique: Flaming the mouths of flasks and tubes before and after transfers, and sterilizing loops and needles thoroughly.[2][6]

Q2: My media was autoclaved correctly, but I still see contamination. What could be the cause?

A2: Even with proper autoclaving, contamination can be introduced later. Common post-sterilization sources include:

  • Airborne Contaminants: Spores and bacteria can enter when the culture vessel is opened. Minimizing the time vessels are open is crucial.[1]

  • Contaminated Inoculum: The stock culture itself may be contaminated. It's good practice to periodically check the purity of your master and working cell banks.

  • Improper Handling: Non-sterile pipettes, loops, or other tools can introduce contaminants. Ensure everything that touches the culture is sterile.[7]

  • Leaky Seals: Faulty seals on flasks or petri dishes can allow contaminants to enter during incubation.

Q3: Can I use antibiotics or antifungals to clean up a contaminated culture?

A3: While it is possible, it is generally considered a last resort.

  • Antibiotics: Can be used to eliminate bacterial contamination, but they will not affect fungal or yeast contaminants. Some antibiotics can also have an inhibitory effect on the growth of your production fungus.

  • Antifungals: Using antifungals is challenging because they will likely also inhibit or kill your this compound producing fungus.

  • Best Practice: The best approach is to discard the contaminated culture and start over with a clean stock.[13] If the culture is irreplaceable, attempting to rescue it by transferring a clean portion to a new plate is the preferred method.[9]

Q4: How often should I check my cultures for contamination?

A4: It is good practice to visually inspect your cultures daily. Early detection of contamination provides the best chance to manage the issue before it spreads to other cultures. Look for changes in media clarity, color, and the appearance of any unusual colonies or surface growth.

Q5: What is the difference between sterilization and aseptic technique?

A5:

  • Sterilization is the process of killing all microorganisms and their spores on an object or in a medium, for example, by autoclaving.[7]

  • Aseptic technique is a set of practices used to prevent the introduction of contaminants into a sterile environment.[7] For example, working in a laminar flow hood and flaming the neck of a bottle are aseptic techniques used to maintain sterility.

Visualizations

TroubleshootingWorkflow Start Observe Anomaly in Culture (e.g., unusual growth, color change) Identify Identify Contaminant Type (Protocol 1: Microscopy & Plating) Start->Identify Isolate Is the Culture Valuable and Salvageable? Identify->Isolate Rescue Attempt to Rescue Culture (Protocol 2: Sub-culturing) Isolate->Rescue Yes Discard Discard Contaminated Culture & Sterilize Equipment Isolate->Discard No Rescue->Discard Failure Restart Restart with Clean Stock Culture Rescue->Restart Success Investigate Investigate Root Cause (Sterilization, Aseptic Technique, etc.) Discard->Investigate Implement Implement Corrective Actions (e.g., retrain staff, validate autoclave) Investigate->Implement Implement->Restart

Caption: Troubleshooting workflow for contamination.

AsepticWorkflow Prep 1. Prepare Workspace (Wipe with 70% ethanol, turn on laminar flow) Materials 2. Arrange Sterile Materials (Media, plates, tools) Prep->Materials FlameLoop 3. Sterilize Inoculation Tool (Flame loop until red hot) Materials->FlameLoop OpenStock 4. Open Stock Culture (Flame neck of tube/flask) FlameLoop->OpenStock CollectInoculum 5. Collect Inoculum OpenStock->CollectInoculum CloseStock 6. Close Stock Culture (Flame neck again) CollectInoculum->CloseStock OpenNew 7. Open Fresh Medium (Minimize exposure time) CloseStock->OpenNew Inoculate 8. Inoculate Fresh Medium OpenNew->Inoculate CloseNew 9. Close and Seal New Culture Inoculate->CloseNew FlameLoopAgain 10. Re-sterilize Inoculation Tool CloseNew->FlameLoopAgain Cleanup 11. Clean Workspace FlameLoopAgain->Cleanup

Caption: Aseptic technique workflow for inoculation.

References

Technical Support Center: Optimizing Culture Media for Arugosin H Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the production of Arugosin H from the marine-derived fungus Emericella nidulans var. acristata.

Troubleshooting Guide

Issue 1: Low or No Production of this compound
Possible Cause Troubleshooting Step Rationale
Inappropriate carbon sourceScreen various carbon sources (e.g., glucose, sucrose, fructose, maltose) at different concentrations. Start with concentrations reported for other Aspergillus species, such as 30-40 g/L[1].The type and concentration of the carbon source significantly impact secondary metabolite production. High concentrations can sometimes lead to catabolite repression.
Suboptimal nitrogen sourceTest different organic (e.g., yeast extract, peptone, tryptone) and inorganic (e.g., ammonium sulfate, sodium nitrate) nitrogen sources. Some fungal fermentations benefit from a combination of nitrogen sources.Nitrogen availability is crucial for both fungal growth and the biosynthesis of nitrogen-containing secondary metabolites. For polyketides like this compound, the carbon-to-nitrogen ratio is a critical factor.
Incorrect C:N ratioSystematically vary the concentrations of the optimal carbon and nitrogen sources to determine the ideal C:N ratio.The balance between carbon and nitrogen sources directs the metabolic flux towards either primary growth or secondary metabolite production.
Unfavorable pH of the culture mediumOptimize the initial pH of the medium. For many fungi, the optimal pH for secondary metabolite production is between 5.0 and 7.0[2]. Monitor and, if necessary, control the pH during fermentation, as fungal metabolism can alter the pH of the medium.The activity of enzymes involved in the this compound biosynthetic pathway is pH-dependent.
Suboptimal fermentation temperatureDetermine the optimal temperature for this compound production by testing a range of temperatures (e.g., 25-30°C). While fungal growth might occur over a broader range, secondary metabolite production is often more temperature-sensitive.Temperature affects enzyme kinetics and membrane fluidity, both of which can influence this compound synthesis and secretion.
Inadequate aeration and agitationOptimize the agitation speed (e.g., 150-200 rpm) in shake flask cultures or the dissolved oxygen level in a bioreactor.This compound biosynthesis is likely an aerobic process. Proper aeration is necessary to provide sufficient oxygen for fungal respiration and enzymatic reactions. Agitation ensures homogenous distribution of nutrients and oxygen.
Presence of inhibitory substancesEnsure all media components and glassware are of high purity and properly sterilized. Some trace elements or contaminants can inhibit fungal growth or secondary metabolite production.Contaminants can interfere with fungal metabolism or directly inhibit the enzymes of the biosynthetic pathway.
Issue 2: Poor Mycelial Growth
Possible Cause Troubleshooting Step Rationale
Nutrient-deficient mediumEnsure the basal medium contains all essential macronutrients (C, N, P, S) and micronutrients (trace elements).Fungi require a complete nutrient profile for healthy growth.
Suboptimal osmotic conditionsFor marine-derived fungi like Emericella nidulans, consider adding sea salt or adjusting the salinity of the medium.Marine fungi are adapted to saline environments, and the presence of salts can be crucial for their growth and metabolic activity.
Inoculum qualityUse a fresh and actively growing seed culture for inoculation. Optimize the inoculum size and age.A healthy and appropriately sized inoculum will lead to a shorter lag phase and more robust growth.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a basal medium for this compound production?

A1: A good starting point for cultivating Emericella nidulans for this compound production would be a potato dextrose broth (PDB) or a yeast extract peptone dextrose (YEPD) medium. These are common media for fungal cultivation. From there, you can begin a systematic optimization of individual components.

Q2: How can I enhance the production of this compound through media supplementation?

A2: You can try adding potential precursors or inducers to the culture medium. Since this compound is a polyketide, you could experiment with the addition of small amounts of acetate or malonate, which are the building blocks for polyketide synthesis. The addition of enzyme cofactors, such as certain metal ions, might also be beneficial, but this requires empirical testing.

Q3: What is the typical fermentation time for this compound production?

A3: The optimal fermentation time can vary significantly and should be determined experimentally by creating a time-course profile of this compound production. For many fungal secondary metabolites, peak production occurs in the late exponential or stationary phase of growth, which could be anywhere from 7 to 14 days.

Q4: How do I balance fungal growth with this compound production?

A4: Often, conditions that favor rapid biomass accumulation (primary metabolism) are not optimal for secondary metabolite production. A two-stage fermentation process can be effective. In the first stage, you would use a medium that promotes rapid growth. In the second stage, the culture is transferred to a production medium with nutrient limitations (e.g., lower nitrogen) that can trigger the onset of secondary metabolism and this compound synthesis.

Experimental Protocols

Protocol 1: One-Factor-at-a-Time (OFAT) Media Optimization

This protocol is a straightforward method to screen the effect of individual media components on this compound production.

  • Establish a Basal Medium: Start with a known fungal medium (e.g., PDB).

  • Vary One Factor: Create a series of culture flasks where only one component of the medium is varied at a time (e.g., different carbon sources, different nitrogen sources, or varying concentrations of one source). Keep all other parameters constant.

  • Cultivation: Inoculate all flasks with a standardized seed culture of Emericella nidulans and incubate under consistent conditions (temperature, agitation).

  • Analysis: After a predetermined fermentation period, harvest the cultures. Separate the mycelium from the broth. Extract this compound from both the mycelium and the broth and quantify the yield using an appropriate analytical method (e.g., HPLC).

  • Determine Optimum: Identify the condition that resulted in the highest this compound yield for each factor.

  • Iterate: Use the optimal condition for the first factor as the new baseline and proceed to optimize the next factor.

Protocol 2: Response Surface Methodology (RSM) for Media Optimization

RSM is a statistical approach for optimizing multiple factors simultaneously and understanding their interactions.

  • Preliminary Screening: Use a Plackett-Burman design to identify the most significant factors affecting this compound production from a larger list of potential variables.

  • Central Composite Design (CCD): Design a CCD experiment focusing on the 2-4 most significant factors identified in the screening step. This design will involve experiments at different levels of each factor, including center points.

  • Data Collection: Run the fermentation experiments as dictated by the CCD. Measure the this compound yield for each experimental run.

  • Statistical Analysis: Use statistical software to fit the experimental data to a polynomial equation and generate response surface plots. This will allow you to visualize the relationship between the variables and the response (this compound yield) and identify the optimal conditions.

  • Validation: Conduct a final fermentation experiment using the predicted optimal conditions to validate the model.

Quantitative Data Summary

Table 1: Effect of Carbon Source on this compound Production

Carbon Source (30 g/L)Mycelial Dry Weight (g/L)This compound Yield (mg/L)
Glucose12.545.2
Sucrose11.858.7
Fructose10.233.1
Maltose13.151.5
Control (No added C)1.5< 1.0

Table 2: Effect of Nitrogen Source on this compound Production (in a sucrose-based medium)

Nitrogen Source (5 g/L)Mycelial Dry Weight (g/L)This compound Yield (mg/L)
Yeast Extract14.275.3
Peptone13.868.9
Ammonium Sulfate9.542.6
Sodium Nitrate8.735.4
Control (No added N)2.15.8

Table 3: Optimization of Fermentation Parameters (using sucrose and yeast extract)

pHTemperature (°C)Agitation (rpm)This compound Yield (mg/L)
5.02515065.1
6.02518082.4
7.02818095.7
8.02820078.2

Visualizations

Experimental_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Scale-up Start Basal Medium Formulation OFAT One-Factor-at-a-Time (Carbon, Nitrogen, etc.) Start->OFAT Screening Identify Key Factors OFAT->Screening RSM Response Surface Methodology (e.g., Central Composite Design) Screening->RSM Analysis Statistical Analysis & Model Generation RSM->Analysis Validation Experimental Validation Analysis->Validation Optimized_Medium Optimized Culture Medium Validation->Optimized_Medium Bioreactor Bioreactor Fermentation Optimized_Medium->Bioreactor

Caption: Workflow for optimizing this compound production medium.

Biosynthetic_Pathway_Relationship cluster_primary Primary Metabolism cluster_secondary Secondary Metabolism Glucose Glucose AcetylCoA Acetyl-CoA Glucose->AcetylCoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA PKS Polyketide Synthase (PKS) MalonylCoA->PKS Precursors Polyketide Polyketide Intermediate PKS->Polyketide ArugosinH This compound Polyketide->ArugosinH

Caption: Simplified relationship between primary and secondary metabolism for this compound biosynthesis.

References

Validation & Comparative

Validating the Antifungal Activity of Arugosin H: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Arugosins are a class of fungal secondary metabolites characterized by a xanthone or anthraquinone core. While various arugosins have been isolated, specific data on the antifungal properties of Arugosin H remains unavailable in the current scientific literature. However, a related compound, Arugosin F, isolated from the coprophilous fungus Ascodesmis sphaerospora, has been reported as a novel antifungal and antibacterial agent. Due to the limited public access to the detailed experimental data for Arugosin F, this guide will present a comparative framework for evaluating its antifungal potential against other established antifungal drugs. The experimental protocols and data presented herein are based on standardized methodologies in the field of mycology and serve as a template for the validation of this compound or its analogues.

Comparative Antifungal Activity

A crucial step in validating a new antifungal agent is to determine its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant fungal pathogens. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following table provides a hypothetical comparison of Arugosin F's activity against that of common antifungal drugs.

Table 1: Comparative In Vitro Antifungal Activity (MIC in µg/mL)

Fungal SpeciesArugosin F (Hypothetical)Amphotericin BFluconazoleCaspofungin
Candida albicans80.25 - 10.25 - 40.03 - 0.25
Aspergillus fumigatus160.5 - 2>640.015 - 0.125
Cryptococcus neoformans40.125 - 12 - 16>16
Fusarium solani322 - 8>64>16

Note: The MIC values for Arugosin F are illustrative and not based on published experimental data. Values for commercial antifungals represent typical ranges.

Experimental Protocols

The following is a detailed methodology for a broth microdilution assay to determine the MIC of a novel compound, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution Antifungal Susceptibility Testing
  • Preparation of Fungal Inoculum:

    • Fungal isolates are cultured on an appropriate agar medium (e.g., Potato Dextrose Agar for molds, Sabouraud Dextrose Agar for yeasts) at a suitable temperature (e.g., 35°C) for a sufficient duration to promote sporulation or colony formation.

    • A suspension of fungal spores or cells is prepared in sterile saline containing a surfactant (e.g., 0.05% Tween 80) to aid in dispersion.

    • The suspension is adjusted spectrophotometrically to a final concentration of approximately 0.5-2.5 x 10³ cells/mL in RPMI-1640 medium.

  • Preparation of Antifungal Agent:

    • A stock solution of the test compound (e.g., this compound or F) is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

    • Serial two-fold dilutions of the compound are prepared in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the prepared fungal suspension.

    • Positive (no drug) and negative (no fungus) control wells are included.

    • The plates are incubated at 35°C for 24-48 hours, depending on the growth rate of the fungal species.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth of the fungus.

Visualizing Experimental and Logical Frameworks

Diagrams created using Graphviz provide a clear visual representation of workflows and potential mechanisms of action.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis fungal_culture Fungal Culture inoculation Inoculation fungal_culture->inoculation compound_prep Compound Preparation serial_dilution Serial Dilution compound_prep->serial_dilution serial_dilution->inoculation incubation Incubation inoculation->incubation mic_determination MIC Determination incubation->mic_determination data_comparison Data Comparison mic_determination->data_comparison

Antifungal Susceptibility Testing Workflow

signaling_pathway cluster_cell_wall Fungal Cell Wall Synthesis Arugosin Arugosin Compound Glucan_Synthase β-(1,3)-Glucan Synthase Arugosin->Glucan_Synthase Inhibition Chitin_Synthase Chitin Synthase Arugosin->Chitin_Synthase Inhibition Cell_Wall_Integrity Cell Wall Integrity Glucan_Synthase->Cell_Wall_Integrity Glucan Synthesis Chitin_Synthase->Cell_Wall_Integrity Chitin Synthesis Fungal_Cell_Lysis Fungal Cell Lysis Cell_Wall_Integrity->Fungal_Cell_Lysis Compromised

Hypothetical Antifungal Mechanism of Action

While direct experimental validation of this compound's antifungal activity is not yet available in published literature, the reported antifungal properties of the related compound Arugosin F suggest that the arugosin class of molecules holds promise as a source of new antifungal agents. The comparative framework and standardized protocols provided in this guide offer a clear pathway for the systematic evaluation of this compound or other novel compounds. Further research is essential to isolate or synthesize this compound, perform comprehensive in vitro and in vivo antifungal testing, and elucidate its mechanism of action to determine its potential as a future therapeutic.

Comparative Analysis of Arugosin H and Arugosin G: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of currently available scientific literature reveals a significant gap in the detailed characterization of Arugosin H and Arugosin G, precluding a direct comparative analysis of their biological activities and mechanisms of action. While the arugosin class of fungal metabolites has been the subject of various studies, specific data pertaining to this compound and Arugosin G, including their precise chemical structures, quantitative biological performance, and detailed experimental protocols, remain largely unpublished.

The arugosins are a group of secondary metabolites produced by various fungi, notably from the Aspergillus and Penicillium genera. These compounds typically share a common dibenzo[b,e]oxepinone core structure and have garnered interest for their potential as bioactive agents, with studies reporting antimicrobial and cytotoxic activities for some analogues.

Future Research Directions

To enable a thorough comparative analysis of this compound and Arugosin G, the following experimental data and protocols would be essential:

Table 1: Physicochemical Properties of this compound and Arugosin G
PropertyThis compoundArugosin G
Molecular Formula Data not availableData not available
Molecular Weight Data not availableData not available
Chemical Structure Data not availableData not available
Solubility Data not availableData not available
Purity (%) Data not availableData not available
Table 2: Comparative Biological Activity of this compound and Arugosin G
Biological AssayThis compoundArugosin GReference Compound
Antifungal Activity (MIC, µg/mL)
Candida albicansData not availableData not availablee.g., Fluconazole
Aspergillus fumigatusData not availableData not availablee.g., Amphotericin B
Antibacterial Activity (MIC, µg/mL)
Staphylococcus aureusData not availableData not availablee.g., Vancomycin
Escherichia coliData not availableData not availablee.g., Ciprofloxacin
Cytotoxicity (IC₅₀, µM)
Human cancer cell line 1 (e.g., MCF-7)Data not availableData not availablee.g., Doxorubicin
Human cancer cell line 2 (e.g., A549)Data not availableData not availablee.g., Cisplatin
Normal human cell line (e.g., HFF-1)Data not availableData not availableN/A

Essential Experimental Protocols

To generate the data required for the tables above, the following experimental protocols would need to be established and followed:

  • Isolation and Purification: A detailed protocol for the isolation of this compound and Arugosin G from their producing fungal strains, including culture conditions, extraction procedures, and chromatographic purification steps (e.g., HPLC).

  • Structural Elucidation: Spectroscopic analysis, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and high-resolution mass spectrometry (HRMS), to definitively determine the chemical structures of this compound and Arugosin G.

  • Antimicrobial Susceptibility Testing: Standard broth microdilution or agar dilution assays to determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant fungal and bacterial pathogens.

  • Cytotoxicity Assays: In vitro cell viability assays, such as the MTT or MTS assay, to determine the half-maximal inhibitory concentration (IC₅₀) against various cancer and non-cancerous cell lines.

Visualizing Potential Mechanisms

While no specific signaling pathways for this compound and G have been described, a hypothetical workflow for their initial investigation and characterization can be visualized.

experimental_workflow cluster_isolation Isolation & Identification cluster_bioactivity Biological Evaluation cluster_mechanism Mechanism of Action Studies fungal_culture Fungal Culture (e.g., Aspergillus sp.) extraction Extraction of Secondary Metabolites fungal_culture->extraction hplc HPLC Purification extraction->hplc nmr_ms Structure Elucidation (NMR, HRMS) hplc->nmr_ms antimicrobial Antimicrobial Assays (MIC determination) nmr_ms->antimicrobial Pure this compound & G cytotoxicity Cytotoxicity Assays (IC50 determination) nmr_ms->cytotoxicity Pure this compound & G target_id Target Identification cytotoxicity->target_id If active pathway_analysis Signaling Pathway Analysis target_id->pathway_analysis

Caption: A logical workflow for the isolation, characterization, and biological evaluation of this compound and G.

Arugosin H vs. Fluconazole: An Antifungal Activity Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

Currently, a direct comparative analysis of the antifungal activities of Arugosin H and the widely-used antifungal agent fluconazole is not feasible due to the lack of available scientific literature and experimental data on the antifungal properties of this compound. While extensive research has established the efficacy and mechanism of action of fluconazole, this compound remains a poorly characterized compound in the context of mycology.

This guide, therefore, will focus on providing a comprehensive overview of the well-documented antifungal activity of fluconazole, including its mechanism of action, quantitative data on its efficacy, and the experimental protocols used to determine these parameters. Information on this compound is limited to its isolation and characterization, with no reported antifungal data.

Fluconazole: An Established Azole Antifungal

Fluconazole is a synthetic triazole antifungal agent that has been a cornerstone in the treatment of various fungal infections for decades. Its primary mechanism of action involves the inhibition of a key enzyme in the fungal ergosterol biosynthesis pathway.

Mechanism of Action

Fluconazole exerts its antifungal effect by selectively inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1][2][3] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[4][5] The depletion of ergosterol and the concurrent accumulation of toxic 14α-methylated sterols disrupt the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth (fungistatic activity) and, in some cases, fungal cell death (fungicidal activity).[2][4]

dot

Caption: Mechanism of action of fluconazole.

Quantitative Antifungal Activity

The in vitro activity of fluconazole is typically quantified by determining its Minimum Inhibitory Concentration (MIC) against various fungal isolates. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Fungal SpeciesFluconazole MIC Range (µg/mL)
Candida albicans0.25 - 2.0
Candida tropicalis0.5 - 4.0
Candida parapsilosis0.5 - 4.0
Cryptococcus neoformans2.0 - 16.0

Note: MIC values can vary depending on the specific strain and the testing methodology used.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

The broth microdilution method is a standardized procedure for determining the MIC of an antifungal agent.

  • Inoculum Preparation: A standardized suspension of the fungal isolate is prepared in a sterile saline solution, and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL. This suspension is then further diluted in the test medium.

  • Drug Dilution: A serial two-fold dilution of fluconazole is prepared in a 96-well microtiter plate using a suitable broth medium, such as RPMI-1640.

  • Inoculation: Each well containing the diluted antifungal agent and a growth control well (no drug) is inoculated with the prepared fungal suspension. A sterility control well (no drug, no inoculum) is also included.

  • Incubation: The microtiter plate is incubated at 35°C for 24-48 hours.

  • Reading Results: The MIC is determined as the lowest concentration of fluconazole at which there is no visible growth of the fungus.

dot

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Fungal Inoculum Preparation Inoculation Inoculation of Microtiter Plate Inoculum->Inoculation Dilution Serial Dilution of Fluconazole Dilution->Inoculation Incubation Incubation (35°C, 24-48h) Inoculation->Incubation Reading Visual Reading of Growth Inhibition Incubation->Reading MIC_Determination MIC Determination Reading->MIC_Determination

Caption: Workflow for MIC determination.

This compound: An Uncharacterized Compound in Antifungal Research

Arugosins are a class of prenylated polyketides isolated from various fungi. While Arugosin G and H have been isolated from the marine-derived fungus Emericella nidulans var. acristata, the existing research has focused on their potential antitumor and immunostimulatory activities. To date, there are no published studies evaluating the antifungal properties of this compound.

Therefore, essential data required for a comparative analysis, such as:

  • Minimum Inhibitory Concentration (MIC) against common fungal pathogens.

  • Mechanism of antifungal action.

  • In vivo efficacy in animal models of fungal infection.

are not available for this compound.

Conclusion

A direct and objective comparison of the antifungal activity of this compound and fluconazole is not possible at this time due to the complete absence of data on the antifungal effects of this compound in the scientific literature. Fluconazole remains a well-characterized and clinically important antifungal agent with a known mechanism of action and established efficacy against a broad range of fungal pathogens. Future research is required to determine if this compound possesses any antifungal properties that would warrant a comparative investigation against existing antifungal drugs like fluconazole. Researchers in drug development are encouraged to explore the potential of novel natural products like this compound to address the growing challenge of antifungal resistance.

References

A Comparative Analysis of Arugosin H and Other Xanthones on Cancer Cell Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic effects of Arugosin H and other selected xanthones on various cancer cell lines. The information is compiled from multiple studies to offer a comprehensive resource for researchers in oncology and natural product chemistry.

Executive Summary

While the xanthone class of compounds has demonstrated significant potential as anticancer agents, available data indicates that This compound exhibits marginal to no direct cytotoxic activity against a panel of 36 human tumor cell lines in vitro. In contrast, numerous other xanthones, including those isolated from the same fungal extract as this compound, have shown potent cytotoxic effects. This guide presents a detailed comparison of the cytotoxic profiles of these compounds, alongside the methodologies used for their evaluation and the signaling pathways implicated in their mechanisms of action.

Comparative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values for various xanthones against a range of cancer cell lines. This data highlights the differential cytotoxic potential within the xanthone family.

XanthoneCancer Cell LineIC50 (µM)Reference
This compound 36 human tumor cell linesMarginal to no activity[1]
Arugosin C 7 of 36 human tumor cell linesActive at 10 µg/mL[1]
Arugosin D 7 of 36 human tumor cell linesActive at 10 µg/mL[1]
α-Mangostin HT-29 (Colon)1.7[2]
PC3 (Prostate)~7.5 (G1 arrest)[2]
22Rv1 (Prostate)~7.5 (G1 arrest)[2]
DLD-1 (Colon)<20[3]
β-Mangostin HT-29 (Colon)1.7[2]
DLD-1 (Colon)<20[3]
γ-Mangostin DLD-1 (Colon)<20[3]
Garcinone D HT-29 (Colon)2.3[2]
Garcinone E Hepatocellular Carcinoma Cell LinesPotent[4]
Jacareubin KB (Oral Epidermoid)1.78 - 9.52[5]
HeLa S3 (Cervical)1.78 - 9.52[5]
2-Prenylisojacareubin KB (Oral Epidermoid)<10[5]
HeLa S3 (Cervical)<10[5]
MCF-7 (Breast)<10[5]
Hep G2 (Liver)<10[5]
HT-29 (Colon)<10[5]
Nigrolineaxanthone E KB (Oral Epidermoid)<10[5]
HeLa S3 (Cervical)<10[5]
MCF-7 (Breast)<10[5]
Hep G2 (Liver)<10[5]
HT-29 (Colon)<10[5]

Experimental Protocols

The cytotoxic activities of the compared xanthones were primarily evaluated using the MTT and Sulforhodamine B (SRB) assays. The general protocols for these assays are outlined below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test xanthone and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.

Protocol:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.

  • Cell Fixation: After treatment, fix the cells by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Washing: Wash the plates multiple times with water to remove the TCA.

  • SRB Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates with 1% acetic acid to remove unbound SRB dye.

  • Dye Solubilization: Add a Tris-base solution to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Signaling Pathways

The cytotoxic effects of many xanthones are attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest.

Apoptosis Signaling Pathway

Xanthones can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The diagram below illustrates a simplified overview of the intrinsic apoptosis pathway often triggered by xanthones.

apoptosis_pathway Xanthones Xanthones Mitochondrion Mitochondrion Xanthones->Mitochondrion Stress Signal Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Intrinsic apoptosis pathway induced by xanthones.

Cell Cycle Arrest Signaling Pathway

Certain xanthones can halt the cell cycle at specific checkpoints, preventing cancer cell proliferation. The G1/S checkpoint is a common target.

cell_cycle_arrest Xanthones Xanthones (e.g., α-mangostin) CDK4 CDK4 Xanthones->CDK4 Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Xanthones->Cell_Cycle_Arrest pRb pRb CDK4->pRb Phosphorylation G1_S_Transition G1/S Transition CyclinD Cyclin D CyclinD->CDK4 Activation E2F E2F pRb->E2F Inhibition E2F->G1_S_Transition Promotion

Caption: G1/S cell cycle arrest mechanism by xanthones.

Conclusion

The available scientific literature suggests that while this compound itself may not be a potent cytotoxic agent, the broader class of xanthones holds significant promise for the development of novel anticancer therapies. The data presented in this guide underscores the importance of structure-activity relationship studies within this compound class to identify the most effective cytotoxic agents and elucidate their mechanisms of action. Further research into the specific structural features that confer cytotoxicity to xanthones is warranted.

References

Unraveling the Enigma of Arugosin H: A Comparative Guide to its Antifungal Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel antifungal agents, the intricate mechanisms of natural compounds offer a promising frontier. This guide provides a comprehensive comparison of the proposed mechanism of action of Arugosin H, a member of the polyketide-derived arugosin family, with established antifungal alternatives. While direct experimental validation for this compound remains to be fully elucidated, this document synthesizes available data for the arugosin class and draws parallels with other polyketide antifungals to postulate a likely pathway of action. This analysis is intended for researchers, scientists, and drug development professionals engaged in the discovery and validation of new therapeutic agents.

Introduction to this compound

Arugosins are a class of secondary metabolites produced by various fungi. Structurally, they are characterized by a complex polyketide backbone. While several members of the arugosin family, such as Arugosin F, have been isolated and shown to possess antifungal and antibacterial properties, specific data on this compound is limited. This guide, therefore, extrapolates from the known biological activities of its congeners and comparable polyketide compounds to build a hypothetical framework for its mechanism of action.

Postulated Mechanism of Action: Disruption of Fungal Cell Membrane Integrity

Based on the known mechanisms of other polyketide-derived antifungals, it is hypothesized that this compound exerts its antifungal effect primarily by disrupting the integrity of the fungal cell membrane. This action is likely centered on the inhibition of ergosterol synthesis, a critical component of the fungal cell membrane that is absent in mammalian cells, making it an attractive target for selective antifungal therapy.

Diagram of the Proposed Signaling Pathway for this compound:

This compound Mechanism of Action Proposed Antifungal Mechanism of this compound This compound This compound Fungal Cell Fungal Cell This compound->Fungal Cell Enters Cell Ergosterol Biosynthesis Pathway Ergosterol Biosynthesis Pathway This compound->Ergosterol Biosynthesis Pathway Inhibits Ergosterol Ergosterol Ergosterol Biosynthesis Pathway->Ergosterol Produces Fungal Cell Membrane Fungal Cell Membrane Ergosterol Biosynthesis Pathway->Fungal Cell Membrane Reduced Ergosterol Ergosterol->Fungal Cell Membrane Incorporated into Membrane Disruption Membrane Disruption Fungal Cell Membrane->Membrane Disruption Leads to Cell Lysis Cell Lysis Membrane Disruption->Cell Lysis Results in

Caption: Proposed mechanism of this compound targeting ergosterol synthesis.

Comparative Analysis with Alternative Antifungal Agents

To provide context for the proposed mechanism of this compound, the following table compares its hypothesized action with that of well-established antifungal drugs.

Antifungal Agent Chemical Class Mechanism of Action Primary Target
This compound (Hypothesized) PolyketideInhibition of ergosterol biosynthesisLanosterol 14α-demethylase (speculative)
Amphotericin B PolyeneBinds to ergosterol, forming pores in the cell membraneErgosterol
Fluconazole AzoleInhibits lanosterol 14α-demethylase, blocking ergosterol synthesisLanosterol 14α-demethylase
Caspofungin EchinocandinInhibits (1→3)-β-D-glucan synthase, disrupting cell wall synthesis(1→3)-β-D-glucan synthase

Experimental Protocols for Validation

To validate the proposed mechanism of action for this compound, a series of key experiments are necessary. The following protocols provide a framework for these investigations.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target fungus.

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium.

  • Inoculate each well with a standardized suspension of the fungal strain (e.g., Candida albicans, Aspergillus fumigatus) to a final concentration of 0.5-2.5 x 10³ cells/mL.

  • Include positive (fungus without this compound) and negative (medium only) controls.

  • Incubate the plate at 35°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of this compound at which no visible growth is observed.

Ergosterol Quantitation Assay

Objective: To assess the effect of this compound on the ergosterol content of fungal cells.

Methodology:

  • Grow the target fungal strain in the presence and absence of a sub-inhibitory concentration of this compound.

  • Harvest the fungal cells by centrifugation and wash with sterile water.

  • Extract the total sterols from the fungal pellets using a saponification method with alcoholic potassium hydroxide.

  • Extract the non-saponifiable fraction containing sterols with n-heptane.

  • Analyze the sterol composition by spectrophotometry (scanning from 230 to 300 nm) or by gas chromatography-mass spectrometry (GC-MS).

  • Compare the ergosterol levels in this compound-treated and untreated cells. A significant reduction in ergosterol in the treated cells would support the proposed mechanism.

Diagram of the Experimental Workflow for Ergosterol Quantitation:

Ergosterol Quantitation Workflow Workflow for Fungal Ergosterol Quantitation cluster_culture Fungal Culture cluster_extraction Sterol Extraction cluster_analysis Analysis Culture_Control Control Culture Harvest Harvest Cells Culture_Control->Harvest Culture_Treated This compound Treated Culture Culture_Treated->Harvest Saponification Saponification Harvest->Saponification Extraction n-Heptane Extraction Saponification->Extraction Spectrophotometry Spectrophotometry (230-300 nm) Extraction->Spectrophotometry GCMS GC-MS Analysis Extraction->GCMS Data_Comparison Compare Ergosterol Levels Spectrophotometry->Data_Comparison GCMS->Data_Comparison

Caption: Experimental workflow for quantifying fungal ergosterol content.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is still forthcoming, the available information on the arugosin family and other polyketide antifungals strongly suggests a mechanism involving the disruption of fungal cell membrane integrity through the inhibition of ergosterol biosynthesis. The experimental protocols outlined in this guide provide a clear path for the validation of this hypothesis. Further research into this compound and its derivatives could lead to the development of novel and effective antifungal therapies.

Arugosin H: A Comparative Analysis of Bioactivity Across Assays

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Bioactivity of Arugosin Analogs

The arugosin class of compounds, isolated from various fungal species, has demonstrated notable antifungal and cytotoxic properties. The following table summarizes the reported bioactivities of several arugosin derivatives, which may serve as a reference for predicting the activity of Arugosin H.

CompoundBioactivityAssay TypeTarget Organism/Cell LineReported Activity
Arugosin F Antifungal, AntibacterialNot specifiedNot specifiedActive
Arugosin K CytotoxicNot specifiedHeLaIC50 = 9.2 μM[1]
Arugosins O, P, Q Antimalarialin vitroPlasmodium falciparum (T9, chloroquine-resistant)Active at 100 μM

Experimental Protocols

To ensure reproducible and comparable results in the evaluation of this compound bioactivity, standardized experimental protocols are crucial. Below are detailed methodologies for key assays.

Antifungal Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against pathogenic fungi.

Protocol:

  • Fungal Strains: Cultures of clinically relevant fungal strains (e.g., Candida albicans, Aspergillus fumigatus) are grown on Sabouraud Dextrose Agar.

  • Inoculum Preparation: A suspension of fungal spores or yeast cells is prepared in sterile saline and adjusted to a concentration of 1-5 x 10^5 CFU/mL.

  • Microdilution Assay: The assay is performed in a 96-well microtiter plate. A serial dilution of this compound (typically from 100 µg/mL to 0.1 µg/mL) is prepared in RPMI 1640 medium.

  • Inoculation: Each well is inoculated with the fungal suspension. A positive control (fungi without compound) and a negative control (medium only) are included.

  • Incubation: The plate is incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits visible fungal growth.

Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the cytotoxic effect of this compound on cancer cell lines.

Protocol:

  • Cell Lines: Human cancer cell lines (e.g., HeLa, A549, HT-29) are cultured in appropriate media supplemented with fetal bovine serum.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: this compound is dissolved in DMSO and serially diluted in culture medium. The cells are treated with various concentrations for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is calculated.

Antioxidant Activity (DPPH Assay)

Objective: To assess the free radical scavenging activity of this compound.

Protocol:

  • Sample Preparation: this compound is dissolved in methanol at various concentrations.

  • DPPH Solution: A fresh solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol is prepared.

  • Reaction: The this compound solution is mixed with the DPPH solution in a 96-well plate.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance is measured at 517 nm. Ascorbic acid or Trolox is used as a positive control.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_antifungal Antifungal Assay Workflow cluster_cytotoxicity Cytotoxicity Assay Workflow cluster_antioxidant Antioxidant Assay Workflow Fungal Culture Fungal Culture Inoculum Prep Inoculum Prep Fungal Culture->Inoculum Prep Microdilution Microdilution Inoculum Prep->Microdilution Incubation Incubation Microdilution->Incubation MIC Determination MIC Determination Incubation->MIC Determination Cell Culture Cell Culture Cell Seeding Cell Seeding Cell Culture->Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay IC50 Calculation IC50 Calculation MTT Assay->IC50 Calculation Sample Prep Sample Prep DPPH Reaction DPPH Reaction Sample Prep->DPPH Reaction Incubation Incubation_AO Incubation_AO DPPH Reaction->Incubation_AO Incubation Absorbance Reading Absorbance Reading Incubation_AO->Absorbance Reading IC50 Calculation IC50 Calculation_AO IC50 Calculation_AO Absorbance Reading->IC50 Calculation_AO IC50 Calculation

Standardized workflows for bioactivity assays.

hypothetical_pathway This compound This compound Cell Membrane Cell Membrane This compound->Cell Membrane ROS Production ROS Production Cell Membrane->ROS Production Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Production->Mitochondrial Dysfunction Caspase Activation Caspase Activation Mitochondrial Dysfunction->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Hypothetical cytotoxic signaling pathway.

References

Arugosin H: A Comparative Efficacy Analysis Against Other Aspergillus Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reported efficacy of various secondary metabolites produced by Aspergillus species, with a focus on placing the Arugosin family of compounds in context. While this report aims to compare Arugosin H, a thorough review of the scientific literature did not yield specific efficacy data (such as IC50 or MIC values) for this particular metabolite. Therefore, this guide will focus on the available data for other members of the Arugosin class, primarily Arugosin C and Arugosin K, and compare their bioactivity with other well-characterized Aspergillus metabolites.

I. Comparative Efficacy Data

The following tables summarize the cytotoxic and antimicrobial activities of selected Aspergillus metabolites. This data has been compiled from various scientific studies to provide a quantitative comparison of their potency.

Table 1: Cytotoxicity of Aspergillus Metabolites (IC50 values)
MetaboliteCell LineIC50 (µM)Reference
Arugosin C MCF-7 (Breast Cancer)> 400[1]
HepG2 (Liver Cancer)> 400[1]
Arugosin K HeLa (Cervical Cancer)9.2[2]
Iso-emericellin MCF-7 (Breast Cancer)225.21[1]
HepG2 (Liver Cancer)232.07[1]
Dihydrosterigmatocystin HepG2 (Liver Cancer)161.81[1]
Sterigmatocystin HepG2 (Liver Cancer)265.20[1]
Versicolorin B MCF-7 (Breast Cancer)> 400[1]
HepG2 (Liver Cancer)> 400[1]
Gliotoxin A549 (Lung Cancer)2.7[3]
L132 (Normal Lung)4.25[3]
HEK293 (Kidney)2.1[3]
HepG2 (Liver Cancer)3.0[3]
MCF-7 (Breast Cancer)1.5625[4]
MDA-MB-231 (Breast Cancer)1.5625[4]
Fumagillin A549 (Lung Cancer)40[3]
L132 (Normal Lung)50[3]
Ochratoxin A HepG2 (Liver Cancer)0.25[5]
Vero (Kidney)14.5[6]
Table 2: Antimicrobial Activity of Aspergillus Metabolites (MIC values)
MetaboliteMicroorganismMIC (µg/mL)Reference
Dihydrosterigmatocystin Pseudomonas aeruginosa125[1]
Sterigmatocystin Pseudomonas aeruginosa125[1]

II. Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Workflow:

MTT_Workflow start Seed cells in 96-well plates and incubate treat Treat cells with various concentrations of Aspergillus metabolites start->treat incubate Incubate for a specified period (e.g., 24-72 hours) treat->incubate add_mtt Add MTT solution to each well incubate->add_mtt incubate_mtt Incubate for 2-4 hours to allow formazan formation add_mtt->incubate_mtt solubilize Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals incubate_mtt->solubilize read Measure absorbance at ~570 nm using a microplate reader solubilize->read analyze Calculate cell viability and determine IC50 values read->analyze

MTT Assay Experimental Workflow

Detailed Steps:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the Aspergillus metabolites. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a period ranging from 24 to 72 hours.

  • MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours.

  • Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Workflow:

MIC_Workflow start Prepare serial dilutions of Aspergillus metabolites in broth inoculate Inoculate each well with a standardized microbial suspension start->inoculate incubate Incubate the microplate under appropriate conditions inoculate->incubate read Visually inspect for microbial growth (turbidity) incubate->read determine_mic Determine the MIC as the lowest concentration with no visible growth read->determine_mic

Broth Microdilution Experimental Workflow

Detailed Steps:

  • Preparation of Antimicrobial Agent Dilutions: Two-fold serial dilutions of the Aspergillus metabolites are prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. A positive control (microorganism in broth without the antimicrobial agent) and a negative control (broth only) are included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

III. Mechanisms of Action and Signaling Pathways

Understanding the mechanisms through which these metabolites exert their effects is crucial for drug development. Below are diagrams illustrating the known or proposed signaling pathways for some of the discussed Aspergillus metabolites.

Arugosins (Proposed Mechanism)

Arugosins are anthraquinone derivatives. While the specific signaling pathways for most arugosins are not well-elucidated, compounds with this core structure are known to exert cytotoxic effects through mechanisms such as DNA intercalation and the generation of reactive oxygen species (ROS), leading to cellular damage and apoptosis.

Arugosin_Mechanism Arugosin Arugosin Cell Cancer Cell Arugosin->Cell DNA DNA Intercalation Cell->DNA ROS Reactive Oxygen Species (ROS) Generation Cell->ROS Apoptosis Apoptosis DNA->Apoptosis OxidativeStress Oxidative Stress ROS->OxidativeStress OxidativeStress->Apoptosis

Proposed Cytotoxic Mechanism of Arugosins
Gliotoxin

Gliotoxin is a well-studied mycotoxin that induces apoptosis through the activation of the JNK signaling pathway, which in turn leads to the phosphorylation of the pro-apoptotic protein Bim. Gliotoxin also disrupts the actin cytoskeleton and inhibits phagocytosis in immune cells.[7][8]

Gliotoxin_Pathway Gliotoxin Gliotoxin JNK JNK Pathway Activation Gliotoxin->JNK Actin Actin Cytoskeleton Disruption Gliotoxin->Actin Phagocytosis Inhibition of Phagocytosis Gliotoxin->Phagocytosis Bim Bim Phosphorylation JNK->Bim Mitochondria Mitochondrial Outer Membrane Permeabilization Bim->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Signaling Pathway of Gliotoxin-Induced Apoptosis
Fumagillin

Fumagillin exerts its anti-angiogenic and antimicrobial effects by specifically and irreversibly inhibiting methionine aminopeptidase 2 (MetAP2). This enzyme is crucial for the post-translational modification of proteins.

Fumagillin_Mechanism Fumagillin Fumagillin Inhibition Irreversible Inhibition Fumagillin->Inhibition MetAP2 Methionine Aminopeptidase 2 (MetAP2) MetAP2->Inhibition ProteinProcessing Disruption of Protein Processing Inhibition->ProteinProcessing EndothelialCell Inhibition of Endothelial Cell Proliferation ProteinProcessing->EndothelialCell FungalGrowth Inhibition of Fungal Growth ProteinProcessing->FungalGrowth Angiogenesis Anti-angiogenic Effect EndothelialCell->Angiogenesis Antifungal Antifungal Effect FungalGrowth->Antifungal

Mechanism of Action of Fumagillin
Ochratoxin A

Ochratoxin A is a mycotoxin that can induce nephrotoxicity, hepatotoxicity, and carcinogenicity. Its cytotoxic effects are mediated through multiple pathways, including the induction of oxidative stress, DNA damage, cell cycle arrest, and apoptosis.[5][6]

OchratoxinA_Pathway OchratoxinA Ochratoxin A ROS Increased ROS Production OchratoxinA->ROS CellCycleArrest Cell Cycle Arrest OchratoxinA->CellCycleArrest OxidativeStress Oxidative Stress ROS->OxidativeStress DNADamage DNA Damage OxidativeStress->DNADamage ApoptosisPathway Activation of Apoptotic Pathways DNADamage->ApoptosisPathway CellCycleArrest->ApoptosisPathway Cytotoxicity Cytotoxicity ApoptosisPathway->Cytotoxicity

Cytotoxic Mechanisms of Ochratoxin A

IV. Conclusion

This guide provides a comparative overview of the efficacy of several Aspergillus metabolites. While specific data for this compound remains elusive, the available information on Arugosin C and K suggests that the Arugosin class of compounds possesses cytotoxic properties, with Arugosin K showing notable activity against HeLa cells.[2] In comparison, other Aspergillus metabolites such as Gliotoxin and Ochratoxin A exhibit potent cytotoxic effects at lower micromolar concentrations against a broader range of cell lines.[3][4][5] The antimicrobial data presented is limited but indicates that some of these compounds, like sterigmatocystin and dihydrosterigmatocystin, have activity against pathogenic bacteria.[1]

The diverse mechanisms of action, from the targeted enzyme inhibition by Fumagillin to the multi-pathway assault of Gliotoxin and Ochratoxin A, highlight the chemical diversity and therapeutic potential of metabolites from the Aspergillus genus. Further research is warranted to isolate and characterize this compound and to fully elucidate the mechanisms of action for the Arugosin family, which could lead to the development of novel therapeutic agents.

References

In the Absence of Arugosin H Data, a Look at the Antifungal Potential of the Broader Arugosin Class

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search for synergistic effects of Arugosin H with other antifungals, no publicly available scientific literature detailing such interactions or significant antifungal data for this specific compound could be located. Research into the broader arugosin class of fungal secondary metabolites, however, offers a glimpse into the potential antifungal properties of these molecules, with Arugosin F being identified as possessing antifungal and antibacterial activity.

Currently, a detailed comparison guide on the synergistic effects of this compound cannot be constructed due to the lack of specific data. This includes the absence of quantitative metrics such as Minimum Inhibitory Concentration (MIC) values against common fungal pathogens and detailed experimental protocols that would be necessary for a thorough comparative analysis. Furthermore, no studies investigating the mechanism of action of this compound or its potential synergistic or antagonistic interactions with established antifungal drugs have been published in the accessible scientific domain.

The Arugosin Family: A Source of Bioactive Compounds

The arugosins are a group of complex secondary metabolites produced by various fungi, notably from the Penicillium and Aspergillus genera. While information on this compound remains elusive, other members of this chemical family have been isolated and characterized. For instance, Arugosin F, isolated from the fungus Ascodesmis sphaerospora, has been reported to exhibit both antifungal and antibacterial properties[1]. This finding suggests that the arugosin scaffold may represent a promising area for the discovery of new antimicrobial agents.

The Path Forward: A Need for Foundational Research

To enable the creation of a comprehensive guide on the synergistic effects of this compound, foundational research into its basic antifungal properties is required. This would involve:

  • Isolation and Purification: Obtaining a pure sample of this compound for in-vitro testing.

  • Antifungal Susceptibility Testing: Determining the Minimum Inhibitory Concentration (MIC) of this compound against a panel of clinically relevant fungal pathogens.

  • Mechanism of Action Studies: Investigating how this compound exerts its antifungal effects at a molecular level.

  • Synergy Studies: Conducting experiments, such as checkerboard assays, to evaluate the interaction of this compound with conventional antifungal drugs.

Below is a generalized experimental workflow that would be typically employed to investigate the synergistic effects of a novel compound like this compound.

Experimental Workflow for Synergy Testing

experimental_workflow cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis A Fungal Strain Selection B Inoculum Preparation A->B D 96-Well Plate Inoculation B->D C Compound Dilution Series (this compound & Antifungal) C->D E Incubation D->E F MIC Determination E->F G FICI Calculation F->G H Interpretation (Synergy, Additivity, Indifference, Antagonism) G->H

Figure 1. A generalized workflow for determining the synergistic effects of a test compound with a known antifungal agent using the checkerboard broth microdilution method.

Without such fundamental data, any discussion on the synergistic potential of this compound remains speculative. The scientific community awaits further research to unlock the potential of this and other related fungal metabolites in the ongoing search for novel antifungal therapies.

References

A Comparative Analysis of Arugosin H from Diverse Fungal Isolates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Arugosin H, a fungal secondary metabolite, isolated from various fungal species. The information presented herein is intended to assist researchers in the fields of natural product chemistry, microbiology, and drug discovery in understanding the production, isolation, and biological activities of this compound. While direct comparative studies on this compound from different fungal isolates are limited in the currently available literature, this guide synthesizes existing data to offer a comprehensive summary and highlights areas for future investigation.

Data Presentation: A Comparative Overview

Due to a lack of comprehensive, side-by-side comparative studies in the literature, the following tables are presented to illustrate the type of data required for a thorough comparison. The values presented are based on typical findings for related fungal metabolites and should be considered illustrative. Further research is needed to populate these tables with specific data for this compound from different fungal isolates.

Table 1: Comparison of this compound Production from Different Fungal Isolates

Fungal IsolateFermentation MethodYield of Crude Extract (g/L)Yield of this compound (mg/L)Purity of Isolated this compound (%)
Penicillium sp. MGP11Solid Rice MediumData not availableData not availableData not available
Aspergillus sp. (Hypothetical)Potato Dextrose Broth5.215>95% (by HPLC)
Talaromyces sp. (Hypothetical)Yeast Extract Sucrose Agar3.88>98% (by HPLC)

Table 2: Comparative Antimicrobial Activity of this compound (Hypothetical MIC values)

Test OrganismThis compound from Penicillium sp. (MIC µg/mL)This compound from Aspergillus sp. (MIC µg/mL)This compound from Talaromyces sp. (MIC µg/mL)
Staphylococcus aureusData not available1612.5
Escherichia coliData not available64>128
Candida albicansData not available3225
Aspergillus nigerData not available810

Experimental Protocols

The following protocols are generalized from methodologies reported for the isolation and characterization of Arugosin-class compounds from various fungal sources.

Fungal Fermentation
  • Culture Preparation: The desired fungal strain (e.g., Penicillium sp.) is grown on a suitable agar medium, such as Potato Dextrose Agar (PDA), for 7-10 days at 25-28°C to obtain a mature sporulating culture.

  • Inoculum Preparation: A spore suspension is prepared by flooding the agar plate with sterile distilled water containing a wetting agent (e.g., 0.05% Tween 80) and gently scraping the surface with a sterile loop. The spore concentration is adjusted to approximately 1 x 10^6 spores/mL.

  • Solid-State Fermentation:

    • A solid substrate, such as rice, is autoclaved in Erlenmeyer flasks.

    • Each flask is inoculated with the spore suspension.

    • The flasks are incubated under static conditions at 25-28°C for 21-30 days.

Extraction and Isolation of this compound
  • Extraction: The fermented solid substrate is extracted exhaustively with an organic solvent, typically ethyl acetate, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is subjected to preliminary fractionation using column chromatography over silica gel, eluting with a gradient of solvents with increasing polarity (e.g., n-hexane/ethyl acetate followed by ethyl acetate/methanol).

  • Purification:

    • Sephadex LH-20 Chromatography: Fractions containing this compound are further purified by size-exclusion chromatography on a Sephadex LH-20 column, typically using methanol as the mobile phase.

    • Reverse-Phase HPLC: Final purification is achieved using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a suitable mobile phase, such as a gradient of acetonitrile and water.

Characterization and Purity Assessment
  • Structure Elucidation: The chemical structure of the isolated this compound is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR - 1H, 13C, COSY, HMBC, HSQC) and High-Resolution Mass Spectrometry (HRMS).

  • Purity Analysis: The purity of the final compound is determined by analytical RP-HPLC with a photodiode array (PDA) detector.

Mandatory Visualization

The following diagrams illustrate the general workflow for the isolation and analysis of this compound, as well as a hypothetical signaling pathway that could be investigated for its mechanism of action.

experimental_workflow cluster_fermentation Fungal Fermentation cluster_extraction Extraction & Purification cluster_analysis Analysis Fungal_Strain Fungal Isolate Solid_Medium Solid-State Fermentation (e.g., Rice Medium) Fungal_Strain->Solid_Medium Inoculation Incubation Incubation (21-30 days, 25-28°C) Solid_Medium->Incubation Extraction Solvent Extraction (Ethyl Acetate) Incubation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Gel Silica Gel Chromatography Crude_Extract->Silica_Gel Sephadex Sephadex LH-20 Silica_Gel->Sephadex HPLC Preparative RP-HPLC Sephadex->HPLC Pure_Arugosin_H Pure this compound HPLC->Pure_Arugosin_H Spectroscopy Structural Elucidation (NMR, HRMS) Pure_Arugosin_H->Spectroscopy Purity Purity Assessment (Analytical HPLC) Pure_Arugosin_H->Purity Bioassays Biological Activity Assays (e.g., MIC determination) Pure_Arugosin_H->Bioassays signaling_pathway cluster_cell Target Cell (e.g., Fungal Pathogen) Arugosin_H This compound Membrane Cell Membrane Arugosin_H->Membrane Target_Protein Membrane Target Protein Arugosin_H->Target_Protein Inhibition Kinase_Cascade Kinase Cascade Target_Protein->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Cell_Death Apoptosis / Cell Death Gene_Expression->Cell_Death

Safety Operating Guide

Navigating the Disposal of Arugosin H: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Core Principle: Characterization and Consultation

Given the absence of a specific Safety Data Sheet (SDS) for Arugosin H in the conducted searches, the first and most critical step is to treat the substance as potentially hazardous. The overriding principle for handling such chemicals is to formulate a disposal plan before beginning any experimental work.[1] This plan should be developed in close consultation with your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Protocol for this compound

Step 1: Hazard Assessment

In the absence of an SDS, a hazard assessment is crucial. While detailed toxicological properties of this compound are not thoroughly investigated[2], researchers should consider the following:

  • Review available literature: Search for information on related compounds, such as other Arugosin analogues, to infer potential biological activity and toxicity. Arugosin C, for example, is an anthraquinone derivative.[3]

  • Assume toxicity: In the absence of concrete data, assume the compound is toxic and handle it with appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.

  • Evaluate chemical properties: Assess for any characteristics of hazardous waste, such as ignitability, corrosivity, or reactivity.[4] It is unlikely for a solid organic compound like this compound to be ignitable or corrosive, but reactivity with other waste materials should be considered.

Step 2: Waste Segregation and Collection

Proper segregation is fundamental to safe laboratory waste management.[1][5]

  • Designated Waste Container: Collect all this compound waste, including contaminated consumables (e.g., pipette tips, gloves, and paper towels), in a dedicated, properly sealed, and clearly labeled hazardous waste container.[4][6] The container must be compatible with the chemical; for a solid, a high-density polyethylene (HDPE) container is generally suitable.[6]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date accumulation started.[4][6]

  • Satellite Accumulation Area: Store the waste container in a designated satellite accumulation area within the laboratory, at or near the point of generation.[1][4][6] This area should be under the direct control of laboratory personnel.[6]

Step 3: Disposal Pathway

Do not dispose of this compound down the drain or in regular trash.[7] The appropriate disposal method for a chemical with unknown hazards is through your institution's hazardous waste management program.

  • Contact EHS for Pickup: Once your waste container is ready for disposal (e.g., it is full or has been accumulating for the maximum allowed time per institutional policy), contact your EHS department to arrange for a pickup.[4]

  • Provide Information: Be prepared to provide EHS with all available information on this compound, including its chemical class (if known), any known hazards of related compounds, and the nature of the waste (e.g., solid, in solution with...).

Quantitative Data and Disposal Considerations

While no specific quantitative data for this compound disposal was found, general principles of laboratory waste accumulation apply. The following table summarizes key considerations.

ParameterGuidelineCitation
Waste Accumulation Limit A maximum of 55 gallons of hazardous waste may be stored in a satellite accumulation area. For acutely toxic (P-listed) waste, the limit is one quart for liquids or one kilogram for solids.[4]
Container Fill Level Do not fill waste containers to more than 90% of their capacity.[6]
pH for Aqueous Waste Aqueous solutions with a pH less than or equal to 2 or greater than or equal to 12.5 are considered corrosive hazardous waste.[4]

Experimental Protocols

No specific experimental protocols for the neutralization or deactivation of this compound were found in the search results. Therefore, chemical treatment of this compound waste in the laboratory is not recommended. The safest approach is collection and disposal via a licensed hazardous waste vendor arranged by your institution.

Decision Workflow for this compound Disposal

The following diagram outlines the decision-making process for the proper disposal of this compound, emphasizing the critical role of hazard assessment and institutional EHS consultation.

G start Start: this compound Waste Generated assess_sds Is a Safety Data Sheet (SDS) available for this compound? start->assess_sds follow_sds Follow specific disposal instructions in the SDS. assess_sds->follow_sds Yes treat_unknown Treat as a chemical with unknown hazards. assess_sds->treat_unknown No contact_ehs Contact Institutional EHS for waste pickup. follow_sds->contact_ehs hazard_assessment Conduct Hazard Assessment: - Review related compounds - Assume toxicity - Evaluate reactivity treat_unknown->hazard_assessment segregate Segregate Waste: - Use a dedicated, compatible container - Label clearly: 'Hazardous Waste, this compound' hazard_assessment->segregate store Store in a designated Satellite Accumulation Area. segregate->store store->contact_ehs end End: Compliant Disposal contact_ehs->end

References

Essential Safety and Logistical Information for Handling Arugosin H

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Arugosin H is readily available. The following guidance is based on the general principles for handling potentially hazardous, uncharacterized fungal metabolites and mycotoxins. Researchers should exercise extreme caution and handle this compound as a potentially toxic substance.

This document provides a procedural, step-by-step guide for the safe handling and disposal of this compound, designed for researchers, scientists, and drug development professionals. The information is intended to be an essential and immediate resource for laboratory safety and operational planning.

Personal Protective Equipment (PPE)

Given the unknown toxicity profile of this compound, a comprehensive approach to personal protection is mandatory. The following PPE should be worn at all times when handling the compound:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn. Double-gloving is recommended, especially during procedures with a high risk of splashing or aerosol generation.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required to protect against splashes. A face shield should be used in addition to goggles when there is a significant risk of splashing.

  • Lab Coat: A fully buttoned lab coat, preferably a disposable one, should be worn to protect street clothes and skin from contamination.

  • Respiratory Protection: A properly fitted N95 respirator or a higher level of respiratory protection (e.g., a powered air-purifying respirator - PAPR) should be used, particularly when handling the powdered form of the compound or when there is a potential for aerosolization. All work with solid this compound should be conducted in a certified chemical fume hood.

Chemical Data for a Related Compound: Arugosin D

While specific data for this compound is unavailable, the following information for the structurally related compound Arugosin D can be used as a preliminary reference.

PropertyValue
Chemical Formula C25H28O7
Molecular Weight 440.50 g/mol

Experimental Protocol: Safe Handling of this compound

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

  • Preparation and Planning:

    • Review this safety guidance and any available literature on related compounds before starting work.

    • Ensure all necessary PPE is available and in good condition.

    • Prepare a designated work area within a certified chemical fume hood. The work surface should be covered with absorbent, disposable bench paper.

    • Have a chemical spill kit readily accessible.

  • Handling the Compound:

    • All manipulations of this compound, including weighing, reconstituting, and aliquoting, must be performed within a chemical fume hood to minimize inhalation exposure.

    • Use dedicated equipment (spatulas, glassware, etc.) for handling this compound. If equipment is to be reused, it must be decontaminated thoroughly.

    • Avoid raising dust when handling the powdered form.

  • In Case of Exposure:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

    • Inhalation: Move the individual to fresh air.

    • Ingestion: Do not induce vomiting.

    • In all cases of exposure, seek immediate medical attention and provide the attending physician with as much information as possible about the compound.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste:

    • Contaminated solid waste, including gloves, disposable lab coats, bench paper, and pipette tips, should be collected in a clearly labeled, sealed hazardous waste bag.

  • Liquid Waste:

    • Liquid waste containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Procedure:

    • Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.

    • Do not dispose of this compound waste down the drain or in the regular trash.

Visualizing the Workflow

The following diagram illustrates the key procedural steps for the safe handling and disposal of this compound.

G start Start: Prepare for Handling this compound prep_ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->prep_ppe Begin prep_workspace 2. Prepare Workspace in Fume Hood (Bench paper, Spill kit) prep_ppe->prep_workspace handle_compound 3. Handle this compound in Fume Hood prep_workspace->handle_compound decontaminate 4. Decontaminate Equipment and Workspace handle_compound->decontaminate exposure Emergency: Exposure Occurs handle_compound->exposure Potential Hazard dispose_waste 5. Dispose of Waste as Hazardous decontaminate->dispose_waste end End: Procedure Complete dispose_waste->end first_aid Provide Immediate First Aid exposure->first_aid medical_attention Seek Medical Attention first_aid->medical_attention

Caption: Workflow for Safe Handling and Disposal of this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.